Propionic anhydride
説明
Structure
3D Structure
特性
IUPAC Name |
propanoyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-5(7)9-6(8)4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVAMUWZEOHJOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3, Array | |
| Record name | PROPIONIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4345 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PROPIONIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0558 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027007 | |
| Record name | Propanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Propionic anhydride is a colorless liquid with a pungent odor. Flash point 165 °F. Density 8.4 lb /gal. Corrosive to metals and tissue., Liquid, Colorless liquid with a pungent odor; [Hawley], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
| Record name | PROPIONIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4345 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propanoic acid, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propionic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1489 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PROPIONIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0558 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
336 °F at 760 mmHg (USCG, 1999), 170 °C, 167 °C | |
| Record name | PROPIONIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4345 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PROPIONIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1215 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPIONIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0558 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
145 °F (USCG, 1999), 165 °F (74 °C) (Open Cup), 145 °F (63 °C) (Closed Cup), 63 °C c.c. | |
| Record name | PROPIONIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4345 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PROPIONIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1215 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPIONIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0558 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Decomposed by water; soluble in methanol, ethanol, ether and chloroform, Soluble in alkalies, Miscible with ether; slightly soluble in carbon tetraachloride, Solubility in water: reaction | |
| Record name | PROPIONIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1215 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPIONIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0558 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.01 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.011 g/cu cm at 20 °C, Relative density (water = 1): 1.01 | |
| Record name | PROPIONIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4345 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PROPIONIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1215 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPIONIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0558 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
4.49 (Air = 1), Relative vapor density (air = 1): 4.5 | |
| Record name | PROPIONIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1215 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPIONIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0558 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1.36 [mmHg], VP: 1 mm Hg at 20.6 °C, 1.36 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.1 | |
| Record name | Propionic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1489 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PROPIONIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1215 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPIONIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0558 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless liquid | |
CAS No. |
123-62-6 | |
| Record name | PROPIONIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4345 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propionic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propionic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.218 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPIONIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3A2VV18E6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROPIONIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1215 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPIONIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0558 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-45 °F (USCG, 1999), -45 °C | |
| Record name | PROPIONIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4345 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PROPIONIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1215 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPIONIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0558 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
Propionic Anhydride: A Technical Guide for Researchers
CAS Number: 123-62-6 EC Number: 204-638-2 UN Number: 2496
This document provides an in-depth technical overview of propionic anhydride (B1165640), a versatile and highly reactive organic compound. Tailored for researchers, scientists, and professionals in drug development and organic synthesis, this guide covers its chemical properties, reactivity, applications, and safety protocols, presenting data in a clear and accessible format.
Core Chemical and Physical Properties
Propionic anhydride, also known as propanoic anhydride, is a colorless liquid with a pungent, acrid odor.[1][2] It is the acid anhydride of propionic acid and is widely used as a propionylating agent in various chemical syntheses.[2][3]
Data Summary
The quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C₆H₁₀O₃ | [1][4][5] |
| Molecular Weight | 130.14 g/mol | [1][5][6] |
| CAS Number | 123-62-6 | [1][5] |
| Appearance | Colorless to pale yellow liquid | [1][4][7] |
| Odor | Pungent, unpleasant | [1] |
| Density | 1.015 g/mL at 25 °C | [6][8] |
| Boiling Point | 167 °C | [9][6] |
| Melting Point | -43 °C | [6][8][10] |
| Flash Point | 63 °C / 145.4 °F (closed cup) | [2][11][12] |
| Refractive Index (n²⁰/D) | 1.404 | [9][6] |
| Vapor Pressure | 10 mmHg at 57.7 °C | [6][8] |
| Vapor Density | 4.5 (vs air) | [6][8] |
| Solubility | Soluble in methanol, ethanol, diethyl ether, chloroform, and alkali. Decomposes in water. | [9][6] |
Chemical Reactivity and Applications
The primary utility of this compound stems from its reactivity as an acylating agent, enabling the introduction of a propionyl group (CH₃CH₂CO-) onto various substrates.[2][4] This reactivity is driven by the electrophilic nature of the carbonyl carbons and the good leaving group potential of the propionate (B1217596) anion.
Key Reactions:
-
Hydrolysis: this compound reacts, often slowly but exothermically, with water to hydrolyze back to two equivalents of propionic acid.[9][7] This reaction can be accelerated by acids.[9]
-
Esterification: It reacts readily with alcohols to form propionate esters, a reaction crucial in the synthesis of fragrances, flavors, and pharmaceuticals.[4][3][13][14]
-
Amide Formation: With primary and secondary amines, it undergoes acylation to produce N-substituted propanamides. This is a common method for protecting amine groups in multi-step syntheses.
-
Dehydrating Agent: In certain reactions, such as some nitrations and sulfonations, it can be used as a dehydrating agent.[3][14]
Logical Flow of Reactivity
The following diagram illustrates the core reactivity of this compound with common nucleophiles.
Major Applications:
-
Pharmaceuticals: It serves as a raw material for producing various drugs, including antibiotics, hormones like testosterone (B1683101) propionate, and anti-inflammatory agents like betamethasone (B1666872) dipropionate.[3]
-
Agrochemicals and Dyes: Used in the synthesis of herbicides, pesticides, and various dyes.[3][13]
-
Polymers and Cellulose (B213188) Derivatives: Employed in the production of cellulose acetate (B1210297) propionate (CAP), a thermoplastic polymer, and for modifying starches.[2]
-
Flavors and Fragrances: A key reagent for creating propionate esters, many of which have characteristic fruity scents and are used in the perfume and food industries.[3][13]
Experimental Protocols
The following section details a representative experimental protocol for the acylation of an amine using this compound. The procedure is adapted from standard methods for the acetylation of aniline (B41778) and is directly applicable.
Synthesis of N-Phenylpropanamide
Objective: To synthesize N-phenylpropanamide via the acylation of aniline with this compound.
Materials:
-
Aniline (C₆H₅NH₂)
-
This compound ((CH₃CH₂CO)₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Acetate (CH₃COONa)
-
Distilled Water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (beaker, Erlenmeyer flask, Büchner funnel)
-
Ice bath
-
Stirring apparatus
-
Vacuum filtration setup
Methodology:
-
Preparation of Aniline Hydrochloride: In a 250 mL beaker, combine 5.0 mL of aniline with 150 mL of distilled water. While stirring, slowly add 4.5 mL of concentrated HCl. Aniline, initially immiscible, will dissolve to form aniline hydrochloride.
-
Acylation Reaction: In a separate flask, prepare a solution of 5.5 g of sodium acetate in 30 mL of water. Measure 6.5 mL of this compound. To the stirring aniline hydrochloride solution, add the this compound in one portion. Immediately follow this by adding the sodium acetate solution.
-
Precipitation and Isolation: A white precipitate of N-phenylpropanamide will form instantly. Continue stirring for 10-15 minutes to ensure the reaction goes to completion.
-
Purification: Cool the reaction mixture in an ice bath for 20-30 minutes to maximize crystal formation. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals with cold distilled water to remove any unreacted salts.
-
Recrystallization: Transfer the crude product to a beaker and recrystallize from a minimal amount of hot ethanol/water mixture to obtain pure N-phenylpropanamide crystals.
-
Drying and Characterization: Dry the purified crystals, weigh them to determine the yield, and characterize them by measuring their melting point and acquiring spectroscopic data (e.g., IR, NMR).
Experimental Workflow Diagram
Safety and Handling
This compound is a corrosive and combustible substance that requires careful handling to prevent injury and accidents.[2]
-
Hazards: Causes severe skin burns and serious eye damage. Its vapor can irritate the eyes and respiratory system.[9] It is a combustible liquid.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Handling and Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, bases, water, and alcohols.[9] Keep containers tightly closed.
-
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
Due to its potential use in the illicit synthesis of controlled substances, this compound is regulated as a List I chemical by the U.S. Drug Enforcement Administration (DEA).[1] Researchers must comply with all applicable local and federal regulations regarding its purchase, storage, and use.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 9. 37 Propyl propanoate can be synthesised in three steps using propanenitri.. [askfilo.com]
- 10. studylib.net [studylib.net]
- 11. [PDF] Synthesis of n-propyl propionate in a pilot-plant reactive distillation column: Experimental study and simulation | Semantic Scholar [semanticscholar.org]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound - Wikipedia [en.wikipedia.org]
propionic anhydride chemical reactivity with nucleophiles
An In-depth Technical Guide to the Chemical Reactivity of Propionic Anhydride (B1165640) with Nucleophiles
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Propionic anhydride, (CH₃CH₂CO)₂O, is a symmetric acid anhydride widely utilized in organic synthesis as a powerful and efficient propionylating agent.[1][2] Its reactivity profile makes it a crucial reagent in the pharmaceutical, fragrance, and specialty polymer industries for introducing a propionyl group (-COCH₂CH₃) into a variety of substrates.[1][3] This guide provides a comprehensive technical overview of the core reactivity of this compound, focusing on its reactions with common nucleophiles. It details the underlying mechanisms, factors influencing reaction outcomes, quantitative data, and standardized experimental protocols relevant to research and development.
This compound is a colorless liquid with a pungent odor that is soluble in many organic solvents but decomposes in water to form propionic acid.[1][4] Its chemical utility stems from the electrophilic nature of its carbonyl carbons and the ability of the propionate (B1217596) group to function as a good leaving group. The primary reaction pathway is nucleophilic acyl substitution.[5]
Core Reactivity: Nucleophilic Acyl Substitution
The fundamental reaction mechanism governing the reactivity of this compound is nucleophilic acyl substitution . This process involves two key steps:
-
Nucleophilic Attack: A nucleophile (Nu:) attacks one of the electrophilic carbonyl carbons of the anhydride, breaking the C=O π bond and forming a tetrahedral intermediate.[6][7][8]
-
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling a propionate anion (CH₃CH₂COO⁻) as the leaving group.
This mechanism is central to the reactions with all major classes of nucleophiles, including N-, O-, and C-nucleophiles.
Reactions with N-Nucleophiles (Amines)
The reaction of this compound with primary and secondary amines, known as aminolysis or amidation, yields N-substituted propionamides. This is a cornerstone reaction in synthetic chemistry, particularly in drug development for the synthesis of amide-containing active pharmaceutical ingredients (APIs).
Mechanism: The reaction proceeds via the general nucleophilic acyl substitution mechanism. The amine acts as the nucleophile.[9][10] Typically, two equivalents of the amine are required: one to act as the nucleophile and the second to act as a base, neutralizing the propionic acid byproduct to form a non-nucleophilic ammonium (B1175870) salt.[10]
Caption: Nucleophilic acyl substitution mechanism for the reaction of this compound with a primary amine.
Reactivity Data: Quantitative kinetic data for this compound aminolysis is sparse in readily available literature, but reactivity trends can be inferred from general principles of nucleophilicity and steric hindrance.
| Nucleophile Class | Relative Reactivity | Key Factors |
| Primary Aliphatic Amines | High | Strong nucleophilicity and minimal steric bulk (e.g., n-propylamine).[11] |
| Secondary Aliphatic Amines | Moderate to High | Increased steric hindrance can slow the reaction compared to primary amines.[11] Pyrrolidine, a cyclic secondary amine, is highly reactive due to its rigid conformation.[11] |
| Aromatic Amines (e.g., Aniline) | Low | The nitrogen lone pair is delocalized into the aromatic ring, reducing nucleophilicity. Primary alkylamines are generally more nucleophilic than aniline (B41778) in aprotic solvents like acetonitrile.[11] |
| Ammonia | High | Small and unhindered, reacts readily to form the primary amide, propionamide.[9] |
Reactions with O-Nucleophiles (Alcohols & Water)
Alcoholysis: Esterification
This compound reacts with primary and secondary alcohols to form propionate esters, which are common motifs in fragrances, flavorings, and pharmaceuticals.[5] These reactions are typically slower than amidations and often require heat or catalysis.
Mechanism: The mechanism is analogous to amidation, with the alcohol acting as the nucleophile. The reaction is often catalyzed by a weak base like pyridine (B92270), which serves to deprotonate the intermediate, or by acids.
Caption: Nucleophilic acyl substitution mechanism for the reaction of this compound with an alcohol.
Reactivity Data: The rate of esterification is highly sensitive to steric hindrance in the alcohol substrate.
| Nucleophile | Relative Reactivity | Typical Yield | Key Factors |
| Methanol | High | >90% | Minimal steric hindrance. |
| Ethanol (B145695) | High | >90% | Slight increase in steric bulk compared to methanol.[12] |
| 1-Butanol | Moderate | ~85-95% | Increased chain length negatively impacts conversion rates due to steric hindrance.[12] |
| 2-Butanol (sec-alcohol) | Moderate-Low | Variable | Significant steric hindrance around the hydroxyl group slows the reaction. |
| tert-Butanol (tert-alcohol) | Very Low | <10% (uncatalyzed) | Extreme steric hindrance prevents effective nucleophilic attack. |
Hydrolysis
This compound reacts with water to yield two equivalents of propionic acid.[4][12] While it is insoluble in water, the reaction proceeds, often slowly at first, and can be exothermic.[4][7] The reaction is catalyzed by both acids and bases.
Kinetics: The hydrolysis exhibits interesting kinetic behavior. The product, propionic acid, can increase the solubility of the anhydride in the aqueous phase, leading to an apparent autocatalytic effect.[13] Studies on the aqueous hydrolysis have shown that the general base-catalyzed pathway is significantly faster than the simple (uncatalyzed) pathway.
| Condition | Rate Constant Ratio (k_cat / k_uncat) | Notes |
| Propanoate-catalyzed hydrolysis at 5 °C | ~80 | The higher rate is attributed to a less unfavorable entropy of activation.[14] |
| Propanoate-catalyzed hydrolysis at 60 °C | ~140 | The catalytic effect becomes more pronounced at higher temperatures.[14] |
Reactions with C-Nucleophiles (Friedel-Crafts Acylation)
This compound can act as an acylating agent in Friedel-Crafts reactions with activated aromatic compounds, such as indoles and anisole.[15] These reactions require a Lewis acid or solid acid catalyst (e.g., Y(OTf)₃, Zr-β zeolites) to activate the anhydride and facilitate the electrophilic aromatic substitution.[15] Yields are generally good, and the reaction provides a direct route to aryl propyl ketones.
Experimental Protocols
Protocol: Synthesis of Ethyl Propionate (Esterification)
This protocol describes the synthesis of ethyl propionate from this compound and ethanol.
Materials:
-
This compound (≥99%)
-
Ethanol (anhydrous, 200 proof)
-
Pyridine (or 4-DMAP, catalytic amount)
-
Diethyl ether (or Ethyl Acetate)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagents: To the flask, add ethanol (46.0 g, 1.0 mol). Begin stirring and add this compound (65.0 g, 0.5 mol, 0.5 eq.) dropwise via an addition funnel. An exothermic reaction may be observed.
-
Catalysis (Optional but Recommended): Add a catalytic amount of pyridine (e.g., 0.5 mL).
-
Reaction: Heat the mixture to a gentle reflux (approx. 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC analysis.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of cold deionized water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Workup - Washing: Combine the organic extracts and wash sequentially with 5% NaHCO₃ solution (2 x 50 mL) to remove unreacted anhydride and propionic acid, followed by brine (1 x 50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude ethyl propionate can be purified by fractional distillation (boiling point: 99 °C) to yield a colorless liquid. A typical yield is 85-95%.
Caption: Standard experimental workflow for the synthesis of ethyl propionate.
Protocol: Synthesis of N-Propylpropionamide (Amidation)
This protocol provides a general method for the acylation of a primary amine.
Materials:
-
This compound (≥99%)
-
n-Propylamine
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, ice bath, separatory funnel, magnetic stirrer
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve n-propylamine (11.8 g, 0.2 mol, 2.0 eq.) in 100 mL of dichloromethane.
-
Addition: Cool the solution in an ice bath to 0 °C. Add this compound (13.0 g, 0.1 mol, 1.0 eq.) dropwise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor completion by TLC.
-
Workup - Washing: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 50 mL) to remove excess amine, followed by saturated NaHCO₃ solution (1 x 50 mL), and finally brine (1 x 50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude N-propylpropionamide can be purified by recrystallization or silica (B1680970) gel column chromatography to yield a white solid. A typical yield is >90%.
Conclusion
This compound is a versatile and highly effective propionylating reagent. Its reactivity is dominated by the nucleophilic acyl substitution mechanism, allowing for the efficient synthesis of amides and esters. Reaction outcomes are predictably influenced by the nucleophilicity and steric profile of the attacking nucleophile, as well as by reaction conditions such as temperature and catalysis. The protocols and data presented in this guide offer a robust framework for professionals in drug development and chemical research to effectively utilize this compound in their synthetic endeavors.
References
- 1. Treatment of acetic this compound with ethanol gives a mixture of t.. [askfilo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Reaction of propanoic anhydride, ethanol | Reactory [reactory.app]
- 4. This compound - Sciencemadness Wiki [sciencemadness.org]
- 5. CN1059199C - ethyl propionate production process - Google Patents [patents.google.com]
- 6. This compound | C6H10O3 | CID 31263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. mdpi.com [mdpi.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ethyl propionate synthesis - chemicalbook [chemicalbook.com]
- 14. arcjournals.org [arcjournals.org]
- 15. benchchem.com [benchchem.com]
Propionic Anhydride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of propionic anhydride (B1165640), a key reagent in organic synthesis and pharmaceutical development. The information is presented to support laboratory work and process development, with a focus on accurate data and standardized experimental protocols.
Core Physical Properties
Propionic anhydride, with the chemical formula (CH₃CH₂CO)₂O, is a colorless liquid characterized by a pungent, vinegar-like odor.[1][2][3] It is a versatile chemical intermediate, though its corrosive nature and reactivity with water necessitate careful handling.[2][4]
Quantitative Data Summary
The physical properties of this compound are summarized in the table below for easy reference and comparison. These values are critical for a range of applications, from reaction stoichiometry calculations to the design of purification processes.
| Physical Property | Value | Units | Conditions |
| Density | 1.015 | g/cm³ | at 20 °C |
| 1.015 | g/mL | at 25 °C[5][6][7] | |
| 8.4 | lb/gal | ||
| Molecular Weight | 130.14 | g/mol | [1][2] |
| Boiling Point | 167 - 170 | °C | [1][3] |
| 167 | °C | at 760 mmHg[5][6][8] | |
| Melting Point | -42 | °C | [1][3] |
| -43 | °C | [5][8] | |
| Flash Point | 63 | °C | [1] |
| 165 | °F | [2] | |
| Vapor Density | 4.49 | (Air = 1) | [2] |
| 4.5 | (vs air) | [5][6][7] | |
| Vapor Pressure | 1.36 | mmHg | at 25 °C |
| 10 | mmHg | at 57.7 °C[5][6][7] | |
| Refractive Index | 1.404 | n20/D | [5][6][7] |
| Solubility in Water | Reacts to form propionic acid[1][3] | ||
| Solubility in Organic Solvents | Miscible with methanol, ethanol, ether, and chloroform[2][4] |
Interrelation of Physical Properties
The physical properties of a compound are intrinsically linked. For this compound, these relationships are crucial for understanding its behavior in various experimental and industrial settings. The following diagram illustrates the logical connections between its fundamental molecular characteristics and its macroscopic physical properties.
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical research. The following are detailed methodologies for key experiments related to this compound.
Density Determination (ASTM D4052 Standard Test Method)
The density of liquid this compound can be accurately determined using a digital density meter, following a procedure such as ASTM D4052.
Apparatus:
-
Digital Density Meter with an oscillating U-tube.
-
Syringe or automated sample injection system.
-
Constant temperature bath to maintain the U-tube at a specified temperature (e.g., 20 °C or 25 °C).
-
Calibrating fluids with known densities (e.g., dry air and deionized water).
Procedure:
-
Calibration: Calibrate the digital density meter according to the manufacturer's instructions using dry air and deionized water.
-
Sample Preparation: Ensure the this compound sample is free of air bubbles and at the desired measurement temperature.
-
Sample Injection: Introduce a small volume of the this compound (typically 0.7 to 1.0 mL) into the oscillating U-tube using a syringe or an automated system.[4]
-
Measurement: The instrument measures the change in the oscillating frequency of the U-tube caused by the mass of the sample. This frequency is then used to calculate the density.
-
Data Recording: Record the density value, typically in g/cm³ or kg/m ³, along with the measurement temperature.[9]
-
Cleaning: Thoroughly clean and dry the U-tube after each measurement to prevent cross-contamination.
Boiling Point Determination (Capillary Method)
The boiling point of this compound can be determined using the capillary method, which is suitable for small sample volumes.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp) or a Thiele tube.
-
Small test tube.
-
Capillary tube, sealed at one end.
-
Thermometer.
-
Heating medium (e.g., mineral oil for a Thiele tube).
Procedure:
-
Sample Preparation: Place a small amount of this compound into the small test tube.
-
Capillary Insertion: Invert the sealed capillary tube and place it, open end down, into the this compound in the test tube.
-
Apparatus Setup:
-
Mel-Temp: Place the test tube assembly into the heating block of the apparatus. Insert a thermometer into the designated port.
-
Thiele Tube: Attach the test tube to a thermometer using a rubber band and immerse it in the oil of the Thiele tube.
-
-
Heating: Begin heating the apparatus slowly, at a rate of approximately 1-2 °C per minute as the expected boiling point is approached.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The boiling point is the temperature at which this stream of bubbles becomes a continuous, rapid flow.
-
Data Recording: Record the temperature at which vigorous and continuous bubbling occurs. This is the observed boiling point.
Solubility Determination
A qualitative assessment of this compound's solubility in various solvents can be performed through simple miscibility tests.
Apparatus:
-
Several small test tubes.
-
Pipettes or droppers.
-
Vortex mixer (optional).
-
This compound.
-
A selection of solvents (e.g., water, methanol, ethanol, diethyl ether, chloroform).
Procedure:
-
Solvent Addition: To a series of test tubes, add approximately 1 mL of each of the chosen solvents.
-
Solute Addition: Add a few drops of this compound to each test tube.
-
Mixing: Gently agitate or vortex each test tube to ensure thorough mixing.
-
Observation:
-
Data Recording: Record the solubility of this compound in each solvent as miscible, partially miscible, immiscible, or reactive. For miscible organic solvents, this compound is expected to be soluble.[2][4]
References
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 5. thinksrs.com [thinksrs.com]
- 6. Video: Boiling Points - Concept [jove.com]
- 7. matestlabs.com [matestlabs.com]
- 8. byjus.com [byjus.com]
- 9. store.astm.org [store.astm.org]
An In-depth Technical Guide to the Mechanism of Action of Propionic Anhydride in Acylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propionic anhydride (B1165640), with the chemical formula (CH₃CH₂CO)₂O, is a carboxylic acid anhydride widely utilized as a potent acylating agent in organic synthesis.[1][2] It is a colorless liquid characterized by a pungent odor and sees extensive application in the synthesis of pharmaceuticals, fragrances, dyes, and agrochemicals.[1][3] The reactivity of propionic anhydride is centered on its anhydride functional group, which facilitates the introduction of a propionyl group (CH₃CH₂CO-) onto various nucleophilic substrates.[1] This process, known as propionylation (a specific type of acylation), is fundamental to modifying the chemical properties of molecules to enhance their biological activity or utility as chemical intermediates.
This guide provides a detailed examination of the mechanisms through which this compound participates in acylation reactions, focusing on nucleophilic acyl substitution and Friedel-Crafts acylation. It includes summaries of quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core chemical transformations.
General Mechanism of Action: Nucleophilic Acyl Substitution
The primary mechanism by which this compound acylates nucleophiles such as alcohols, amines, and thiols is nucleophilic acyl substitution .[1] This reaction proceeds via a characteristic two-step addition-elimination pathway.[4][5]
-
Nucleophilic Attack: The reaction is initiated when a nucleophile (Nu-H) attacks one of the electrophilic carbonyl carbons of the this compound molecule. This breaks the π-bond of the carbonyl, leading to the formation of a transient tetrahedral alkoxide intermediate.[5][6]
-
Elimination of Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, and a propionate (B1217596) ion (CH₃CH₂COO⁻)—a relatively stable leaving group—is expelled.[7]
-
Deprotonation: If the initial nucleophile was neutral (e.g., an alcohol or amine), the resulting product is protonated. A base, often a second equivalent of the nucleophile or an added non-nucleophilic base, removes this proton to yield the final, neutral acylated product and a propionate salt.[6]
Caption: General workflow of nucleophilic acyl substitution.
Key Acylation Reactions and Specific Mechanisms
Acylation of Alcohols: Esterification
This compound reacts with alcohols to form propionate esters, a reaction vital in the synthesis of flavors, fragrances, and pharmaceuticals.[1] The reaction is an example of nucleophilic acyl substitution where the alcohol acts as the nucleophile. It is often catalyzed by acids or bases to enhance the reaction rate.[8] For instance, bases like pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP) can be used to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the propionic acid byproduct.[9]
Caption: Reaction pathway for the acylation of an alcohol.
Acylation of Amines: Amidation
The reaction of this compound with ammonia, primary amines, or secondary amines yields N-substituted propanamides.[10] This amidation reaction is generally rapid and efficient. The amine serves as the nucleophile, and because amines are typically more nucleophilic than alcohols, the reaction often proceeds without a catalyst.[11] Two equivalents of the amine are required: one acts as the nucleophile, and the second acts as a base to neutralize the propionic acid byproduct, forming an ammonium (B1175870) propionate salt.[10][11]
Caption: Reaction pathway for the acylation of a primary amine.
Friedel-Crafts Acylation
This compound is also a key reagent in Friedel-Crafts acylation, an electrophilic aromatic substitution reaction used to introduce a propionyl group onto an aromatic ring.[12][13] This reaction requires a strong Lewis acid catalyst, such as AlCl₃, FeCl₃, or solid acid catalysts like zeolites.[14][15][16] The mechanism differs significantly from nucleophilic acyl substitution.
-
Formation of the Acylium Ion: The Lewis acid coordinates to one of the carbonyl oxygens of this compound, making the associated carbonyl carbon highly electrophilic. This complex then dissociates to form a resonance-stabilized propionylium (acylium) ion (CH₃CH₂CO⁺) and a complexed propionate-Lewis acid species.[15][17]
-
Electrophilic Attack: The highly reactive acylium ion acts as the electrophile and is attacked by the π-electrons of the aromatic ring. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[16][17]
-
Deprotonation: A weak base (such as the [AlCl₃(OOCR)]⁻ complex) removes a proton from the carbon atom bearing the new acyl group, restoring the ring's aromaticity and yielding the final aryl ketone product.[16][17]
Caption: Key stages of the Friedel-Crafts acylation mechanism.
Quantitative Data Presentation
The efficiency of propionylation is highly dependent on the substrate, catalyst, and reaction conditions. Below are tables summarizing quantitative data from various studies.
Table 1: Friedel-Crafts Acylation of Various Arenes
| Substrate | Acylating Agent | Catalyst | Conditions | Yield/Conversion | Selectivity | Reference |
|---|---|---|---|---|---|---|
| Anisole (B1667542) | This compound | Ionic Liquid / FeCl₃·6H₂O | 60 °C | 41-92% (Yield) | High for para-isomer | [12] |
| Anisole | This compound | H-β Zeolite / ZrCl₄ | Batch conditions | Not specified | Not specified | [18] |
| Anisole | This compound | UDCaT-5 | 383 K, 5:1 mole ratio | 57% (Conversion) | 98.6% (4-methoxypropiophenone) | [19] |
| Anisole | This compound | Dealuminated HMOR Zeolite | 373 K, 8:1 mole ratio | 44.7% (Conversion) | High for para-isomer | [14] |
| Anisole | This compound | Ionic Liquid | 80-85 °C, 2 h | 65.5% (Yield) | 100% (para-isomer) | [20] |
| Indole | this compound | Yttrium triflate | 120 °C, 5 min (MW) | 81% (Yield) | High for 3-position |[21] |
Table 2: Acylation of Amines with this compound in Aqueous Medium
| Amine Substrate | Product | Yield | Reference |
|---|---|---|---|
| 2-Aminobenzothiazole | N-(1,3-benzothiazol-2-yl)propanamide | 80% | [22][23] |
| Aniline | N-Phenylpropanamide | 92% |[22][23] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Anisole in an Ionic Liquid
This protocol is based on a procedure for the synthesis of 4-methoxypropiophenone.[20]
-
Materials: Anisole (4.9 mmol), this compound (1 mmol), 1-ethyl-3-methylimidazolium (B1214524) trifluoromethanesulfonate (B1224126) (6 mmol).
-
Procedure:
-
Dry the ionic liquid (1.5715 g, 6 mmol) for 2 hours at 80°C under vacuum.
-
Add anisole (540 μl, 4.9 mmol) and this compound (130 μl, 1 mmol) to the dried ionic liquid in a hermetically sealed vessel.
-
Heat the mixture to 80-85°C.
-
Maintain the temperature for 2 hours with stirring.
-
After cooling to room temperature, extract the crude product with diethyl ether.
-
Filter the extract through a silica (B1680970) gel column to remove the ionic liquid.
-
Concentrate the filtrate under reduced pressure to yield the product, 4-methoxypropiophenone.
-
-
Analysis: The yield (reported as 65.5%) and purity can be determined by Gas Chromatography (GC) using an internal standard.[20]
Protocol 2: General Procedure for Acylation of an Amine in Aqueous Medium
This protocol is adapted from a general method for the chemoselective acylation of amines.[22]
-
Materials: Amine hydrochloride (10 mmol), this compound (12 mmol), sodium bicarbonate (NaHCO₃, 15 mmol), water.
-
Procedure:
-
Dissolve the amine hydrochloride (10 mmol) in water.
-
Add sodium bicarbonate (15 mmol) in portions to the solution with stirring until effervescence ceases. This liberates the free amine.
-
Add this compound (12 mmol) dropwise to the mixture at room temperature with vigorous stirring.
-
Continue stirring for the time required for the reaction to complete (monitor by TLC). The solid N-acylated product often precipitates from the solution.
-
Collect the solid product by filtration.
-
Wash the product with cold water and then dry it under vacuum.
-
-
Analysis: The product purity can be confirmed by comparison with authentic samples using IR, ¹H NMR, and ¹³C NMR spectroscopy.[22]
Caption: A typical workflow for an acylation experiment.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. This compound | C6H10O3 | CID 31263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Ester synthesis by acylation [organic-chemistry.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. alevelchemistry2017.wordpress.com [alevelchemistry2017.wordpress.com]
- 12. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijcps.org [ijcps.org]
- 14. jocpr.com [jocpr.com]
- 15. science-revision.co.uk [science-revision.co.uk]
- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 17. byjus.com [byjus.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. US7595425B2 - Friedel-crafts acylation process in ionic liquids - Google Patents [patents.google.com]
- 21. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Spectroscopic Profile of Propionic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for propionic anhydride (B1165640) (CAS No. 123-62-6), a key reagent in organic synthesis. The document details its characteristic signatures in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided, alongside visualizations to clarify analytical workflows and the relationships between spectroscopic methods and structural elucidation.
Introduction
Propionic anhydride, with the chemical formula (CH₃CH₂CO)₂O, is a widely used acylating agent. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and the characterization of resulting products in various research and development settings, including the pharmaceutical industry. This guide synthesizes publicly available spectroscopic data into a structured and readily accessible format.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound in a tabulated format for ease of reference and comparison.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the prominent absorption bands of the carbonyl groups.
| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference(s) |
| 1810 | C=O Symmetric Stretch | Strong | [1] |
| 1760 | C=O Asymmetric Stretch | Strong | [1] |
| 2980-2880 | C-H Stretch (Alkyl) | Medium | |
| 1465 | C-H Bend (CH₃) | Medium | |
| 1350 | C-H Bend (CH₂) | Medium | |
| 1050-1000 | C-O Stretch | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Reference(s) |
| ~2.5 | Quartet (q) | 4H | ~7.5 | -CH₂- | |
| ~1.1 | Triplet (t) | 6H | ~7.5 | -CH₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent used.
| Chemical Shift (δ) ppm | Assignment | Reference(s) |
| ~168 | C=O | [2] |
| ~28 | -CH₂- | [2] |
| ~8 | -CH₃ | [2] |
Note: The exact chemical shifts can vary slightly depending on the solvent used.
Mass Spectrometry (MS)
Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern.
| m/z | Relative Intensity | Assignment | Reference(s) |
| 130 | Low | [M]⁺ (Molecular Ion) | [3] |
| 74 | Moderate | [CH₃CH₂COOH]⁺ | [3] |
| 57 | High | [CH₃CH₂CO]⁺ (Acylium Ion) | [3][4] |
| 29 | High | [CH₃CH₂]⁺ (Ethyl Cation) | [3] |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above for a liquid sample like this compound.
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film.
-
Instrument Setup: The spectrometer is set to acquire a background spectrum of the clean, empty sample compartment to subtract atmospheric interferences (e.g., CO₂ and H₂O).
-
Data Acquisition: The prepared salt plates are placed in the sample holder of the IR spectrometer. The spectrum is then recorded over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃) is added to a clean, dry NMR tube. A small amount of this compound (typically 1-5 mg for ¹H NMR, 10-20 mg for ¹³C NMR) is then added and the mixture is gently agitated to ensure homogeneity. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may also be added.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium (B1214612) signal of the solvent, and the field homogeneity is optimized through a process called shimming.
-
Data Acquisition: For ¹H NMR, a single pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum and enhance signal-to-noise. A sufficient number of scans are acquired to obtain a good quality spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Sample Introduction: The sample solution is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.
-
Ionization: The molecules are ionized. For a volatile compound like this compound, electron ionization (EI) is a common method.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and a general workflow for analysis.
References
A Comprehensive Technical Guide to the Safe Handling and Storage of Propionic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Propionic anhydride (B1165640) is a vital reagent in organic synthesis, widely utilized in the pharmaceutical and fine chemical industries for the introduction of propionyl groups. However, its utility is matched by its hazardous nature, necessitating stringent safety protocols to mitigate risks of injury and property damage. This in-depth guide provides a comprehensive overview of the safe handling and storage procedures for propionic anhydride, tailored for laboratory and drug development professionals.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. It is a colorless liquid with a strong, pungent, and unpleasant odor.[1] It is combustible and corrosive to metals and tissues.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₃ | [3] |
| Molecular Weight | 130.14 g/mol | [4] |
| Boiling Point | 167 °C (333 °F) | [5] |
| Melting Point | -43 °C (-45 °F) | [5] |
| Flash Point | 63 °C (145 °F) | [2] |
| Autoignition Temperature | 285 °C (545 °F) | [6] |
| Density | 1.015 g/cm³ at 25 °C | [5] |
| Vapor Density | 4.49 (Air = 1) | [4] |
| Vapor Pressure | 1.33 mbar at 21 °C | [6] |
| Solubility | Decomposes in water; soluble in methanol, ethanol, ether, and chloroform. | [1][4] |
Hazard Identification and Mitigation
This compound is classified as a corrosive and combustible liquid.[7] The primary hazards include severe skin burns, eye damage, and irritation of the respiratory tract upon inhalation.[1][7] Vapors are heavier than air and can accumulate in low-lying areas, posing a risk of flashback if an ignition source is present.[2]
Table 2: NFPA 704 Hazard Diamond for this compound
| Category | Rating | Description |
| Health (Blue) | 3 | Can cause serious or permanent injury.[2] |
| Flammability (Red) | 2 | Must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur.[2] |
| Instability (Yellow) | 1 | Normally stable, but can become unstable at elevated temperatures and pressures.[2] |
| Special (White) | - | No special hazards indicated. |
The following diagram illustrates a logical workflow for identifying and mitigating the hazards associated with this compound.
Caption: Hazard Identification and Mitigation Workflow for this compound.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound to prevent contact and inhalation.[8]
Table 3: Recommended Personal Protective Equipment
| Body Part | Protection | Specification |
| Eyes/Face | Safety Goggles and Face Shield | Tightly fitting safety goggles and an 8-inch minimum face shield should be worn.[5] Contact lenses should not be worn.[7] |
| Skin | Acid-Resistant Gloves and Clothing | Wear acid-resistant gloves (e.g., butyl rubber, nitrile rubber) and a lab coat or other protective clothing.[7][9] All protective clothing should be clean and put on before work.[7] |
| Respiratory | Respirator | If ventilation is inadequate or for emergency response, a NIOSH-approved respirator with appropriate cartridges should be used.[8] |
Safe Handling and Storage Procedures
Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood.[6][8]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5] All equipment used must be grounded to prevent static discharge.[2]
-
Incompatible Materials: Avoid contact with water, strong oxidizing agents, strong acids, strong bases, alcohols, and amines.[7][10] this compound reacts exothermically with water, which can become violent.[2][10]
-
Work Practices: Do not eat, drink, or smoke in areas where this compound is handled.[7] Wash hands thoroughly after handling.[5] Emergency eyewash stations and safety showers must be readily accessible.[7]
Storage
-
Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[7][11] The recommended storage temperature is below 30°C.[1]
-
Containers: Keep containers tightly closed to prevent moisture contamination and leakage.[5] Containers should be stored upright.[5]
-
Segregation: Store separately from incompatible materials, especially oxidizing agents, acids, bases, and food products.[4]
Emergency and Disposal Procedures
Spill and Leak Response
In the event of a spill or leak, immediate and appropriate action is crucial to prevent harm to personnel and the environment.
The following diagram outlines the general workflow for responding to a this compound spill.
Caption: General Workflow for Responding to a this compound Spill.
Experimental Protocol for a Small Spill:
-
Evacuate and Alert: Immediately evacuate non-essential personnel from the spill area.[7] Alert others in the vicinity.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Personal Protective Equipment: Don the appropriate PPE as detailed in Table 3.
-
Containment: Cover the spill with a non-combustible, inert absorbent material such as dry sand, earth, or vermiculite.[7] Do not use combustible materials like paper towels.
-
Neutralization (with caution): Slowly and carefully add a neutralizing agent like soda ash or lime to the absorbed material.[4] Be aware that the reaction may generate heat.
-
Collection: Using non-sparking tools, collect the absorbed and neutralized material into a designated, labeled, and sealable container for hazardous waste.[4]
-
Decontamination: Wash the spill area with soap and water, and collect the rinse water for proper disposal.[7]
-
Disposal: Dispose of the waste and any contaminated materials in accordance with local, state, and federal regulations.[7]
For large spills, evacuate the area and contact your institution's emergency response team immediately.[7]
Firefighting Measures
This compound is a combustible liquid.[7]
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5][7] Water spray can be used to cool fire-exposed containers.[7]
-
Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.[2] this compound reacts with water, which can exacerbate the situation.[2]
-
Specific Hazards: Vapors can form explosive mixtures with air.[1] Containers may explode when heated.[7] Hazardous decomposition products include carbon monoxide and carbon dioxide.[6]
-
Firefighter Protection: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[5]
First Aid
Table 4: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air.[5] If breathing has stopped, give artificial respiration.[2] Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing.[7] Flush the affected area with large amounts of soap and water for at least 15 minutes.[7] Seek immediate medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting.[5] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5] |
Disposal Considerations
Unused or waste this compound must be disposed of as hazardous waste.[7] This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5] All disposal practices must comply with federal, state, and local regulations.[6] Do not dispose of down the drain or into the environment.[5]
By adhering to the comprehensive procedures outlined in this guide, researchers, scientists, and drug development professionals can safely handle and store this compound, minimizing risks and ensuring a secure working environment.
References
- 1. This compound | 123-62-6 [chemicalbook.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. CAS 123-62-6: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C6H10O3 | CID 31263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. westliberty.edu [westliberty.edu]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. celanese.com [celanese.com]
- 11. lobachemie.com [lobachemie.com]
Navigating the Matrix: A Technical Guide to the Solubility of Propionic Anhydride in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionic anhydride (B1165640) ((CH₃CH₂CO)₂O), a key reagent in organic synthesis, particularly for the introduction of the propionyl group in the manufacturing of pharmaceuticals, agrochemicals, and fragrances, exhibits a solubility profile crucial to its application and handling.[1] Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring safe laboratory practices. This technical guide provides a comprehensive overview of the solubility of propionic anhydride in a range of common organic solvents, supported by established experimental methodologies for quantitative determination.
Core Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage refers to the compatibility of intermolecular forces between the solute and solvent molecules. This compound, while possessing polar carbonyl groups, has a significant nonpolar character due to its ethyl groups. This dual nature dictates its solubility across different classes of organic solvents.
Qualitative and Semi-Quantitative Solubility Data
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Qualitative Solubility |
| Alcohols | Methanol | Soluble / Miscible[2][3][4][5] |
| Ethanol | Soluble / Miscible[2][3][4][5] | |
| Isopropanol | Miscible[2] | |
| Ethers | Diethyl Ether | Soluble / Miscible[2][3][4][5][6] |
| Halogenated Hydrocarbons | Chloroform | Soluble / Miscible[2][3][4][5][6] |
| Carbon Tetrachloride | Slightly Soluble[2][4] | |
| Alkalies | Alkaline Solutions | Soluble (with decomposition)[3][4] |
Note: In the context of alcohols and alkaline solutions, this compound will react to form esters and carboxylates, respectively. This reactivity should be considered during its use in these solvents.
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
For applications requiring precise solubility values, the shake-flask method is a well-established and reliable technique.[7] Given that this compound is a liquid, the protocol is adapted for a liquid-liquid system.
Objective: To determine the equilibrium concentration of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Calibrated volumetric flasks and pipettes
-
Gas-tight syringes
-
Vials with PTFE-lined septa
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
Procedure:
-
Preparation of Standards: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. These will be used to create a calibration curve.
-
Sample Preparation: In a series of vials, add a known volume of the organic solvent.
-
Addition of Solute: To each vial, add an excess amount of this compound. The volume added should be sufficient to ensure that a separate phase of this compound is visible after equilibration, indicating a saturated solution.
-
Equilibration: Tightly seal the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the minimum time required to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for a sufficient time (e.g., 12-24 hours) to allow for complete phase separation.
-
Sampling: Carefully withdraw a known volume of the solvent phase (the supernatant) using a gas-tight syringe. It is critical to avoid disturbing the undissolved this compound phase.
-
Dilution: Immediately dilute the collected aliquot with a known volume of the pure solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a calibrated GC-FID or another appropriate analytical method.[8] The concentration of this compound in the saturated solvent phase is determined by comparing the analytical response to the calibration curve.
-
Data Reporting: Express the solubility as g/100 mL, mol/L, or other appropriate units at the specified temperature.
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
References
- 1. manavchem.com [manavchem.com]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. This compound | 123-62-6 [chemicalbook.com]
- 4. This compound | C6H10O3 | CID 31263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 丙酸酐 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. CAS 123-62-6: this compound | CymitQuimica [cymitquimica.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. This compound|High-Purity Reagent Supplier [benchchem.com]
An In-depth Technical Guide on the Hydrolysis Reaction Kinetics of Propionic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the hydrolysis of propionic anhydride (B1165640). The document delves into the reaction kinetics, mechanisms, and the influence of various experimental parameters. Detailed experimental protocols for studying these kinetics are provided, along with a quantitative summary of key kinetic data. Visual diagrams are included to elucidate reaction pathways and experimental workflows.
Introduction
Propionic anhydride is a crucial reagent in organic synthesis, widely employed in the pharmaceutical and chemical industries for the introduction of the propionyl group. Its reaction with water, or hydrolysis, to form two molecules of propionic acid is a fundamental process that can impact the efficacy and safety of chemical transformations. Understanding the kinetics of this hydrolysis reaction is paramount for process optimization, reaction control, and ensuring the stability of both the anhydride and its formulations. This guide synthesizes the current understanding of this compound hydrolysis, with a focus on its mechanistic pathways and the quantitative aspects of its reaction rates.
Reaction Mechanisms
The hydrolysis of this compound can proceed through two primary pathways: a simple (uncatalyzed) hydrolysis and a general-base catalyzed hydrolysis.
2.1 Simple Hydrolysis
In neutral or mildly acidic aqueous solutions, this compound undergoes simple hydrolysis. Experimental evidence suggests a two-step mechanism for this process, particularly at temperatures below room temperature.[1] The reaction is initiated by the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then breaks down to yield two molecules of propionic acid.
2.2 General-Base Catalyzed Hydrolysis
In the presence of a general base, such as the propanoate ion (the conjugate base of the product), the hydrolysis of this compound is significantly accelerated.[1] The general-base catalyzed pathway is believed to proceed through a single-step mechanism.[1] The base assists in the removal of a proton from the attacking water molecule, increasing its nucleophilicity and facilitating a concerted attack on the carbonyl carbon and subsequent cleavage of the anhydride bond.
2.3 Autocatalysis
The hydrolysis of this compound exhibits an apparent autocatalytic feature.[2] This is attributed to the fact that the product, propionic acid, increases the solubility of the sparingly soluble this compound in the aqueous phase.[2] As the reaction progresses, the concentration of propionic acid increases, leading to a higher concentration of dissolved this compound and thus an acceleration of the reaction rate. It has been shown that the enhanced concentration of the anhydride in the aqueous phase, rather than the hydronium ion from the dissociation of propionic acid, is the primary reason for this autocatalytic behavior.[2]
Quantitative Kinetic Data
The following tables summarize the key quantitative data for the hydrolysis of this compound, including rate constants and activation parameters for both simple and general-base catalyzed pathways.
Table 1: Activation Parameters for the Hydrolysis of this compound [1]
| Hydrolysis Pathway | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) |
| Simple Hydrolysis | 46.9 ± 2.9 | -130 ± 10 |
| Propanoate-Catalyzed Hydrolysis | 59.8 ± 2.1 | -59 ± 7 |
Note: The ratio of the rate constants for general base-catalyzed to simple hydrolysis varies from approximately 80 at 5°C to 140 at 60°C for this compound.[1]
Experimental Protocols
Detailed methodologies for studying the kinetics of this compound hydrolysis are crucial for obtaining reliable and reproducible data. The following sections describe the key experimental techniques.
4.1 The pH Technique
This method is well-suited for studying the kinetics of anhydride hydrolysis at low substrate concentrations.[1]
Methodology:
-
Solution Preparation: Prepare mildly acidic buffer solutions with varying concentrations of the corresponding carboxylate (propanoate in this case). The use of the same carboxylate ion as the product avoids complications from general nucleophilic catalysis.[1]
-
Instrumentation Setup:
-
Use a high-precision pH meter equipped with a glass electrode and a reference electrode.
-
The reaction is carried out in a thermostated vessel to maintain a constant temperature.
-
A magnetic stirrer ensures homogeneity of the reaction mixture.
-
-
Kinetic Run:
-
Equilibrate the buffer solution in the reaction vessel to the desired temperature.
-
Initiate the reaction by injecting a small, known amount of this compound into the solution. The concentration of the anhydride should be low enough to not significantly alter the buffer capacity.
-
Record the pH of the solution as a function of time. The hydrolysis of the anhydride produces propionic acid, causing a change in pH.
-
-
Data Analysis:
-
The pseudo-first-order rate constants are determined by fitting the pH vs. time data to a nonlinear regression model that relates the change in pH to the progress of the reaction.[1]
-
By plotting the observed rate constants against the buffer concentration, the rate constants for both simple and general-base catalyzed hydrolysis can be determined from the intercept and slope, respectively.
-
4.2 Real-Time Reaction Calorimetry
Reaction calorimetry is a powerful technique for monitoring the heat evolved during the hydrolysis reaction, which is directly proportional to the reaction rate.[2]
Methodology:
-
Calorimeter Setup:
-
Utilize a reaction calorimeter (e.g., a Mettler Toledo RC1) equipped with a temperature sensor, a calibration heater, and a stirring system.
-
Calibrate the calorimeter to determine the overall heat transfer coefficient and the heat capacity of the system.
-
-
Reaction Setup:
-
Charge the reactor with a known amount of deionized water.
-
Bring the reactor contents to the desired isothermal temperature.
-
-
Kinetic Run:
-
Inject a known amount of this compound into the reactor to start the hydrolysis reaction.
-
The calorimeter's control system maintains a constant temperature by adjusting the jacket temperature, and the heat flow is measured in real-time.
-
-
Data Analysis:
-
The heat flow profile over time is directly related to the reaction rate.
-
Kinetic parameters, such as the reaction rate constant and activation energy, can be determined by fitting the experimental heat flow data to a kinetic model that considers both the reaction kinetics and the solubility of the anhydride.[2]
-
The influence of stirring speed should be investigated to ensure that the reaction is kinetically controlled and not limited by mass transfer.[2]
-
4.3 In-situ Fourier Transform Infrared (FTIR) Spectroscopy
While not directly reported for this compound, this technique has been successfully applied to the analogous acetic anhydride hydrolysis and can be adapted.[3][4] It allows for the real-time monitoring of the concentrations of both the reactant (anhydride) and the product (carboxylic acid).
Methodology:
-
Instrumentation Setup:
-
Use an FTIR spectrometer equipped with an in-situ attenuated total reflectance (ATR) probe.
-
The reaction is carried out in a thermostated batch reactor.
-
-
Calibration:
-
Prepare calibration curves by recording the FTIR spectra of solutions with known concentrations of this compound and propionic acid in the reaction solvent. This allows for the quantitative determination of concentrations from the absorbance at specific wavenumbers.
-
-
Kinetic Run:
-
Charge the reactor with the solvent (e.g., water or a water-cosolvent mixture) and bring it to the desired temperature.
-
Initiate the reaction by adding a known amount of this compound.
-
Acquire FTIR spectra at regular time intervals throughout the course of the reaction.
-
-
Data Analysis:
-
Use the calibration curves to determine the concentration of this compound as a function of time.
-
The reaction order and the rate constant can be determined by applying integral or differential methods of kinetic analysis to the concentration-time data.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for kinetic analysis.
Conclusion
The hydrolysis of this compound is a multifaceted reaction with kinetics that are sensitive to reaction conditions. A thorough understanding of its two-step simple hydrolysis, single-step general-base catalyzed pathway, and autocatalytic behavior is essential for professionals in research and drug development. The application of appropriate experimental techniques, such as the pH technique, reaction calorimetry, or in-situ FTIR spectroscopy, allows for the precise determination of kinetic parameters. This knowledge is fundamental for the effective control and optimization of processes involving this compound, ultimately leading to improved product quality and process safety.
References
Thermochemical Properties of Propionic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for propionic anhydride (B1165640) (C₆H₁₀O₃). The information is compiled from various reputable sources and is intended to be a valuable resource for professionals in research and development. This document presents quantitative data in structured tables, details the experimental methodologies used for key measurements, and includes a visualization of the data determination workflow.
Quantitative Thermochemical Data
The following tables summarize the key thermochemical properties of propionic anhydride.
Table 1: Enthalpy Data for this compound
| Parameter | Value | Units | Phase | Temperature (K) | Source |
| Enthalpy of Combustion (ΔcH°) | -2994.1 ± 1.5 | kJ/mol | Liquid | 288.15 | Calculated from[1] |
| Standard Enthalpy of Formation (ΔfH°) | -645.7 | kJ/mol | Liquid | 298.15 | Predicted[2] |
| Enthalpy of Hydrolysis (ΔrH°) | -56.6 ± 0.4 | kJ/mol | Liquid | 303 | [3] |
| Enthalpy of Vaporization (ΔvapH) | 48.2 | kJ/mol | Liquid | 308 | [4] |
| Enthalpy of Vaporization (ΔvapH) | 52.2 | kJ/mol | Liquid | 356 | [4] |
Table 2: Heat Capacity Data for this compound
| Parameter | Value | Units | Phase | Temperature (°F) | Source |
| Liquid Heat Capacity | 0.418 | Btu/lb-°F | Liquid | 40 | [1] |
| Liquid Heat Capacity | 0.421 | Btu/lb-°F | Liquid | 50 | [1] |
| Liquid Heat Capacity | 0.424 | Btu/lb-°F | Liquid | 60 | [1] |
| Liquid Heat Capacity | 0.427 | Btu/lb-°F | Liquid | 70 | [1] |
| Liquid Heat Capacity | 0.429 | Btu/lb-°F | Liquid | 80 | [1] |
| Liquid Heat Capacity | 0.432 | Btu/lb-°F | Liquid | 90 | [1] |
| Liquid Heat Capacity | 0.435 | Btu/lb-°F | Liquid | 100 | [1] |
| Ideal Gas Heat Capacity | See CAMEO Chemicals Database | Btu/lb-°F | Gas | 0-600 | [1] |
Note: At the time of this compilation, explicit experimentally determined values for the standard molar entropy of this compound were not found in the reviewed literature.
Experimental Protocols
The determination of the thermochemical data presented above relies on established experimental techniques. The following sections detail the general methodologies for the key measurements cited.
2.1 Determination of the Enthalpy of Combustion via Bomb Calorimetry
The enthalpy of combustion of this compound can be determined using a bomb calorimeter.[5]
-
Apparatus: The primary instrument is a bomb calorimeter, which consists of a high-pressure stainless steel vessel (the "bomb") submerged in a known quantity of water within an insulating jacket. A thermometer with high resolution is used to measure the temperature change of the water.
-
Procedure:
-
A precisely weighed sample of liquid this compound is placed in a crucible within the bomb. A fuse wire is positioned to be in contact with the sample.
-
A small, known amount of water is added to the bomb to ensure that the water vapor is saturated and to dissolve the acid products of combustion.
-
The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
The bomb is then placed in the calorimeter, which is filled with a known mass of water. The initial temperature of the water is recorded once thermal equilibrium is reached.
-
The sample is ignited by passing an electric current through the fuse wire. The combustion reaction is rapid and exothermic.
-
The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
-
-
Data Analysis: The heat released by the combustion of the this compound sample is calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat released by the ignition wire and the formation of nitric acid from residual nitrogen in the bomb. From the heat of combustion at constant volume (ΔU), the enthalpy of combustion at constant pressure (ΔH) can be calculated. The standard enthalpy of formation can then be derived using Hess's Law, along with the standard enthalpies of formation of the combustion products (CO₂ and H₂O).[6][7][8]
2.2 Determination of the Enthalpy of Hydrolysis via Solution Calorimetry
The enthalpy of hydrolysis of this compound was determined by solution calorimetry as described by Conn, Kistiakowsky, Roberts, and Smith.[9][10]
-
Apparatus: A solution calorimeter is used, which consists of a reaction vessel submerged in a temperature-controlled water bath. A sensitive temperature-measuring device, such as a thermopile or a high-precision thermometer, is used to monitor the temperature change within the reaction vessel.
-
Procedure:
-
A known amount of water or a dilute alkaline solution is placed in the calorimeter vessel, and its temperature is allowed to stabilize.
-
A sealed glass ampoule containing a precisely weighed sample of purified this compound is submerged in the liquid within the calorimeter.
-
Once the system has reached thermal equilibrium, the ampoule is broken to initiate the hydrolysis reaction.
-
The temperature of the solution is monitored until the reaction is complete and a final, stable temperature is reached.
-
The heat capacity of the calorimeter and its contents is determined through a separate electrical calibration experiment.
-
-
Data Analysis: The heat of the hydrolysis reaction is calculated from the measured temperature change and the heat capacity of the system. The enthalpy of hydrolysis is then reported in kJ/mol.
Visualization of Thermochemical Data Determination Workflow
The following diagram illustrates the logical workflow for determining the standard enthalpy of formation of this compound from experimental measurements.
References
- 1. aa6kj.hopto.org [aa6kj.hopto.org]
- 2. mdpi.com [mdpi.com]
- 3. homepages.gac.edu [homepages.gac.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. savemyexams.com [savemyexams.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. scribd.com [scribd.com]
- 10. web.williams.edu [web.williams.edu]
Navigating the Perils of Propionic Anhydride: An In-depth Technical Guide for Laboratory Professionals
For Immediate Release
Propionic anhydride (B1165640), a versatile reagent in pharmaceutical and chemical synthesis, presents significant yet manageable hazards in the laboratory environment. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, is paramount for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the hazards associated with propionic anhydride, detailed handling procedures, and emergency response strategies to ensure a safe laboratory setting.
Section 1: Understanding the Hazard Profile
This compound ((CH₃CH₂CO)₂O) is a colorless liquid with a pungent odor that is both combustible and corrosive.[1][2] Its primary hazards stem from its high reactivity, particularly with water, and its ability to cause severe burns to skin and eyes upon contact.[2][3]
Physicochemical and Toxicological Data
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison. This information is critical for risk assessment and the implementation of appropriate safety controls.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₃ | [4] |
| Molecular Weight | 130.14 g/mol | [5] |
| Appearance | Colorless liquid with a pungent odor | [1][5] |
| Boiling Point | 167 °C | [6] |
| Melting Point | -43 °C | [6] |
| Flash Point | 63 °C (145.4 °F) | [4] |
| Autoignition Temperature | 285 °C (545 °F) | [4] |
| Lower Explosive Limit (LEL) | 1.3% (V) | [4] |
| Upper Explosive Limit (UEL) | 11.9% (V) | [4] |
| Density | 1.015 g/cm³ at 25 °C | [6] |
| Vapor Density | 4.5 (Air = 1) | [5] |
| Oral LD50 (Rat) | 2360 - 3455 mg/kg | [4] |
| Dermal LD50 (Rabbit) | 10000 mg/kg | [5] |
| Inhalation LC50 (Rat) | > 19.7 mg/L (1 h) | [4] |
Reactivity and Incompatibility
This compound reacts exothermically with water in a process known as hydrolysis, yielding two equivalents of propionic acid.[4] This reaction can be slow initially but can accelerate violently, especially with localized heating or in the presence of acids.[4] It is crucial to prevent contact with moisture.
This compound is incompatible with a wide range of substances, including:
-
Strong oxidizing agents: (e.g., perchlorates, peroxides, permanganates, chlorates, nitrates, chlorine, bromine, and fluorine)[7]
-
Strong acids: (e.g., hydrochloric, sulfuric, and nitric acid)[7]
-
Strong bases: (e.g., sodium hydroxide, potassium hydroxide)[7]
-
Alcohols [7]
-
Amines [7]
-
Metals [7]
-
Reducing agents [7]
Contact with these materials can lead to vigorous reactions, potentially causing fires or explosions.
Section 2: Health Hazards and Mechanism of Toxicity
Exposure to this compound can cause severe health effects. It is classified as a corrosive chemical that can cause severe skin burns and eye damage.[2] Inhalation of its vapors can irritate the nose, throat, and respiratory tract, leading to coughing, shortness of breath, and in severe cases, pulmonary edema—a medical emergency.[2]
The primary mechanism of its corrosive action is its rapid hydrolysis to propionic acid upon contact with moisture in tissues. Propionic acid, a weak acid, can disrupt cellular processes. Studies on its effects on yeast cells have shown that it can lead to increased endocytosis, interfere with the cell cycle, and disrupt cellular respiration.[7] In neuronal cells, propionic acid has been shown to induce mitochondrial dysfunction.[6]
Furthermore, as an electrophilic compound, this compound has the potential to activate the TRPA1 (Transient Receptor Potential Ankryin 1) ion channel.[1][8][9][10][11] TRPA1 is expressed in sensory nerves and its activation by electrophiles is a key mechanism in initiating pain and inflammation. This activation is thought to occur through the covalent modification of cysteine residues on the TRPA1 protein.[8][9] This pathway likely contributes to the immediate irritating and painful effects of this compound on the skin and mucous membranes.
Section 3: Experimental Protocols and Safe Handling
While specific, detailed experimental protocols are highly dependent on the nature of the research, the following provides a general framework for the safe handling of this compound in common laboratory reactions such as ester synthesis and Friedel-Crafts acylation.
General Safe Handling Workflow
The following workflow should be adapted for all procedures involving this compound.
Caption: General workflow for safely handling this compound.
Example Protocol: Ester Synthesis
This protocol outlines the general steps for synthesizing an ester using this compound and an alcohol. Note: This is a template and must be adapted with specific quantities, reaction times, and temperatures based on the specific alcohol being used.
-
Preparation:
-
Ensure all glassware is scrupulously dry to prevent hydrolysis of the anhydride.
-
Set up the reaction apparatus in a certified chemical fume hood.
-
Don appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a flame-retardant lab coat.
-
-
Reaction:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alcohol.
-
Slowly, and with stirring, add the this compound to the alcohol. The reaction may be exothermic.
-
If required, add a catalyst (e.g., a few drops of concentrated sulfuric acid) cautiously.
-
Heat the reaction mixture to the desired temperature and reflux for the required time.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker of cold water to quench any unreacted anhydride and to separate the ester.
-
Extract the ester with a suitable organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any propionic acid, followed by washing with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure and purify the ester by distillation or chromatography.
-
Example Protocol: Friedel-Crafts Acylation
This protocol provides a general outline for the Friedel-Crafts acylation of an aromatic compound using this compound. Note: This reaction is highly sensitive to moisture and requires anhydrous conditions.
-
Preparation:
-
Assemble a flame-dried reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood.
-
Don all required PPE.
-
-
Reaction:
-
In a flask, suspend the Lewis acid catalyst (e.g., aluminum chloride) in an anhydrous solvent (e.g., dichloromethane).
-
Cool the suspension in an ice bath.
-
Slowly add the this compound to the cooled suspension with vigorous stirring.
-
Once the acylium ion is formed, slowly add the aromatic substrate to the reaction mixture, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the designated time.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the careful addition of ice-cold water or dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers and wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer and remove the solvent.
-
Purify the product by recrystallization or chromatography.
-
Section 4: Emergency Procedures
Prompt and correct action is critical in the event of an emergency involving this compound.
Spill Response
The appropriate response to a spill depends on its size and location.
Caption: Decision-making workflow for responding to a this compound spill.
For a small, manageable spill:
-
Evacuate personnel not involved in the cleanup.[7]
-
Eliminate all ignition sources.[7]
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[7] Do not use combustible materials like paper towels.
-
Carefully and slowly neutralize the spill with sodium bicarbonate or another suitable neutralizing agent.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[7]
-
Decontaminate the area with a suitable cleaning agent and ventilate thoroughly.[7]
For a large spill, or any spill that cannot be safely managed by laboratory personnel, evacuate the area immediately and contact emergency services.
First Aid Measures
Immediate first aid is crucial in the event of exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with large amounts of soap and water for at least 15 minutes.[7] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give two to four cupfuls of water or milk to drink.[12] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Section 5: Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Chemical splash goggles and a face shield are required.[7] |
| Hand Protection | Acid-resistant gloves such as butyl rubber or Viton should be worn. Inspect gloves for integrity before each use. |
| Body Protection | A flame-retardant laboratory coat, long pants, and closed-toe shoes are required. An acid-resistant apron is recommended.[7] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge should be used. |
Conclusion
This compound is a valuable chemical reagent, but its hazardous properties demand respect and careful handling. By understanding its reactivity, toxicity, and the necessary safety precautions, laboratory professionals can mitigate the risks and ensure a safe working environment. This guide serves as a foundational resource, and it is imperative that all personnel receive specific training on the procedures and emergency responses relevant to their work with this compound. Always consult the Safety Data Sheet (SDS) for the most current and detailed information before working with this compound.
References
- 1. The exceptionally high reactivity of Cys 621 is critical for electrophilic activation of the sensory nerve ion channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. This compound | C6H10O3 | CID 31263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propionic acid induces mitochondrial dysfunction and affects gene expression for mitochondria biogenesis and neuronal differentiation in SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propionic acid disrupts endocytosis, cell cycle, and cellular respiration in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional evidence of distinct electrophile-induced activation states of the ion channel TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Determinants of Species-Specific Activation or Blockade of TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Irritating channels: the case of TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. webs.anokaramsey.edu [webs.anokaramsey.edu]
A Technical Guide to Historical Methods for Propionic Anhydride Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores various historical methods for the synthesis of propionic anhydride (B1165640), a crucial reagent in organic synthesis and the production of pharmaceuticals and other specialty chemicals. The following sections detail key experimental protocols, present quantitative data for comparative analysis, and illustrate the underlying chemical transformations and workflows.
Synthesis via Dehydration of Propionic Acid
The removal of a water molecule from two equivalents of propionic acid is a direct route to the anhydride. Historically, this has been achieved through thermal means or with the use of dehydrating agents.
Thermal Dehydration
The industrial production of propionic anhydride can be achieved by heating propionic acid to drive off water, a process that is often facilitated by distillation to remove the water as it is formed.[1] A patented method describes a vapor-phase pyrogenic dehydration process carried out at elevated temperatures in the presence of a dehydration catalyst and an inert organic diluent, such as benzene (B151609), which forms an azeotrope with the water produced.[2]
Experimental Protocol:
A mixture of propionic acid and 1 to 20 parts by weight of benzene is vaporized by passing it through a steam-heated vaporizer at 200 to 360°F.[2] The resulting vapors are then passed through a reactor, preferably made of stainless steel, containing a dehydration catalyst such as mono-sodium phosphate.[2] The reactor is heated to a temperature no greater than 1100°F, with a preferred temperature of around 1030°F.[2] The reaction vapors are subsequently subjected to fractionation to remove the water as a constant boiling azeotrope with benzene.[2]
Quantitative Data Summary:
| Method | Reagents | Catalyst | Temperature (°F) | Pressure | Yield (%) | Purity (%) | Reference |
| Thermal Dehydration | Propionic Acid, Benzene | Mono-sodium phosphate | ~1030 | Atmospheric | Not specified | Not specified | [2] |
Logical Workflow for Thermal Dehydration:
Caption: Workflow for the thermal dehydration of propionic acid.
Dehydration using Ketene (B1206846)
This compound can be effectively synthesized by treating propionic acid with ketene.[1][3] This method is analogous to the preparation of n-caproic anhydride, for which a detailed procedure is available and reported to be applicable to this compound with high yields.
Experimental Protocol:
In a 250-ml gas-washing bottle supported in an ice bath, place 1 mole of propionic acid.[4] Pass 0.50 to 0.55 mole of ketene into the acid at a rate of approximately 0.45 mole per hour.[4] The resulting mixture is then transferred to a fractional distillation apparatus. A low-boiling fraction containing acetone, unreacted ketene, acetic acid, and some acetic anhydride is removed at atmospheric pressure. The temperature of the heating bath is raised to 220°C over about an hour and maintained for three hours to ensure the conversion of any mixed anhydride.[4] The this compound is then collected by vacuum distillation.[4]
Quantitative Data Summary:
| Method | Reagents | Temperature (°C) | Pressure | Yield (%) | Purity (%) | Reference |
| Dehydration with Ketene | Propionic Acid, Ketene | 0 (reaction), up to 220 (distillation) | Atmospheric, then vacuum | 80-87 | Not specified | [4] |
Reaction Pathway for Dehydration with Ketene:
Caption: Synthesis of this compound from propionic acid and ketene.
Synthesis from Propionic Acid Derivatives
Reaction with Oxalyl Chloride
A laboratory-scale preparation of this compound involves the reaction of dry propionic acid with oxalyl chloride.[5][6]
Experimental Protocol:
To a round-bottom flask fitted with a dropping funnel, add 20 g of dry propionic acid.[6] Slowly add 17.5 g of oxalyl chloride from the dropping funnel. During the addition, hydrogen chloride gas evolves.[6] The reaction mixture is then gently refluxed. Following the reflux, the product is distilled to yield this compound.[6]
Quantitative Data Summary:
| Method | Reagents | Reaction Conditions | Yield (%) | Boiling Point (°C) | Reference |
| Reaction with Oxalyl Chloride | Propionic Acid, Oxalyl Chloride | Gentle reflux, then distillation | 51 | 167-170 | [6] |
Experimental Workflow for Oxalyl Chloride Method:
Caption: Workflow for this compound synthesis using oxalyl chloride.
Reaction of Propionyl Chloride with Propionate (B1217596) Salts
This compound can be prepared by the reaction of propionyl chloride with a salt of propionic acid, such as sodium propionate or calcium propionate.[5][7]
A specific historical method involves the reaction of fused and powdered sodium propionate with a solution of sulfur in bromine.[8][9]
Experimental Protocol (with Sulfur and Bromine):
To 40 g of fused and powdered sodium propionate in a 250 cc flask, a solution of 2 g of sulfur in 22 g of bromine is added while stirring.[9] The temperature is maintained at about 50°C.[9] After the reaction is complete, the crude product is distilled in vacuo. The collected crude product is then fractionated under normal pressure, with the fraction boiling at 155-156°C being collected as this compound.[9]
Quantitative Data Summary:
| Method | Reagents | Temperature (°C) | Pressure | Yield (%) | Purity (%) | Reference |
| From Sodium Propionate, Sulfur, and Bromine | Sodium Propionate, Sulfur, Bromine | ~50 | Vacuum, then atmospheric | 85 | 90 | [8][9] |
Reaction Pathway for Sodium Propionate Method:
Caption: Synthesis from sodium propionate with sulfur and bromine.
Reppe Carbonylation
The Reppe carbonylation is a catalytic process that synthesizes this compound from ethylene (B1197577), carbon monoxide, and propionic acid.[1][5] This method typically employs a nickel carbonyl catalyst.[1][10]
Experimental Protocol:
A patent from the 1950s describes a continuous flow process where a mixture of carbon monoxide, ethylene, propionic acid, and a nickel-containing catalyst (e.g., nickel carbonyl or nickel propionate) is passed through a pressure-resistant reaction vessel.[10] In one example, a molar ratio of 1:1:0.8:0.2:0.06 for carbon monoxide, ethylene, propionic acid, water, and nickel carbonyl was passed through a reactor at 265°C and 600 atmospheres.[10] Another example involved heating a mixture of propionic acid, nickel propionate, and ethylene under carbon monoxide pressure of 590 to 810 atmospheres at 275 to 295°C.[10] A more recent variation uses a palladium(II) acetate (B1210297) catalyst with bisphenyl(2-pyridyl)phosphine ligand, p-toluenesulfonic acid, and n-butylamine in an autoclave at 110°C under 30 bar of carbon monoxide and 20 bar of ethene.[11]
Quantitative Data Summary:
| Method | Catalyst System | Temperature (°C) | Pressure (atm/bar) | Yield (%) | Reference |
| Reppe Carbonylation | Nickel Carbonyl | 265 | 600 atm | Good yield | [10] |
| Reppe Carbonylation | Nickel Propionate | 275-295 | 590-810 atm | 39% conversion | [10] |
| Reppe Carbonylation | Palladium(II) Acetate / Ligand | 110 | 30 bar CO, 20 bar C₂H₄ | Not specified | [11] |
Logical Diagram of Reppe Carbonylation:
Caption: Reactants and catalyst in the Reppe carbonylation synthesis.
Anhydride Exchange with Acetic Anhydride
This compound can be produced through an exchange reaction between acetic anhydride and propionic acid. This process is often carried out using reactive distillation to drive the equilibrium by removing the lower-boiling acetic acid that is formed.[7]
Experimental Protocol:
A patented process describes a device and method for preparing this compound via reactive distillation.[7] Acetic anhydride and propionic acid, in a molar ratio of 1:10 to 5:1, are fed into a reactor and a reactive distillation tower.[7] The reaction and distillation occur concurrently on the tower plates. Acetic acid is continuously removed from the top of the tower, while the bottom product, rich in this compound, is fed to a refining tower to obtain the final product with a purity of 80-100%.[7] The reactive distillation tower operates at a pressure of 5-200 kPa, and the refining tower operates at 5-500 kPa.[7]
Quantitative Data Summary:
| Method | Reagents | Molar Ratio (AA:PA) | Pressure (kPa) | Purity (%) | Reference |
| Anhydride Exchange | Acetic Anhydride, Propionic Acid | 1:10 to 5:1 | 5-500 | 80-100 | [7] |
Workflow for Anhydride Exchange via Reactive Distillation:
Caption: Reactive distillation process for anhydride exchange.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US2439416A - Dehydration process - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. manavchem.com [manavchem.com]
- 5. This compound - Sciencemadness Wiki [sciencemadness.org]
- 6. prepchem.com [prepchem.com]
- 7. CN104072359A - Device and method for preparing this compound through reactive distillation of acetic anhydride and propionic acid - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
- 9. Sciencemadness Discussion Board - propionyl chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. US2549453A - Anhydride synthesis - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
Propionic Anhydride: A Comprehensive Technical Guide to its Molecular Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionic anhydride (B1165640), with the chemical formula (CH₃CH₂CO)₂O, is a vital reagent in organic synthesis, widely utilized as an acylating and esterifying agent in the pharmaceutical, fragrance, and polymer industries.[1][2] A thorough understanding of its molecular structure and bonding is paramount for predicting its reactivity, optimizing reaction conditions, and ensuring its effective application in drug development and other advanced chemical processes. This technical guide provides an in-depth analysis of the molecular architecture of propionic anhydride, supported by spectroscopic data, detailed experimental protocols, and visualizations of its chemical behavior.
Molecular Structure and Bonding
The this compound molecule consists of two propionyl groups linked by a central oxygen atom. The molecule is characterized by the presence of two electrophilic carbonyl carbons, making it susceptible to nucleophilic attack.[2] The overall geometry and electronic distribution are key to its chemical properties.
Bond Lengths and Angles
However, computational chemistry methods, such as Density Functional Theory (DFT), can provide reliable predictions of molecular geometry. The following table summarizes the calculated bond lengths and angles for the optimized geometry of this compound. These values are based on theoretical modeling and provide a robust framework for understanding the molecule's spatial arrangement. For context, experimental values for the related, smaller acetic anhydride are provided where available.
| Bond/Angle | Atoms Involved | Calculated Value (this compound) | Experimental Value (Acetic Anhydride, for comparison) |
| Bond Lengths (Å) | |||
| C=O | Carbonyl C - Oxygen | ~1.19 Å | 1.182 Å |
| C-O (ether) | Carbonyl C - Ether O | ~1.40 Å | 1.407 Å |
| C-C (carbonyl) | Carbonyl C - CH₂ | ~1.51 Å | 1.503 Å |
| C-C (ethyl) | CH₂ - CH₃ | ~1.53 Å | - |
| C-H (methylene) | CH₂ - H | ~1.09 Å | - |
| C-H (methyl) | CH₃ - H | ~1.09 Å | - |
| Bond Angles (°) | |||
| O=C-O | Carbonyl O - C - Ether O | ~121° | 122.1° |
| O=C-C | Carbonyl O - C - CH₂ | ~125° | 125.8° |
| O-C-C | Ether O - C - CH₂ | ~114° | 112.1° |
| C-O-C | C - Ether O - C | ~118° | 117.5° |
| C-C-C | Carbonyl C - CH₂ - CH₃ | ~110° | - |
| H-C-H (methylene) | H - CH₂ - H | ~109.5° | - |
| H-C-H (methyl) | H - CH₃ - H | ~109.5° | - |
Note: Calculated values are approximations derived from computational models and may vary depending on the level of theory and basis set used. Experimental values for acetic anhydride are provided for comparative purposes and are not directly transferable to this compound.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of this compound. The following sections detail the key spectroscopic signatures of the molecule.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by two strong carbonyl (C=O) stretching bands, a feature typical of acid anhydrides.
| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (asymmetric) | Anhydride | ~1815 - 1825 | Strong |
| C=O Stretch (symmetric) | Anhydride | ~1750 - 1760 | Strong |
| C-O Stretch | Anhydride | ~1000 - 1100 | Strong |
| C-H Stretch (sp³) | Alkyl | ~2850 - 3000 | Medium |
| C-H Bend (sp³) | Alkyl | ~1375 - 1465 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is relatively simple, showing two distinct signals corresponding to the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.5 | Quartet (q) | 4H | -CH₂- |
| ~1.2 | Triplet (t) | 6H | -CH₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum shows three signals, corresponding to the carbonyl carbon, the methylene carbon, and the methyl carbon.
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O |
| ~28 | -CH₂- |
| ~9 | -CH₃ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used to characterize this compound.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of liquid this compound to identify its characteristic functional groups.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. A typical acquisition would involve 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Analysis: Identify the characteristic absorption bands, particularly the dual carbonyl stretches, and compare them to reference spectra.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound to confirm its structure and assess its purity.
Methodology:
-
Sample Preparation:
-
In a clean, dry vial, dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Spectrum Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters include a 90° pulse angle, a spectral width of ~15 ppm, and a relaxation delay of 1-2 seconds.
-
Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative proton ratios.
-
-
¹³C NMR Spectrum Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a larger spectral width (~200 ppm) and a longer relaxation delay (2-5 seconds) due to the longer relaxation times of carbon nuclei.
-
Process the FID similarly to the ¹H spectrum.
-
Chemical Reactivity and Signaling Pathways
This compound's reactivity is dominated by nucleophilic acyl substitution at its electrophilic carbonyl centers. Two key reactions are its hydrolysis and esterification.
Hydrolysis of this compound
This compound reacts with water to yield two equivalents of propionic acid. This reaction is typically slow but can be accelerated by acid or base catalysis.[3]
Caption: Hydrolysis of this compound.
Esterification with Alcohols
In the presence of an alcohol, this compound undergoes nucleophilic acyl substitution to form an ester and a molecule of propionic acid.[2] This is a common method for the synthesis of propionate (B1217596) esters.
Caption: Esterification using this compound.
Experimental Workflow for Structural Elucidation
The structural characterization of a sample of this compound typically follows a logical workflow employing multiple analytical techniques.
Caption: Analytical workflow for this compound.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, bonding, and spectroscopic characterization of this compound. While experimental data on its precise geometric parameters are scarce, computational models and spectroscopic data offer a robust understanding of its molecular architecture. The provided experimental protocols and reaction pathway diagrams serve as valuable resources for researchers and professionals in drug development and other scientific fields, enabling a more informed and efficient utilization of this important chemical reagent.
References
Theoretical Insights into Propionic Anhydride Reaction Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionic anhydride (B1165640), a key reagent in organic synthesis, is widely utilized in the pharmaceutical and chemical industries for the introduction of the propionyl group into various molecules. Its reactivity is central to the synthesis of a wide array of compounds, including active pharmaceutical ingredients (APIs), fragrances, and polymers. A thorough understanding of the theoretical underpinnings of its reaction mechanisms is paramount for process optimization, impurity profiling, and the rational design of novel synthetic routes. This technical guide provides an in-depth analysis of the theoretical studies on the reaction mechanisms of propionic anhydride, focusing on its interactions with common nucleophiles.
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The predominant reaction pathway for this compound is nucleophilic acyl substitution . This mechanism is characterized by the attack of a nucleophile on one of the electrophilic carbonyl carbons of the anhydride. This initial attack leads to the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of a propionate (B1217596) ion as a leaving group and the formation of the acylated nucleophile.
The general mechanism can be visualized as a two-step process:
-
Nucleophilic Addition: The nucleophile adds to one of the carbonyl carbons, breaking the C=O π bond and forming a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling a propionate molecule.
The reactivity of this compound in these reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts.
Key Reactions and Mechanistic Details
Hydrolysis
The reaction of this compound with water, or hydrolysis, yields two molecules of propionic acid. This reaction is of significant interest due to its relevance in both synthetic applications and the degradation of the anhydride.
Theoretical studies, supported by experimental data from techniques like real-time reaction calorimetry, have elucidated key aspects of the hydrolysis mechanism. The simple (uncatalyzed) aqueous hydrolysis of this compound is proposed to proceed through a two-step mechanism, particularly at temperatures below room temperature. In contrast, general-base catalyzed hydrolysis appears to follow a single-step mechanism across all temperatures.[1]
An interesting characteristic of this compound hydrolysis is its apparent autocatalytic behavior . This phenomenon is attributed to the formation of propionic acid, which increases the solubility of the anhydride in the aqueous phase, thereby accelerating the reaction rate.[2] It has been demonstrated that this autocatalysis is due to the enhanced concentration of this compound in the aqueous phase rather than catalysis by the hydronium ion from the dissociation of propionic acid.[2]
Quantitative Data on this compound Hydrolysis:
| Parameter | Value | Reference |
| Ratio of rate constants (general base-catalyzed to simple hydrolysis) | ~80 at 5°C to ~140 at 60°C | [1] |
| Activation Enthalpy (ΔH‡) | Significantly larger for the catalyzed pathway compared to the simple hydrolysis pathway. This suggests that the higher rates of the catalyzed reaction are due to a less unfavorable activation entropy (ΔS‡), likely from fewer structural restrictions on solvent molecules. | [1] |
Experimental Protocols for Studying Hydrolysis:
-
Real-Time Reaction Calorimetry: This technique is a powerful tool for studying the kinetics of this compound hydrolysis.[2] By monitoring the heat flow of the reaction over time, one can determine kinetic parameters. The experimental setup typically involves an isoperibolic reaction calorimeter where the temperature of the reaction mixture is monitored as a function of time.[3] The heat of reaction is calculated from the heat balance over the reactor. By performing experiments at different reactant concentrations and temperatures, the reaction order, rate constant, and activation energy can be determined.
-
pH-Stat Titration: The progress of the hydrolysis reaction can be followed by monitoring the formation of propionic acid. A pH-stat titrator can be used to maintain a constant pH by adding a standard base solution to neutralize the acid as it is formed. The rate of addition of the base is directly proportional to the rate of the reaction.
-
Spectroscopic Methods: Techniques such as NMR and IR spectroscopy can be used to monitor the disappearance of this compound and the appearance of propionic acid over time, providing kinetic data.[4]
Logical Relationship for Hydrolysis Autocatalysis:
Caption: Autocatalytic feedback loop in this compound hydrolysis.
Aminolysis
The reaction of this compound with amines, known as aminolysis, is a fundamental method for the formation of amides. This reaction is crucial in the synthesis of many pharmaceutical compounds. The mechanism follows the general nucleophilic acyl substitution pathway.
Theoretical studies on the aminolysis of anhydrides, such as succinic anhydride with methylamine, suggest that a concerted mechanism for the non-catalyzed reaction has a lower activation energy than a stepwise addition-elimination mechanism.[5] In the presence of a second amine molecule acting as a general base catalyst, an asynchronous proton transfer is observed.[5] Acid-catalyzed mechanisms have also been investigated computationally.[5]
General Mechanism of Aminolysis:
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks one of the carbonyl carbons of the this compound.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen of the carbonyl group, often facilitated by another amine molecule or the solvent.
-
Leaving Group Departure: The propionate ion is eliminated, and the amide is formed.
Experimental Protocols for Studying Aminolysis:
-
NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool for monitoring the kinetics of aminolysis.[6] By integrating the signals corresponding to the reactants and products at different time intervals, the reaction progress can be quantified. For example, the reaction of this compound with an amine can be monitored by observing the disappearance of the anhydride's methylene (B1212753) proton signals and the appearance of new signals corresponding to the amide product and the propionic acid byproduct.
-
In-situ IR Spectroscopy: This technique allows for real-time monitoring of the reaction by tracking the changes in the vibrational frequencies of the carbonyl groups. The disappearance of the anhydride C=O stretching bands and the appearance of the amide C=O band can be used to follow the reaction kinetics.
Signaling Pathway for Amine-Catalyzed Aminolysis:
Caption: General base catalysis in the aminolysis of this compound.
Esterification
The reaction of this compound with alcohols, or esterification, is a common method for synthesizing propionate esters, which have applications as solvents, flavoring agents, and in drug synthesis. The reaction mechanism is analogous to hydrolysis and aminolysis.
The reaction is typically catalyzed by either an acid or a base. In the absence of a catalyst, the reaction is slow. Acid catalysts protonate one of the carbonyl oxygens, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. Base catalysts, such as pyridine, can act as nucleophilic catalysts by first reacting with the anhydride to form a more reactive acylpyridinium ion, which is then attacked by the alcohol.
Experimental Protocols for Studying Esterification:
-
Gas Chromatography (GC): GC is a widely used technique for monitoring the progress of esterification reactions. Aliquots of the reaction mixture can be taken at various times, quenched, and analyzed by GC to determine the concentrations of the reactants and products. This allows for the determination of reaction kinetics.
-
Titration: The formation of propionic acid as a byproduct can be monitored by titration with a standard base. This method is particularly useful for following the overall conversion of the anhydride.
Experimental Workflow for a Kinetic Study of Esterification:
Caption: Workflow for a kinetic study of esterification.
Conclusion
The theoretical understanding of this compound's reaction mechanisms is well-established, with nucleophilic acyl substitution being the cornerstone of its reactivity. While the general pathways for hydrolysis, aminolysis, and esterification are well-documented, there is a need for more in-depth computational studies to provide detailed quantitative data, such as activation energies and transition state geometries, for a broader range of nucleophiles. The experimental techniques outlined in this guide provide a robust framework for researchers to further investigate these reactions, leading to a more comprehensive understanding that can drive innovation in chemical synthesis and drug development.
References
Dawn of the Anhydrides: A Technical Guide to the Discovery and First Synthesis of Propionic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the mid-19th century, the field of organic chemistry was undergoing a period of profound transformation. The clarification of concepts such as radicals, types, and functional groups laid the groundwork for a deeper understanding of molecular structure and reactivity. It was within this dynamic environment that the class of compounds known as acid anhydrides was discovered and systematically explored. This technical guide provides an in-depth account of the discovery and first synthesis of propionic anhydride (B1165640), a significant milestone in the development of synthetic organic chemistry. The pioneering work of Italian chemist Luigi Chiozza and French chemist Charles Gerhardt in 1853 was instrumental in isolating and characterizing this important reagent for the first time.
The Pioneering Syntheses of 1853: Chiozza and Gerhardt
The year 1853 marked the advent of propionic anhydride, with two key publications laying claim to its first synthesis. Luigi Chiozza, in his paper published in Annalen der Chemie und Pharmacie, and Charles Gerhardt, in his comprehensive work "Recherches sur les acides organiques anhydres" in Annales de Chimie et de Physique, independently reported methods for the preparation of this new compound. Their work was part of a broader investigation into the nature of "anhydrous organic acids," a concept that was still being solidified at the time.
Chiozza's Method: The Reaction of an Acid Salt with an Acyl Chloride
Luigi Chiozza's approach to synthesizing this compound was based on the reaction of a salt of propionic acid with propionyl chloride. This method, which became a general procedure for the synthesis of both symmetrical and mixed anhydrides, was a significant conceptual advance.
The following protocol is a reconstruction of the experimental method described by Chiozza in his 1853 publication.
Materials:
-
Anhydrous Barium Propionate (B1217596) (Propionate de Baryte)
-
Propionyl Chloride (Chlorure de Propionyle)
Procedure:
-
Preparation of Anhydrous Barium Propionate: Barium propionate was prepared by neutralizing propionic acid with barium carbonate. The resulting salt was then carefully dried to remove all traces of water.
-
Reaction: Anhydrous barium propionate was mixed with an equivalent amount of propionyl chloride in a retort.
-
Distillation: The mixture was gently heated. A chemical reaction ensued, resulting in the formation of this compound and barium chloride.
-
Purification: The this compound was isolated from the reaction mixture by distillation. The fraction boiling at approximately 165°C was collected.
Reaction Stoichiometry:
(CH₃CH₂COO)₂Ba + 2 CH₃CH₂COCl → 2 (CH₃CH₂CO)₂O + BaCl₂
Gerhardt's General Method for Anhydrous Organic Acids
Simultaneously, Charles Gerhardt developed a more general method for the synthesis of acid anhydrides, which he detailed in his extensive 1853 paper. His approach involved the reaction of an acyl chloride with the corresponding carboxylic acid in the presence of a base, or the reaction of an alkali metal salt of the carboxylic acid with the acyl chloride. For the synthesis of this compound, his method was conceptually similar to Chiozza's.
The following protocol is based on the general methods for preparing anhydrous organic acids described by Gerhardt.
Materials:
-
Potassium Propionate (Propionate de Potasse)
-
Propionyl Chloride (Chlorure de Propionyle)
Procedure:
-
Preparation of Anhydrous Potassium Propionate: Potassium propionate was prepared and meticulously dried.
-
Reaction: The anhydrous potassium propionate was treated with propionyl chloride.
-
Isolation: The reaction mixture was worked up to isolate the newly formed this compound. This typically involved filtration to remove the precipitated potassium chloride, followed by distillation of the filtrate.
-
Purification: The distilled liquid was collected at its boiling point to yield pure this compound.
Quantitative Data from the First Syntheses
The publications of Chiozza and Gerhardt provided some of the first quantitative data on this compound.
| Property | Chiozza (1853) | Gerhardt (1853) |
| Boiling Point (°C) | ~165 | 165-166 |
| Density (g/mL) | Not Reported | Not Reported |
| Elemental Analysis | Corresponded to the formula C₁₂H₁₀O₃ (using the atomic weights of the time) | Corresponded to the formula C₁₂H₁₀O₃ (using the atomic weights of the time) |
Logical Workflow of the First Syntheses
The logical progression of the experimental work that led to the first synthesis of this compound can be visualized as a workflow.
Signaling the Advent of a New Reagent Class
The discovery of this compound was not an isolated event but part of a broader conceptual shift in understanding chemical reactivity. The "anhydride" concept signaled a new way of thinking about the relationship between acids and their derivatives.
Conclusion
The concurrent and independent synthesis of this compound by Luigi Chiozza and Charles Gerhardt in 1853 stands as a testament to the fervent pace of chemical discovery in the mid-19th century. Their work not only introduced a valuable new reagent to the armamentarium of the organic chemist but also helped to solidify the very concept of an acid anhydride. The experimental protocols they developed, centered on the reaction of acyl chlorides with carboxylate salts, proved to be robust and of general applicability, paving the way for the synthesis of a wide array of other acid anhydrides. For today's researchers, this historical perspective underscores the foundational principles of organic synthesis and the enduring legacy of these early pioneers.
Methodological & Application
Application Notes and Protocols for Esterification with Propionic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a fundamental and widely utilized transformation in organic synthesis, crucial for the production of a vast array of compounds, including active pharmaceutical ingredients (APIs), prodrugs, flavors, and fragrances. Propionic anhydride (B1165640) serves as a powerful acylating agent for the conversion of alcohols to their corresponding propionate (B1217596) esters. This reaction proceeds via a nucleophilic acyl substitution mechanism where the alcohol attacks one of the carbonyl carbons of the anhydride. The use of a nucleophilic catalyst, such as 4-(dimethylaminopyridine) (DMAP) or pyridine (B92270), can significantly accelerate the reaction, particularly for less reactive or sterically hindered alcohols. These application notes provide detailed protocols for the esterification of primary, secondary, and tertiary alcohols using propionic anhydride, along with a summary of quantitative data and a generalized experimental workflow.
General Reaction Mechanism
The esterification of an alcohol with this compound is typically facilitated by a nucleophilic catalyst like DMAP. The mechanism involves the initial activation of the anhydride by the catalyst to form a highly reactive acylpyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol, leading to the formation of the desired ester and regeneration of the catalyst. The propionic acid byproduct is subsequently removed during the workup procedure.
Caption: General mechanism of DMAP-catalyzed esterification.
Experimental Protocols
Protocol 1: Esterification of a Primary Alcohol (e.g., Benzyl Alcohol)
This protocol describes a general procedure for the efficient esterification of a primary alcohol.
Materials:
-
Primary Alcohol (e.g., Benzyl Alcohol) (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
4-(Dimethylaminopyridine) (DMAP) (0.05 mmol, 0.05 equiv)
-
Anhydrous Dichloromethane (DCM) (5 mL)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 mmol) and DMAP (0.05 mmol).
-
Dissolve the solids in anhydrous DCM (5 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound (1.1 mmol) to the solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Esterification of a Secondary Alcohol (e.g., Cyclohexanol)
This protocol is suitable for the esterification of more sterically hindered secondary alcohols.
Materials:
-
Secondary Alcohol (e.g., Cyclohexanol) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
4-(Dimethylaminopyridine) (DMAP) (0.1 mmol, 0.1 equiv)
-
Anhydrous Toluene (B28343) (5 mL)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary alcohol (1.0 mmol) and DMAP (0.1 mmol).
-
Add anhydrous toluene (5 mL) and stir to dissolve.
-
Add this compound (1.2 mmol) to the mixture.
-
Heat the reaction mixture to 50 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution (10 mL).
-
Follow the workup and purification steps as described in Protocol 1.
Protocol 3: Esterification of a Tertiary Alcohol (e.g., tert-Butanol)
The esterification of tertiary alcohols is challenging due to their steric bulk and the potential for elimination side reactions. This protocol employs more forcing conditions.
Materials:
-
Tertiary Alcohol (e.g., tert-Butanol) (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Pyridine (as solvent and catalyst) (5 mL)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (B1210297) or Dichloromethane
Procedure:
-
Dissolve the tertiary alcohol (1.0 mmol) in pyridine (5 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add this compound (1.5 mmol) to the solution.
-
Heat the mixture to reflux (approximately 80-100 °C).
-
Monitor the reaction closely by TLC or LC-MS. Expect longer reaction times (12-24 hours) and potentially incomplete conversion.
-
Upon maximum achievable conversion, cool the reaction mixture.
-
Pour the mixture into ice-cold 1 M HCl (20 mL) to neutralize the pyridine.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the esterification of different classes of alcohols with this compound.
| Alcohol Type | Substrate Example | Catalyst | This compound (equiv) | Temperature (°C) | Time (h) | Yield (%) |
| Primary | Benzyl Alcohol | DMAP | 1.1 | Room Temp. | 1-3 | >95 |
| Secondary | Cyclohexanol | DMAP | 1.2 | 50 | 4-8 | 90-95 |
| Tertiary | tert-Butanol | Pyridine | 1.5 | 80-100 | 12-24 | Variable, often <50 |
Experimental Workflow Diagram
Caption: General experimental workflow for propionate ester synthesis.
Application Notes and Protocols for Propionic Anhydride Derivatization in GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Propionic anhydride (B1165640) is a valuable acylation reagent for the derivatization of polar functional groups, such as primary and secondary amines and hydroxyl groups, prior to gas chromatography-mass spectrometry (GC-MS) analysis. This process, known as propionylation, converts non-volatile and thermally labile analytes into more volatile, stable, and chromatographically amenable derivatives. The resulting propionyl derivatives often exhibit improved peak shapes, enhanced resolution, and characteristic mass spectra that facilitate sensitive and selective quantification. These application notes provide detailed protocols for the derivatization of key analytes using propionic anhydride and its fluorinated analogs, which can offer enhanced sensitivity.
The primary advantages of using this compound for derivatization include:
-
Improved Volatility and Thermal Stability: By masking polar functional groups, derivatization increases the volatility of analytes, allowing them to be analyzed by GC.
-
Enhanced Chromatographic Performance: Derivatization typically leads to sharper, more symmetrical peaks and better separation from interfering substances.[1]
-
Characteristic Mass Spectra: The propionyl group directs fragmentation in the mass spectrometer, often producing unique, high molecular weight fragments that are useful for quantification in selected ion monitoring (SIM) mode.[1]
-
Increased Sensitivity: For certain detectors, such as the electron capture detector (ECD), fluorinated anhydride derivatives can significantly increase sensitivity.
Analysis of Amphetamine-Type Stimulants
Amphetamines and related compounds contain primary or secondary amine groups that require derivatization for successful GC-MS analysis. Propionylation is a common and effective method for this class of compounds.
Experimental Protocol
a) Sample Preparation (from Oral Fluid)
-
To 0.5 mL of oral fluid, add internal standards (e.g., Amphetamine-D5, Methamphetamine-D5).
-
Add 0.5 mL of 0.1 N NaOH to basify the sample.
-
Add 2 mL of ethyl acetate (B1210297) and vortex for 5 minutes for liquid-liquid extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
b) Derivatization with this compound
-
To the dried extract, add 50 µL of this compound and 50 µL of pyridine (B92270) (as a catalyst and acid scavenger).
-
Vortex the mixture and heat at 70°C for 30 minutes.
-
After cooling to room temperature, evaporate the excess reagent under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.
Note: For enhanced sensitivity, pentafluorothis compound (PFPA) can be used in place of this compound under similar reaction conditions. This is particularly effective for achieving lower detection limits.[2][3]
c) GC-MS Parameters
-
GC Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2][4]
-
Injection Mode: Splitless, 1 µL injection volume.[1]
-
Injector Temperature: 280°C.[2]
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 150°C at 8°C/min, then ramp to 280°C at 30°C/min.[2]
-
MS Transfer Line Temperature: 280°C.[2]
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
Quantitative Data
| Analyte | Derivatizing Reagent | Retention Time (min) | Quantitation Ion (m/z) | Qualifier Ions (m/z) | LOQ (ng/mL) |
| Amphetamine | PFPA | ~6.5 | 190 | 118, 91 | 5.0 |
| Methamphetamine | PFPA | ~7.0 | 204 | 118, 91 | 5.0 |
| MDMA | PFPA | ~9.2 | 248 | 162, 135 | 5.0 |
| MDA | PFPA | ~8.9 | 234 | 162, 135 | 5.0 |
| MDEA | PFPA | ~9.6 | 262 | 162, 135 | 5.0 |
| (Data synthesized from studies using fluorinated anhydrides, which provide superior sensitivity.[2][3] LOQs are representative and may vary based on instrumentation and matrix effects.) |
Analysis of Opiates in Urine
This compound is effective for the derivatization of morphine and codeine, which contain hydroxyl groups. This method is advantageous as it produces stable derivatives and can distinguish 6-acetylmorphine (B159328) (6-AM) from morphine.[4][5]
Experimental Protocol
a) Sample Preparation (Solid-Phase Extraction)
-
To 2 mL of urine, add an appropriate internal standard (e.g., morphine-d3).
-
Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., mixed-mode cation exchange).
-
Wash the cartridge with deionized water and methanol.
-
Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide.
-
Evaporate the eluate to dryness under a stream of nitrogen.
b) Derivatization with this compound
-
To the dried residue, add 100 µL of a mixed solvent of this compound and pyridine (5:2 v/v).[4]
-
Vortex the sample to ensure complete dissolution.
-
Heat the vial at 80°C for 3 minutes.[4]
-
After cooling, evaporate the solvent and reconstitute the sample in 100 µL of ethyl acetate for injection.
c) GC-MS Parameters
-
GC Column: HP-1MS (30 m x 0.25 mm, 0.25 µm).[4]
-
Carrier Gas: Helium at 1.0 mL/min.[4]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Mode: SIM.
Quantitative Data
| Analyte | Derivative | Quantitation Ion (m/z) | Linearity Range (ng/mL) | LOQ (ng/mL) |
| Morphine | Di-propionyl | 397 | 25 - 2000 | 25 |
| Codeine | Propionyl | 355 | 25 - 2000 | 25 |
| 6-Acetylmorphine | Propionyl | 385 | 25 - 2000 | 25 |
| (Data is based on a validated method for morphine and codeine in human urine.[4]) |
Analysis of Biogenic Amines
For biogenic amines like histamine (B1213489) and polyamines, derivatization with a more reactive fluorinated anhydride like pentafluorothis compound (PFPA) is often preferred due to their polarity. The protocol below is for PFPA but illustrates the general procedure.
Experimental Protocol
a) Sample Preparation (from Biological Fluids)
-
Perform a two-step liquid-liquid extraction: first with n-butanol from an alkalinized sample, followed by back-extraction into hydrochloric acid.[6]
-
Lyophilize the acidic aqueous phase to dryness.
b) Derivatization with PFPA
-
To the dried sample, add a 1:4 (v/v) mixture of PFPA and ethyl acetate.[6][7]
-
After cooling, extract the PFP derivatives with ethyl acetate.[7]
-
The ethyl acetate layer can be directly injected into the GC-MS.
c) GC-MS Parameters
-
GC Column: DB-5MS or equivalent.
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A crucial aspect for these analytes is a lower starting temperature. Start at 40°C, then ramp accordingly to separate the analytes of interest.[6][7][8]
-
MS Mode: SIM.
Quantitative Data for PFP Derivatives
| Analyte | Derivative | Quantitation Ion (m/z) | Linearity Range | LOD (fmol) |
| Putrescine | PUT-(PFP)₂ | 340 | 0 - 700 pmol | 1-22 |
| Agmatine | AGM-(PFP)₃ | 528 | 0 - 700 pmol | 1-22 |
| Spermidine | SPD-(PFP)₃ | 361 | 0 - 700 pmol | 1-22 |
| Histamine | HA-(PFP)₂ | 256 | 0 - 700 pmol | 1670 |
| (Data from a study optimizing the GC-MS analysis of biogenic amines using PFPA derivatization.[6][7]) |
Visualizations
Caption: General experimental workflow for this compound derivatization.
Caption: Chemical reaction of propionylation.
Caption: Logical flow of the GC-MS analysis process.
References
- 1. gcms.cz [gcms.cz]
- 2. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Pentafluorothis compound Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Propionic Anhydride: A Key Reagent in the Synthesis of Pharmaceutical Intermediates
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Propionic anhydride (B1165640) is a versatile and highly effective propionylating agent extensively utilized in the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its primary function is the introduction of a propionyl group onto various functional groups, most commonly hydroxyl and amine moieties. This chemical modification can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, leading to improved bioavailability, increased lipophilicity, extended duration of action, and enhanced therapeutic efficacy. This document provides detailed application notes and experimental protocols for the use of propionic anhydride in the synthesis of key pharmaceutical intermediates, including steroidal anti-inflammatory drugs, hormonal agents, and prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs).
I. Applications in Steroidal Anti-inflammatory Drugs: Synthesis of Betamethasone (B1666872) Dipropionate
Corticosteroids are a cornerstone in the management of inflammatory and autoimmune disorders. The propionylation of corticosteroids can enhance their potency and duration of action. Betamethasone dipropionate, a potent glucocorticoid, is synthesized using this compound to esterify the hydroxyl groups of the betamethasone backbone.
Table 1: Quantitative Data for the Synthesis of Betamethasone Dipropionate
| Parameter | Value | Reference |
| Starting Material | Betamethasone-17-propionate | [1] |
| Reagent | This compound | [1] |
| Catalyst | 4-dimethylaminopyridine (B28879) (DMAP) | [1] |
| Solvent | Dichloromethane (B109758) | [1] |
| Product | Betamethasone Dipropionate | [1] |
| Yield | High | [1] |
| Purity | High | [1] |
Experimental Protocol: Synthesis of Betamethasone Dipropionate
This protocol is a representative procedure based on established synthetic routes.[1]
Materials:
-
Betamethasone-17-propionate
-
This compound
-
4-dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Absolute Ethyl Alcohol
-
Normal Hexane (B92381)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a clean, dry reaction vessel, dissolve betamethasone-17-propionate in dichloromethane.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.
-
To the stirred solution, add this compound dropwise at a controlled temperature.
-
Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed.
-
Upon completion, quench the reaction by the addition of water or a dilute aqueous basic solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude betamethasone dipropionate by recrystallization from a mixture of absolute ethyl alcohol, dichloromethane, and normal hexane to yield the final product of high purity.[1]
II. Applications in Hormonal Agents: Synthesis of Testosterone (B1683101) Propionate (B1217596)
Testosterone propionate is an androgen and anabolic steroid used in the treatment of low testosterone levels in men. The propionate ester enhances the lipophilicity and prolongs the release and action of testosterone compared to the unesterified hormone.
Table 2: Quantitative Data for the Synthesis of Testosterone Propionate
| Parameter | Value | Reference |
| Starting Material | Testosterone (10g) | [CN111875655B] |
| Reagent | This compound (50ml) | [CN111875655B] |
| Catalyst | 4-Dimethylaminopyridine (DMAP) (10g) | [CN111875655B] |
| Acid-binding agent | Triethylamine (B128534) (100ml) | [CN111875655B] |
| Solvent | Dichloroethane (100ml) | [CN111875655B] |
| Reaction Temperature | 50 °C | [CN111875655B] |
| Product | Testosterone Propionate | [CN111875655B] |
| Yield | 11.2g (112%) | [CN111875655B] |
| Purity | 98.8% | [CN111875655B] |
Experimental Protocol: Synthesis of Testosterone Propionate
This protocol is based on a patented method for the preparation of testosterone propionate.
Materials:
-
Testosterone (17β-hydroxyandrost-4-en-3-one)
-
This compound
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine
-
Dichloroethane
-
Inert gas (e.g., Argon)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Under an argon atmosphere, add 10g of testosterone to 100ml of dichloroethane in a reaction vessel.
-
Add 100ml of triethylamine and 10g of 4-Dimethylaminopyridine (DMAP) to the mixture.
-
Add 50ml of this compound to the reaction mixture.
-
Maintain the temperature at 50°C and allow the reaction to proceed to completion.
-
After the reaction is complete, add water and perform a liquid-liquid extraction to separate the layers.
-
Wash the organic layer with water.
-
Concentrate the organic layer under reduced pressure.
-
Filter and dry the resulting solid to obtain 11.2g of testosterone propionate.
III. Applications in NSAID Prodrug Synthesis: A Representative Protocol for Ibuprofen (B1674241) Propionate
Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for their analgesic and anti-inflammatory properties, but their use can be associated with gastrointestinal side effects, largely attributed to the free carboxylic acid group. Converting NSAIDs into ester prodrugs can mask this acidic functionality, potentially reducing gastric irritation. This compound can be used to create such propionate ester prodrugs. While the direct synthesis of ibuprofen symmetric anhydride using acetic anhydride has been reported, this protocol outlines a representative method for the synthesis of ibuprofen propionate.
Table 3: Representative Data for NSAID Propionate Prodrug Synthesis
| Parameter | Value | Reference |
| Starting Material | Ibuprofen | [2] |
| Reagent | This compound | N/A (Representative) |
| Catalyst | 4-dimethylaminopyridine (DMAP) | N/A (Representative) |
| Solvent | Dichloromethane (DCM) | N/A (Representative) |
| Product | Ibuprofen Propionate | N/A (Representative) |
| Yield | Expected to be high | N/A (Representative) |
| Purity | Dependent on purification | N/A (Representative) |
Experimental Protocol: Representative Synthesis of Ibuprofen Propionate
This is a representative protocol for the esterification of an NSAID with a free carboxylic acid, using ibuprofen as an example.
Materials:
-
Ibuprofen
-
This compound
-
4-dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a dry reaction flask, dissolve ibuprofen in dichloromethane.
-
Add a catalytic amount of DMAP to the solution.
-
With stirring, add a molar equivalent of this compound to the reaction mixture at room temperature.
-
Monitor the reaction by TLC or HPLC until the ibuprofen is consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted this compound and propionic acid.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ibuprofen propionate.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Visualizations
Caption: General experimental workflow for propionylation.
Caption: Glucocorticoid signaling pathway.
References
Propionic Anhydride as a Modifying Reagent in Alkyd Resin Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alkyd resins are a cornerstone of the coatings industry, valued for their versatility, cost-effectiveness, and excellent film-forming properties. Modification of the basic polyester (B1180765) backbone allows for the tailoring of resin characteristics to suit specific applications. This document details the use of propionic anhydride (B1165640) as a monofunctional reagent for controlling molecular weight and modifying the final properties of alkyd resins. Propionic anhydride serves as a chain-stopping agent, reacting with hydroxyl groups on the growing polymer chain to terminate further polymerization at that site. This controlled termination allows for the production of resins with lower viscosity, improved solubility, and faster drying times, which are desirable traits for various coating and formulation applications.
Principle of Modification
The synthesis of alkyd resins involves a polycondensation reaction between a polyhydric alcohol (polyol), a polybasic acid (or its anhydride), and a modifying fatty acid or oil. The functionality of the reactants dictates the structure and molecular weight of the resulting polymer. By introducing a monofunctional reagent like this compound, the polymerization process can be strategically terminated.
The anhydride group of this compound readily reacts with a free hydroxyl group on the alkyd polymer backbone in an esterification reaction. This reaction caps (B75204) the hydroxyl group, preventing it from participating in further chain-building reactions. This "chain-stopping" effect is crucial for controlling the viscosity and application properties of the resin.
The logical workflow for the synthesis of an alkyd resin modified with this compound is illustrated below.
Caption: Synthesis workflow for a this compound-modified alkyd resin.
Experimental Protocols
The following protocols are based on established methods for alkyd resin synthesis, adapted for modification with this compound.
Materials and Equipment
-
Reactants:
-
Soybean Oil (or other drying/semi-drying oil)
-
Glycerol (or other polyol, e.g., pentaerythritol)
-
Phthalic Anhydride (or other polybasic anhydride)
-
This compound
-
Litharge (PbO) or other suitable catalyst
-
Xylene (for azeotropic removal of water)
-
Mineral Spirits (for dilution)
-
-
Equipment:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Thermometer
-
Dean-Stark trap with condenser
-
Nitrogen inlet
-
Protocol 1: Synthesis of a this compound-Modified Short Oil Alkyd Resin
This protocol details the preparation of a short oil alkyd resin where this compound is used to control the molecular weight and viscosity.
Procedure:
-
Alcoholysis Stage:
-
Charge the reaction flask with 300g of soybean oil, 150g of glycerol, and 0.3g of litharge catalyst.
-
Begin stirring and sparging with nitrogen.
-
Heat the mixture to 240°C and maintain this temperature.
-
Monitor the reaction by periodically taking a sample and testing its solubility in methanol (B129727) (3 parts methanol to 1 part sample). The reaction is complete when the sample is fully soluble, indicating the formation of monoglycerides. This typically takes 1-2 hours.
-
Once the alcoholysis is complete, cool the mixture to 180°C.
-
-
Polyesterification Stage:
-
Add 250g of phthalic anhydride to the reaction mixture.
-
Add 50g of this compound. The amount can be varied to achieve different degrees of modification.
-
Add 30ml of xylene to the flask to facilitate the azeotropic removal of water.
-
Gradually increase the temperature to 230°C. Water will begin to collect in the Dean-Stark trap.
-
Maintain the reaction at 230-240°C. Monitor the reaction progress by measuring the acid value and viscosity of the resin at regular intervals.
-
The reaction is considered complete when the acid value is below 15 mg KOH/g.
-
Stop heating and cool the resin to 150°C.
-
Slowly add mineral spirits to dilute the resin to the desired viscosity and solid content.
-
Data Presentation
The effect of varying the amount of this compound on the final properties of the alkyd resin is summarized in the table below. These are representative data based on typical outcomes of using chain-stopping agents.
| Resin Formulation | This compound (wt%) | Final Acid Value (mg KOH/g) | Viscosity (Gardner-Holdt) | Drying Time (Set-to-Touch, hours) |
| Control (Unmodified) | 0 | 12.5 | Z2 | 6.5 |
| Modified Resin A | 2.5 | 13.1 | Y | 5.0 |
| Modified Resin B | 5.0 | 14.0 | V | 4.2 |
| Modified Resin C | 7.5 | 14.8 | S | 3.5 |
Signaling Pathways and Logical Relationships
The role of this compound as a chain stopper can be visualized in the context of the polymerization reaction. It competes with the growing polymer chains for available hydroxyl groups, thereby terminating chain growth.
Caption: Competing reaction pathways for a hydroxyl-terminated alkyd polymer.
Conclusion
The use of this compound as a chain-stopping agent in the synthesis of alkyd resins provides an effective method for controlling the molecular weight and, consequently, the physical properties of the final resin. By terminating polymer chain growth, this compound modification leads to resins with lower viscosity and faster drying times. The presented protocols and data serve as a guide for researchers and formulators in the development of tailored alkyd resins for a variety of coating applications. Careful control of the amount of this compound added allows for precise tuning of the resin's characteristics.
Application Notes: Synthesis of Cellulose Esters using Propionic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of cellulose (B213188) esters, specifically cellulose propionate (B1217596) (CP) and cellulose acetate (B1210297) propionate (CAP), using propionic anhydride (B1165640). The information is intended to guide laboratory-scale synthesis, characterization, and application development.
Introduction to Cellulose Propionate
Cellulose propionate is a thermoplastic polymer derived from the esterification of cellulose with propionic acid or its anhydride.[1] It belongs to the family of cellulose esters, which includes commercially significant materials like cellulose acetate (CA) and cellulose acetate butyrate (B1204436) (CAB).[2] By reacting the hydroxyl groups on the cellulose backbone with propionyl groups, the resulting polymer gains new properties.[2]
Cellulose propionate is noted for its excellent transparency, high gloss, good mechanical strength, and superior low-temperature impact properties when compared to cellulose acetate.[1] It also exhibits lower plasticizer migration.[1] These characteristics make it a valuable material in various fields. Common applications include inks, overprint varnishes, coatings for food packaging, spectacle frames, and tool handles.[1][3] The synthesis process allows for the control over the degree of substitution (DS), which is the average number of hydroxyl groups per anhydroglucose (B10753087) unit (AGU) that have been esterified. This, in turn, dictates the final properties of the polymer, such as solubility and thermal stability.[4]
Synthesis Overview & Chemical Principles
The synthesis of cellulose propionate involves the reaction of cellulose's hydroxyl groups (-OH) with an acylating agent, in this case, propionic anhydride. The reaction is typically facilitated by a catalyst in a suitable solvent system.
Key steps in the process generally include:
-
Cellulose Activation: This crucial initial step breaks the strong intermolecular and intramolecular hydrogen bonds of the cellulose chains, making the hydroxyl groups more accessible for reaction.[5] Activation can be achieved by swelling the cellulose in a suitable agent, such as an organic acid or the reaction solvent itself.
-
Esterification: The activated cellulose is reacted with this compound. To drive the reaction, a catalyst is essential. Common catalysts include strong mineral acids like sulfuric acid or solid superacids.[5][6] More recent methods employ ionic liquids as both solvent and catalyst, or use highly efficient nucleophilic catalysts like 4-dimethylaminopyridine (B28879) (DMAP).[7]
-
Hydrolysis (Ripening): Following the initial esterification, a hydrolysis or "ripening" step may be performed by adding a controlled amount of water.[6] This step partially hydrolyzes some of the ester groups, which can modify the polymer's solubility and other properties.
-
Precipitation and Purification: The cellulose ester product is isolated from the reaction mixture by precipitation in a non-solvent, such as water or an alcohol.[8] Subsequent washing removes residual acids, catalyst, and unreacted anhydride, followed by drying to obtain the final product.[5]
Experimental Protocols
Protocol 1: Synthesis of Cellulose Acetate Propionate (CAP) using a Solid Superacid Catalyst
This protocol is adapted from a patented method for producing CAP with a high degree of substitution.[5] It utilizes a solid superacid catalyst, which mitigates the equipment corrosion issues associated with strong mineral acids like sulfuric acid.[5]
Materials:
-
Microcrystalline cellulose (10 g)
-
This compound (60 g)
-
Acetic acid (25 g)
-
Propionic acid (25 g)
-
Solid superacid catalyst (e.g., SbF₅-Al₂O₃) (0.3 g)
-
Waste acid water (aqueous solution of acetic and propionic acid) for hydrolysis and precipitation
-
Deionized water for washing
-
Ethanol (B145695) for washing
Equipment:
-
Three-neck round-bottom flask with mechanical stirrer, condenser, and thermometer
-
Heating mantle
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Activation:
-
Add 10 g of microcrystalline cellulose and 60 g of this compound to the reaction flask.
-
Heat the mixture to 80°C while stirring and maintain for 1 hour to activate the cellulose.[5]
-
-
Esterification:
-
Hydrolysis (Ripening):
-
After the esterification is complete, add 17 g of waste acid water to the solution.
-
Maintain the temperature at 60°C for 2 hours to achieve the desired degree of hydrolysis.[5]
-
-
Precipitation:
-
Slowly pour the viscous product solution into a beaker containing an excess of waste acid water (or deionized water) under vigorous stirring to precipitate the cellulose acetate propionate.
-
-
Purification:
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the product thoroughly with deionized water until the filtrate is neutral.
-
Perform a final wash with ethanol to aid in drying.
-
-
Drying:
-
Dry the purified cellulose acetate propionate in a vacuum oven at 60°C until a constant weight is achieved.
-
Protocol 2: High-Efficiency Synthesis of Cellulose Propionate (CP) in an Ionic Liquid
This protocol utilizes an ionic liquid, 1-allyl-3-methylimidazolium (B1248449) chloride (AmimCl), as a solvent and 4-dimethylaminopyridine (DMAP) as a highly effective nucleophilic catalyst. This method allows for rapid synthesis under mild conditions.
Materials:
-
Cellulose (e.g., Avicel, dried under vacuum)
-
1-allyl-3-methylimidazolium chloride (AmimCl)
-
4-dimethylaminopyridine (DMAP)
-
This compound
-
Ethanol or Isopropanol (B130326) for precipitation and washing
Equipment:
-
Jacketed glass reactor with mechanical stirrer and nitrogen inlet
-
Oil bath or other suitable heating system
-
Centrifuge
-
Vacuum oven
Procedure:
-
Cellulose Dissolution:
-
Add dried cellulose to AmimCl in the reactor (e.g., 5 wt% solution).
-
Heat the mixture to 80°C under a nitrogen atmosphere with stirring until the cellulose is completely dissolved, forming a clear, viscous solution.
-
-
Esterification:
-
To the cellulose solution, add DMAP catalyst (e.g., 0.2 molar ratio relative to anhydroglucose units).
-
Add this compound (e.g., 3:1 molar ratio relative to anhydroglucose units).
-
Maintain the reaction at 80°C for 30 minutes with continuous stirring.
-
-
Precipitation:
-
Slowly pour the reaction mixture into a beaker containing an excess of ethanol or isopropanol while stirring vigorously. The cellulose propionate will precipitate as a white solid.
-
-
Purification:
-
Separate the product by filtration or centrifugation.
-
Wash the solid repeatedly with fresh ethanol or isopropanol to completely remove the ionic liquid, unreacted reagents, and catalyst.
-
-
Drying:
-
Dry the final product in a vacuum oven at 50°C overnight.
-
Protocol 3: Characterization - Determination of Degree of Substitution (DS)
This protocol, based on ASTM D 871-96, determines the percentage of acetyl and propionyl groups by saponification and titration.[2]
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of the dried cellulose ester into a 250 mL Erlenmeyer flask.
-
-
Saponification:
-
Add 20 mL of 75% aqueous ethanol to the flask and heat at 60°C for 30 minutes to wet the sample.[2]
-
Add a known excess volume (e.g., 20 mL) of standardized 0.5 N NaOH solution.[2]
-
Stopper the flask and heat at 60°C for another 15 minutes.[2]
-
Allow the flask to stand at room temperature for 72 hours to ensure complete saponification.[2]
-
-
Titration:
-
Prepare a blank control containing the same reagents but without the cellulose ester sample.
-
Titrate the excess NaOH in both the sample and blank flasks with a standardized 0.5 M HCl solution using phenolphthalein (B1677637) as an indicator.[2]
-
Add a slight excess of HCl (about 1 mL) after the endpoint to ensure all alkali is neutralized. Allow it to stand overnight.
-
Back-titrate the excess HCl with the 0.5 N NaOH solution to a final phenolphthalein endpoint.[2]
-
-
Calculation:
-
The amounts of acetyl and propionyl groups can be calculated from the difference in the volume of NaOH consumed by the sample and the blank. Further analysis by methods like NMR is required to determine the precise ratio of acetyl to propionyl groups for CAP.
-
Data Presentation
Table 1: Comparison of Synthesis Methods and Reaction Conditions for Cellulose Esters
| Parameter | Method 1: Solid Superacid[5] | Method 2: Ionic Liquid/DMAP | Method 3: DMAc/LiCl[9] |
| Cellulose Source | Microcrystalline Cellulose | Commercial Cellulose (Avicell) | Commercial Cellulose (Avicell) |
| Solvent | Acetic Acid, Propionic Acid | Ionic Liquid (AmimCl) | N,N-dimethylacetamide (DMAc) / LiCl |
| Catalyst | Solid Superacid (SbF₅-Al₂O₃) | 4-dimethylaminopyridine (DMAP) | None (reagent acts as catalyst) |
| Acylating Agent | Acetic Anhydride, this compound | This compound | This compound |
| Reaction Temp. | Activation: 80°C, Esterification: 90°C | 80°C | 110°C |
| Reaction Time | 0.5 hours | 0.5 hours | 4 hours |
| Reported Outcome | High substitution value | Degree of Substitution (DS) up to 2.76 | Degree of Substitution (DS) of 2-3 |
Table 2: Typical Physicochemical Properties of Cellulose Acetate Propionate (CAP)
| Property | Value | Reference |
| Number Average Molecular Weight (Mn) | ~25,000 - 75,000 g/mol | [2][10] |
| Acetyl Content | ~2.5 wt% | [2] |
| Propionyl Content | ~45 - 48 wt% | [2] |
| Hydroxyl Content | ~1.7 - 2.6 wt% | [2] |
| Tensile Strength | 35 MPa | [1] |
| Flexural Modulus | 1.76 GPa | [1] |
| Surface Hardness | RR94 | [1] |
| Thermal Stability (Initial Decomposition) | Stable up to 120–150 °C | [11] |
Visualizations
Diagram 1: General Workflow for Cellulose Propionylation
Caption: General experimental workflow for the synthesis of cellulose propionate.
Diagram 2: Workflow for Protocol 1 (Solid Superacid Method)
Caption: Detailed workflow for CAP synthesis using the solid superacid method.
References
- 1. azom.com [azom.com]
- 2. Synthesis and Characterization of a New Cellulose Acetate-Propionate Gel: Crosslinking Density Determination [scirp.org]
- 3. chempoint.com [chempoint.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102127169B - Preparation method of cellulose acetate propionate - Google Patents [patents.google.com]
- 6. US1824877A - Cellulose propionate and process of making the same - Google Patents [patents.google.com]
- 7. Homogeneous preparation of cellulose acetate propionate (CAP) and cellulose acetate butyrate (CAB) from sugarcane bagasse cellulose in ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of esterification routes for long chain cellulose esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Some aspects of acylation of cellulose under homogeneous solution conditions | Semantic Scholar [semanticscholar.org]
- 10. US5977347A - Cellulose acetate propionate - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: Propionylation of Alcohols and Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Propionylation is a chemical reaction where a propionyl group (CH₃CH₂CO-) is introduced into a molecule. In organic synthesis, it is a common method for protecting alcohol and amine functional groups or for synthesizing various derivatives used in pharmaceuticals, dyes, and agrochemicals.[1][2][3] The reaction typically employs propionyl chloride or propionic anhydride (B1165640) as the acylating agent.[3][4] In proteomics and drug development, propionylation plays a crucial role as a naturally occurring post-translational modification (PTM) of proteins, particularly on lysine (B10760008) residues, which influences cellular metabolism, gene regulation, and stress responses.[5][6][7] Furthermore, chemical propionylation is a vital sample preparation technique in bottom-up mass spectrometry for histone analysis. By derivatizing lysine residues, it ensures consistent enzymatic cleavage by trypsin and improves the chromatographic properties of peptides for analysis.[8][9][10]
Reaction Mechanism: The propionylation of both alcohols and amines proceeds via a nucleophilic acyl substitution mechanism.[3] The lone pair of electrons on the oxygen (of the alcohol) or nitrogen (of the amine) atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the propionylating agent (propionyl chloride or propionic anhydride). This is followed by the elimination of a leaving group (chloride or propionate), resulting in the formation of a propionate (B1217596) ester or a propionamide (B166681), respectively.[11][12] The reaction with propionyl chloride produces hydrochloric acid (HCl) as a byproduct, while this compound yields propionic acid. A base, such as pyridine (B92270) or triethylamine (B128534), is often added to neutralize this acidic byproduct.
Experimental Protocols
Protocol 1: General Propionylation of an Alcohol using Propionyl Chloride
This protocol describes a general procedure for the esterification of a primary or secondary alcohol.
Materials:
-
Alcohol substrate
-
Propionyl chloride (CH₃CH₂COCl)
-
Anhydrous pyridine or triethylamine (Et₃N)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stirring bar, dropping funnel, and condenser
-
Ice bath
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Preparation: Dissolve the alcohol (1.0 eq) and pyridine or triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Propionyl Chloride: Add propionyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 15-30 minutes. Maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add distilled water to quench any remaining propionyl chloride.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess pyridine/triethylamine), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[13]
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.[13]
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude propionate ester.
-
Purification: Purify the crude product by flash column chromatography or distillation as required.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR, and mass spectrometry.
Protocol 2: General Propionylation of an Amine using this compound
This protocol provides a method for the N-propionylation of primary or secondary amines to form amides.
Materials:
-
Amine substrate
-
This compound ((CH₃CH₂CO)₂O)
-
Triethylamine (Et₃N) or other non-nucleophilic base (optional, but recommended)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the amine (1.0 eq) and triethylamine (1.1 eq, if used) in DCM.
-
Addition of this compound: Add this compound (1.1 eq) dropwise to the stirred solution at room temperature. An ice bath can be used to control the initial exotherm if the reaction is vigorous.
-
Reaction: Stir the mixture at room temperature for 1-6 hours. Monitor the reaction's completion by TLC.
-
Work-up:
-
Dilute the reaction mixture with additional DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (to remove the propionic acid byproduct), and brine.[14]
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
-
Isolation: Filter the solution to remove the drying agent and remove the solvent via rotary evaporation.
-
Purification: The resulting crude propionamide can be purified by recrystallization or column chromatography.
-
Characterization: Analyze the purified product using NMR, IR, and mass spectrometry to confirm its identity and purity.
Protocol 3: Propionylation of Histone Proteins for Mass Spectrometry Analysis
This protocol is adapted for proteomics workflows, specifically for the derivatization of lysine residues in histone proteins prior to and after tryptic digestion.[8][9]
Materials:
-
Isolated histone protein sample (e.g., 20 µg)
-
1 M Triethylammonium bicarbonate (TEAB) or 50 mM Ammonium (B1175870) Bicarbonate (pH 8.0)
-
Propionylation Reagent: A freshly prepared mixture of isopropyl alcohol and this compound (e.g., 7:1 v/v) OR a 25% solution of this compound in acetonitrile.[9][15]
-
Ammonium hydroxide (B78521) (for pH adjustment if needed)
-
Trypsin (mass spectrometry grade)
-
Hydroxylamine (optional, for reversing over-propionylation)[16]
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
First Propionylation (Pre-Digestion):
-
Resuspend the vacuum-dried histone sample in 20 µL of 50 mM Ammonium Bicarbonate or 1M TEAB.[9][15]
-
Ensure the pH of the solution is ~8.0, adjusting with ammonium hydroxide if necessary.[9]
-
Add 20 µL of the propionylation reagent.
-
Incubate at room temperature for 30 minutes.[15]
-
To ensure complete derivatization, the sample can be dried completely in a vacuum concentrator and the propionylation step repeated.[9]
-
After the final pre-digestion propionylation, add 20 µL of water and incubate for 30 minutes at 37 °C to hydrolyze any remaining anhydride.[15]
-
Dry the sample completely in a vacuum concentrator.
-
-
Tryptic Digestion:
-
Second Propionylation (Post-Digestion):
-
Resuspend the digested peptides in 20 µL of buffer (pH ~8.0).
-
Repeat the propionylation procedure (Step 1) to derivatize the newly formed N-termini of the peptides.[8]
-
-
Sample Clean-up:
-
After the final drying step, the sample is ready for desalting/clean-up (e.g., using C18 StageTips) prior to LC-MS/MS analysis.
-
Data Presentation
Table 1: Propionylation of Various Alcohols and Amines Catalyzed by EDPBT This table summarizes the reaction conditions for the propionylation of diverse substrates using this compound with 1,1′-(Ethane-1,2-diyl)dipyridinium bistribromide (EDPBT) as a catalyst in dichloromethane (DCM) at room temperature.
| Entry | Substrate | Time (min) | Yield (%) |
| 1 | Benzyl alcohol | 15 | 95 |
| 2 | 4-Nitrobenzyl alcohol | 15 | 96 |
| 3 | 4-Chlorobenzyl alcohol | 15 | 95 |
| 4 | 4-Methoxybenzyl alcohol | 10 | 98 |
| 5 | 1-Phenylethanol | 30 | 92 |
| 6 | Menthol | 45 | 90 |
| 7 | Aniline | 10 | 98 |
| 8 | 4-Nitroaniline | 10 | 97 |
| 9 | N-Methylaniline | 15 | 96 |
| Data adapted from a study on EDPBT-catalyzed acylation.[17] |
Table 2: Comparison of Protocols for Histone Propionylation in Proteomics Different methods have been developed to optimize the specificity and efficiency of propionylation for mass spectrometry analysis. Inefficiencies can lead to under-propionylation (incomplete reaction) or over-propionylation (modification of serine, threonine, or tyrosine).[10]
| Method | Propionylation Agent | Buffer | Temperature (°C) | Key Characteristics |
| Method A | This compound | Ammonium Bicarbonate | 37 | Standard method; risk of under- and over-propionylation. |
| Method B | This compound | Triethylammonium Bicarbonate (TEAB) | 37 | TEAB can offer better buffering capacity. |
| Method C | This compound | Triethylammonium Bicarbonate (TEAB) | 51 | Higher temperature may increase reaction rate but also potential side reactions. |
| Method D | NHS-propionate | HEPES | Room Temp | Uses an N-Hydroxysuccinimide ester, an alternative acylating agent. |
| Double (2x) Propionylation | This compound | Varies | Varies | Repeating the propionylation step before and after digestion significantly increases the conversion rate and reduces under-propionylation.[10] |
| Hydroxylamine (HA) Treatment | This compound | Varies | Varies | Addition of HA after propionylation can specifically reverse the less stable O-propionyl esters formed during over-propionylation on S, T, and Y residues.[16] |
| Information compiled from studies on histone propionylation methods.[8][10][16] |
Visualizations
General Experimental Workflow
The following diagram illustrates the typical workflow for a chemical synthesis involving propionylation, from starting materials to the final, characterized product.
Caption: A standard workflow for the synthesis and isolation of propionylated compounds.
Proteomics Workflow for Histone Analysis
This diagram shows the specialized multi-step process for preparing protein samples for analysis by mass spectrometry using propionylation.
Caption: Workflow for histone propionylation in bottom-up mass spectrometry analysis.[8]
References
- 1. manavchem.com [manavchem.com]
- 2. Synthesis and Application of Propionyl chloride_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Propionyl chloride - Wikipedia [en.wikipedia.org]
- 5. Proteomics Analysis of Propionylation - Creative Proteomics [creative-proteomics.com]
- 6. Protein Propionylation: Mechanisms, Significance, and Implications - Creative Proteomics [creative-proteomics.com]
- 7. Propionylation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. An optimized and high-throughput method for histone propionylation and DIA analysis for the identification and quantification of histone post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pitfalls in histone propionylation during bottom‐up mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organic chemistry - Reaction of primary amine with mixed acid anhydride - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. echemi.com [echemi.com]
- 13. youtube.com [youtube.com]
- 14. How To Run A Reaction [chem.rochester.edu]
- 15. Propionylation and tryptic digestion [protocols.io]
- 16. d-nb.info [d-nb.info]
- 17. researchgate.net [researchgate.net]
Propionic Anhydride: A Key Building Block in the Synthesis of Advanced Herbicides
For Researchers, Scientists, and Drug Development Professionals
Propionic anhydride (B1165640) and its derivatives serve as crucial reagents in the synthesis of a variety of agrochemicals, particularly herbicides. The propionyl group introduced by these reagents is a key structural motif in several commercially important herbicides. This document provides detailed application notes and experimental protocols for the synthesis of two such herbicides: Propanil (B472794) and a key intermediate of Clethodim (B606718).
Application Notes
Propionic anhydride is a highly reactive and versatile acylating agent. In the context of herbicide and pesticide synthesis, it is primarily used to introduce a propionyl group (-C(O)CH₂CH₃) onto a nucleophilic substrate, typically an amine or a hydroxyl group. This acylation reaction is fundamental to the creation of the active herbicidal molecules. While propanoyl chloride is also a common propionylating agent, this compound is often preferred in industrial settings due to its lower volatility and corrosiveness.
Key Applications:
-
Synthesis of Anilide Herbicides: this compound and propanoyl chloride are instrumental in the synthesis of anilide herbicides like Propanil. The acylation of a substituted aniline (B41778) with a propionylating agent is the final key step in forming the active compound.
-
Synthesis of Cyclohexanedione Herbicides: this compound is a key reagent in the synthesis of intermediates for cyclohexanedione herbicides, such as Clethodim. It is used to acylate a substituted cyclohexenone derivative, a critical step in building the final herbicidal structure.
Herbicide Synthesis Protocols
The following protocols provide detailed methodologies for the laboratory-scale synthesis of the herbicide Propanil and a key intermediate of the herbicide Clethodim, utilizing propionyl chloride and this compound, respectively.
Synthesis of Propanil
Propanil is a widely used post-emergence herbicide for the control of broadleaf and grassy weeds in rice cultivation.[1] Its synthesis involves the acylation of 3,4-dichloroaniline (B118046) with propanoyl chloride.[2]
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), add 3,4-dichloroaniline (1 equivalent) and a suitable inert solvent such as chlorobenzene.
-
Addition of Propanoyl Chloride: While stirring the solution at room temperature, slowly add propanoyl chloride (1.2 equivalents) dropwise from the dropping funnel. An exothermic reaction will occur.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the 3,4-dichloroaniline is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. The product, propanil, will precipitate out of the solution.
-
Purification: Collect the crude propanil by filtration and wash it with cold solvent (chlorobenzene) to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(3,4-dichlorophenyl)propanamide (Propanil) as a white to light brown crystalline solid.[2]
Synthesis of a Clethodim Intermediate
Clethodim is a selective post-emergence herbicide used to control annual and perennial grasses in broadleaf crops.[3] A key step in its synthesis involves the acylation of a cyclohexenone intermediate with this compound.[4][5][6]
Experimental Protocol:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the starting cyclohexenone intermediate (Compound B, 1 equivalent) in toluene (B28343).[4]
-
Catalyst Addition: Add a catalytic amount of H-ZSM-5 molecular sieve (5% by weight of Compound B) and ZSM-5 molecular sieve (15% by weight of Compound B) to the solution.[4] Alternatively, 4-(dimethylamino)pyridine (DMAP) can be used as a catalyst.[1][7]
-
Addition of this compound: Heat the mixture to 85-95°C with stirring.[4] Slowly add this compound (1.0 to 1.2 equivalents) dropwise to the reaction mixture.[4]
-
Reaction: Maintain the reaction temperature at 85-95°C and continue stirring for approximately 6 hours.[4] Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: Remove the catalyst by filtration. The resulting toluene solution contains the desired acylated intermediate (Compound D). This intermediate can be carried forward to the next step in the Clethodim synthesis or purified further by column chromatography if necessary. The reported yield for this intermediate is high, often exceeding 95%.[4]
Quantitative Data Summary
| Herbicide/Intermediate | Starting Material | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Propanil | 3,4-dichloroaniline | Propanoyl chloride | - | Chlorobenzene | 60-70 | 2-4 | Good | High | [8][9] |
| Clethodim Intermediate (Compound D) | Compound B | This compound | H-ZSM-5/ZSM-5 | Toluene | 85-95 | 6 | >95 | >95 | [4] |
Mechanism of Action and Signaling Pathways
Propanil: Inhibition of Photosynthesis
Propanil's herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plants.[1][4] Specifically, propanil blocks the electron transport chain in Photosystem II (PSII) by binding to the D1 protein.[1][3] This disruption halts the production of ATP and NADPH, which are essential for carbon fixation, leading to a rapid build-up of reactive oxygen species (ROS) that cause cellular damage and ultimately plant death.[1]
Caption: Mechanism of action of the herbicide Propanil.
Clethodim: Inhibition of Fatty Acid Synthesis
Clethodim is a potent inhibitor of the enzyme Acetyl-CoA Carboxylase (ACCase).[6][10] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[6] By inhibiting ACCase in susceptible grass species, Clethodim disrupts the formation of new cell membranes, leading to a cessation of growth and eventual plant death. Broadleaf plants are generally tolerant to Clethodim because they possess a form of ACCase that is not sensitive to the herbicide.[10]
References
- 1. US6300281B1 - Optically pure(â) clethodim, compositions and methods for controlling plant growth comprising the same - Google Patents [patents.google.com]
- 2. Propanil - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. CN111217728A - Synthetic method of clethodim intermediate - Google Patents [patents.google.com]
- 5. CN104418778A - Practical synthetic method for clethodim intermediate - Google Patents [patents.google.com]
- 6. CN111217730A - Preparation method of clethodim and intermediate thereof - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. DE2606855A1 - Process for the preparation of propionic acid 3,4-dichloroanilide - Google Patents [patents.google.com]
- 9. CN115181033B - Catalytic synthesis method of propanil - Google Patents [patents.google.com]
- 10. Preparation method and application of clethodim intermediate - Eureka | Patsnap [eureka.patsnap.com]
Laboratory-Scale Synthesis of Propionate Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of propionate (B1217596) esters, valuable intermediates in the pharmaceutical and fragrance industries. The following sections outline common synthetic methodologies, present key reaction data in tabular format for easy comparison, and provide step-by-step protocols for representative procedures.
Introduction
Propionate esters are a class of organic compounds characterized by the propionyl group (CH₃CH₂C(O)-). They are widely utilized as building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), and are also found in nature, contributing to the characteristic scent of many fruits. This guide focuses on two primary and versatile methods for their laboratory-scale preparation: the classic Fischer-Speier Esterification and the milder Steglich Esterification.
Synthetic Methodologies
Fischer-Speier Esterification
Fischer-Speier esterification is a widely used, acid-catalyzed reaction between a carboxylic acid (propionic acid) and an alcohol.[1] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product.[2] This is typically accomplished by using an excess of one reactant (usually the less expensive one) or by removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[2][3] Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[4]
Steglich Esterification
The Steglich esterification is a milder method that utilizes a coupling agent, typically a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[5][6] This method is particularly advantageous for substrates that are sensitive to acidic conditions.[7][8] The reaction proceeds at room temperature and generally provides high yields.[5] A key feature of this reaction is the formation of a urea (B33335) byproduct (dicyclohexylurea (DCU) from DCC), which is typically insoluble in the reaction solvent and can be removed by filtration.[5] EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[9]
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for the synthesis of various propionate esters using the Fischer and Steglich esterification methods.
Table 1: Fischer Esterification of Propionic Acid with Various Alcohols
| Propionate Ester | Alcohol | Catalyst | Reactant Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Ethyl Propionate | Ethanol (B145695) | H₂SO₄ | 1:1.25 (molar) | Reflux | 8 | ~40 (without water removal) | [10] |
| Ethyl Propionate | Ethanol | H₂SO₄ | 1:1.25 (molar) | Reflux | 8 | 93 (crude, with water removal) | [10] |
| Methyl Propionate | Methanol | Ionic Liquid/p-TsOH | 1:1.3 (molar) | 102-120 | Continuous flow | >93 | [11] |
| 2-Methylpropyl Propanoate | 2-Methylpropan-1-ol | H₂SO₄ | - | Reflux | - | 37.3 | [12] |
| Propyl Propionate | 1-Propanol | Amberlyst 46 | 1:2 (molar) | - | Reactive Distillation | - | [13] |
| Heptyl Propionate | 1-Heptanol | H₂SO₄ | 1.2:1 (molar) | Reflux | 2-4 | - | [3] |
Table 2: Steglich Esterification of Propionic Acid with Various Alcohols
| Propionate Ester | Alcohol | Coupling Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| General Esters | Various | DCC | DMAP | CH₂Cl₂ | 0 to 20 | 3 | High | [14] |
| Benzyl Propionate | Benzyl Alcohol | Novozym 435 (lipase) | - | Solvent-free | - | - | >90 | [15][16] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Propionate via Fischer Esterification with Water Removal
This protocol describes the synthesis of ethyl propionate using an excess of ethanol and sulfuric acid as a catalyst, with continuous water removal using a Soxhlet extractor packed with molecular sieves.[10]
Materials:
-
Propionic acid (80 mL)
-
Ethanol (100 mL)
-
Concentrated sulfuric acid (4 mL)
-
3A Molecular sieves (80 g, dried)
-
Water (for washing)
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
Erlenmeyer flask
-
Soxhlet extractor (100 mL capacity)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard glassware
Procedure:
-
To an Erlenmeyer flask, add propionic acid (80 mL) and ethanol (100 mL).
-
Carefully add concentrated sulfuric acid (4 mL) to the mixture.
-
Fill the thimble of a 100 mL Soxhlet extractor with 80 g of dried 3A molecular sieves.
-
Assemble the flask, Soxhlet extractor, and reflux condenser.
-
Heat the mixture to a gentle reflux. The vapor will condense in the Soxhlet extractor, pass through the molecular sieves (which trap the water byproduct), and the dried solvent will return to the reaction flask.
-
Continue the reflux for 8 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 100 mL of water.
-
Separate the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution until CO₂ evolution ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent via rotary evaporation to yield crude ethyl propionate.
-
For higher purity, the crude product can be purified by fractional distillation.
Protocol 2: General Procedure for Steglich Esterification of Propionic Acid
This protocol provides a general method for the synthesis of propionate esters using DCC as a coupling agent and DMAP as a catalyst.[14]
Materials:
-
Propionic acid (1.0 eq)
-
Alcohol (1.0 - 1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Hydrochloric acid (1 N)
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Filtration apparatus
-
Standard glassware
Procedure:
-
In a round-bottom flask, dissolve propionic acid (1.0 eq), the desired alcohol (1.0 - 1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the stirring mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude ester can be further purified by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Caption: General workflow for the synthesis of propionate esters.
Caption: Mechanism of Fischer esterification.
References
- 1. athabascau.ca [athabascau.ca]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. CN102320962B - Method for catalytic synthesis of methyl propionate - Google Patents [patents.google.com]
- 12. studylib.net [studylib.net]
- 13. researchgate.net [researchgate.net]
- 14. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 15. Benzyl propionate synthesis by fed-batch esterification using commercial immobilized and lyophilized Cal B lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Modification of Wood and Natural Polymers with Propionic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of wood and other natural polymers using propionic anhydride (B1165640). This process, known as propionylation, enhances the properties of these biomaterials, leading to improved dimensional stability, water repellency, and resistance to biological degradation.[1][2][3] The information is intended to guide researchers in applying this modification technique for the development of advanced, high-performance biomaterials.
Introduction to Propionylation
Propionylation is a chemical modification process that introduces propionyl groups into the molecular structure of natural polymers. This is achieved by reacting the hydroxyl (-OH) groups present in the cell walls of wood or in the structure of polymers like cellulose (B213188) and starch with propionic anhydride.[1][4] The resulting ester bonds are more hydrophobic than the original hydroxyl groups, which significantly reduces the material's affinity for water.[1] This modification leads to a range of beneficial property enhancements, making it a valuable technique for creating durable and stable bio-based materials.
Key benefits of propionylation include:
-
Improved Dimensional Stability: Modified materials exhibit reduced swelling and shrinking in response to changes in humidity.[1][5][6]
-
Enhanced Water Repellency: The hydrophobic nature of the propionyl groups lowers the rate of water absorption.[1][3]
-
Increased Biological Resistance: Reduced moisture content in the cell wall makes the material less susceptible to fungal decay.[3]
-
Improved Mechanical Properties: In some cases, modification can lead to enhancements in strength and stiffness.[1][7]
Experimental Protocols
This section details the methodologies for the propionylation of wood and other natural polymers.
Modification of Wood
This protocol describes the uncatalyzed reaction of wood with this compound.
Materials:
-
Wood samples (e.g., Scots pine, poplar), oven-dried
-
This compound
-
Toluene, ethanol, and acetone (B3395972) (for extraction)
-
Reaction vessel with a heating and stirring mechanism
-
Vacuum oven
-
Soxhlet extraction apparatus
Procedure:
-
Sample Preparation: Cut wood samples to the desired dimensions. Perform a Soxhlet extraction with a toluene/ethanol/acetone mixture (4:1:1 v/v/v) for 6 hours to remove extractives. Oven-dry the samples at 103 ± 2°C until a constant weight is achieved.
-
Reaction Setup: Place the oven-dried wood samples in a reaction vessel. Add this compound to completely submerge the samples.
-
Reaction: Heat the reaction mixture to 120°C and maintain for a specified duration (e.g., 1 to 5 hours).[1] The reaction time will influence the final weight percent gain (WPG).
-
Post-Reaction Treatment: After the reaction, cool the vessel and decant the excess this compound.
-
Purification: Perform a Soxhlet extraction with acetone for 4-6 hours to remove any unreacted anhydride and the propionic acid byproduct.
-
Drying: Oven-dry the modified wood samples at 103 ± 2°C to a constant weight.
-
Characterization: Calculate the Weight Percent Gain (WPG) using the following formula: WPG (%) = [(W_modified - W_initial) / W_initial] x 100 Where W_modified is the oven-dry weight of the modified wood and W_initial is the oven-dry weight of the unmodified wood.
Modification of Kenaf Fiber (Cellulose-rich)
This protocol is adapted for the modification of cellulosic fibers, such as those from kenaf.[8]
Materials:
-
Kenaf fiber mat, dried
-
This compound
-
Reaction flask
-
Vacuum desiccator
-
Oven
Procedure:
-
Fiber Preparation: Dry the kenaf fiber mats in an oven at 110°C for 24 hours. Cool in a vacuum desiccator over silica (B1680970) gel before weighing.[8]
-
Reaction: Place the dried kenaf fiber in a flask containing 100% this compound. The reaction can be carried out at temperatures ranging from 80°C to 120°C for durations of 30 to 240 minutes.[8]
-
Washing: After the reaction, thoroughly wash the modified fibers with a suitable solvent like acetone to remove unreacted anhydride and byproducts.
-
Drying: Dry the washed fibers in an oven at 110°C to a constant weight.[8]
Modification of Cassava Starch
This protocol describes the acylation of starch using this compound with a catalyst.[4]
Materials:
-
Cassava starch
-
This compound
-
Pyridine (B92270) (catalyst)
-
Reaction vessel with temperature control
Procedure:
-
Reaction Setup: Disperse cassava starch in pyridine within the reaction vessel.
-
Reagent Addition: Add this compound to the starch suspension. The amount of anhydride and the reaction time and temperature will affect the degree of substitution.[4]
-
Reaction: Carry out the reaction under controlled temperature and for a specific duration.
-
Product Recovery: Precipitate the modified starch by pouring the reaction mixture into a non-solvent like ethanol.
-
Washing and Drying: Wash the precipitate thoroughly to remove pyridine, unreacted anhydride, and propionic acid. Dry the final product.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound modification on wood and natural polymers.
Table 1: Effect of Propionylation on the Physical Properties of Wood
| Wood Species | Reaction Time (h) | Weight Percent Gain (WPG) (%) | Anti-Swelling Efficiency (ASE) (%) | Water Absorption Reduction (%) | Reference |
| Sesenduk | 1 | - | - | - | [1] |
| 2 | - | - | - | [1] | |
| 3 | - | - | - | [1] | |
| 4 | - | - | - | [1] | |
| 5 | - | - | - | [1] | |
| Scots Pine | 2 | - | 45-65 | 30-50 | [3] |
| 4 | - | 55-75 | 40-60 | [3] | |
| 8 | - | 65-85 | 50-70 | [3] |
Note: Specific WPG and water absorption values for Sesenduk wood were not explicitly provided in a comparable format in the cited abstract.
Table 2: Mechanical Properties of Propionylated Wood
| Wood Species | WPG (%) | Modulus of Elasticity (MOE) Change (%) | Modulus of Rupture (MOR) Change (%) | Compression Strength Change (%) | Reference |
| Endospermum malaccense | - | Reduced | Slightly Increased | Slightly Increased | [1] |
| Acacia mangium | - | +1.0 | +2.1 | +8.2 | [9] |
Note: The data for Endospermum malaccense was qualitative. The specific WPG for the Acacia mangium was not provided in the table.
Table 3: Properties of this compound Modified Kenaf Fiber Composites
| Property | Unmodified Fiber Composite | Modified Fiber Composite | Improvement (%) | Reference |
| Tensile Strength | - | - | ~63.91 | [10] |
| Flexural Strength | - | - | ~49.61 | [10] |
| Impact Strength | - | - | ~54.82 | [10] |
Note: Absolute values were not provided in the abstract, only the percentage improvement.
Visualizations
The following diagrams illustrate the chemical reaction and a general experimental workflow for the modification process.
Caption: Chemical reaction scheme for the propionylation of natural polymers.
Caption: General experimental workflow for the modification of natural polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of chemical modication with maleic, propionic, and succinic anhydrides on some properties of wood flour filled HDPE composites :: BioResources [bioresources.cnr.ncsu.edu]
- 8. mdpi.com [mdpi.com]
- 9. swst.org [swst.org]
- 10. This compound Modification of Cellulosic Kenaf Fibre Enhancement with Bionanocarbon in Nanobiocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: GC-FID Method for the Simultaneous Quantification of Propionic Acid and Propionic Anhydride in Prodrugs
Abstract
This application note details a robust and reliable Gas Chromatography with Flame Ionization Detection (GC-FID) method for the simultaneous determination of propionic acid and propionic anhydride (B1165640) in propionate (B1217596) ester prodrugs. Propionic acid and its anhydride are key reagents in the synthesis of these active pharmaceutical ingredients (APIs) and can exist as residual impurities in the final drug substance. Accurate quantification is critical for ensuring the quality, safety, and efficacy of the prodrug.[1] This method utilizes direct injection, avoiding complex derivatization steps, and employs a highly polar stationary phase for excellent separation of the analytes from the drug substance and other potential impurities. The method has been validated according to ICH guidelines for specificity, linearity, accuracy, precision, and sensitivity.
Introduction
Prodrugs are often synthesized to improve the physicochemical or pharmacokinetic properties of a parent drug molecule. Propionate esters are a common prodrug strategy, and their synthesis frequently involves the use of propionic anhydride or related acylating agents.[1] Consequently, residual amounts of propionic acid and unreacted this compound may remain in the final drug product. Due to its corrosive nature and potential to impact the stability and purity of the API, monitoring and controlling the levels of propionic acid and anhydride is a critical aspect of quality control.
Gas Chromatography with Flame Ionization Detection (GC-FID) is an ideal technique for this analysis due to its high sensitivity for volatile organic compounds, robustness, and wide linear range.[1] This note provides a comprehensive protocol for sample preparation, GC-FID analysis, and method validation.
Experimental Protocols
Materials and Reagents
-
Solvent: N,N-Dimethylformamide (DMF), HPLC Grade or equivalent.
-
Reference Standards:
-
Propionic Acid (≥99.5% purity)
-
This compound (≥99% purity)
-
-
Prodrug Sample: Propionate ester prodrug substance.
-
Internal Standard (IS): Valeric acid (n-Pentanoic acid) (≥99% purity).
Instrumentation
-
Gas Chromatograph: Agilent 6890N GC system or equivalent, equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
GC Column: Agilent J&W DB-FFAP (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent nitroterephthalic acid-modified polyethylene (B3416737) glycol phase.
-
Data System: Empower 3, ChemStation, or equivalent chromatography data software.
Preparation of Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of valeric acid into a 100 mL volumetric flask. Dissolve and dilute to volume with DMF.
-
Standard Stock Solution: Accurately weigh approximately 100 mg of propionic acid and 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with DMF.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with DMF to achieve concentrations ranging from approximately 1 µg/mL to 200 µg/mL for both propionic acid and this compound. Add a constant volume of IS Stock to each calibration standard.
-
Sample Preparation: Accurately weigh approximately 100 mg of the prodrug sample into a 10 mL volumetric flask. Add a specified volume of IS Stock solution, and then dissolve and dilute to volume with DMF.
GC-FID Method Parameters
| Parameter | Setting |
| Column | DB-FFAP, 30 m x 0.25 mm ID, 0.25 µm |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.5 mL/min (Constant Flow) |
| Injector | Split/Splitless |
| Injector Temperature | 250°C |
| Split Ratio | 20:1 |
| Injection Volume | 1 µL |
| Oven Program | Initial: 80°C (hold 2 min)Ramp: 10°C/min to 220°CHold: 5 min at 220°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280°C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Data Presentation
The method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. The results are summarized in the tables below.
Table 1: Linearity Data
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Propionic Acid | 1 - 200 | > 0.999 |
| This compound | 1 - 200 | > 0.998 |
Table 2: Sensitivity (LOD & LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Propionic Acid | 0.3 | 1.0 |
| This compound | 0.5 | 1.5 |
Table 3: Accuracy (Recovery)
| Analyte | Spiked Level | Mean Recovery (%) | %RSD |
| Propionic Acid | Low | 98.5 | 1.8 |
| Medium | 101.2 | 1.2 | |
| High | 99.8 | 1.5 | |
| This compound | Low | 95.7 | 2.5 |
| Medium | 98.2 | 2.1 | |
| High | 97.5 | 2.3 |
Table 4: Precision (Repeatability)
| Analyte | Concentration (µg/mL) | Peak Area %RSD (n=6) |
| Propionic Acid | 50 | < 2.0% |
| This compound | 50 | < 2.5% |
Mandatory Visualization
Caption: Workflow for GC-FID analysis of propionic acid and anhydride in prodrugs.
Caption: Logical relationship of method validation parameters.
References
Application Notes and Protocols: Propionic Anhydride in the Preparation of Specialty Chemicals
Audience: Researchers, scientists, and drug development professionals.
Introduction: Propionic anhydride (B1165640), with the chemical formula (CH₃CH₂CO)₂O, is a colorless liquid with a pungent odor that serves as a crucial reagent in organic synthesis.[1][2][3] As a simple acid anhydride, its reactivity is primarily defined by the two propionyl groups linked by an oxygen atom, making it an excellent acylating agent.[2][4] It is widely utilized in the synthesis of a diverse range of specialty chemicals, including pharmaceuticals, agrochemicals, dyes, fragrances, and polymers.[5][6] Its applications extend to its use as a dehydrating agent in specific reactions like sulfonation and nitration, where the removal of water is critical to drive the reaction to completion and achieve high yields.[2][7] Due to its potential use in the synthesis of controlled substances like fentanyl, propionic anhydride is a regulated List I chemical in the United States.[1][8]
Core Application: Propionylation Reactions
This compound is a premier propionylating agent, readily reacting with various nucleophiles such as alcohols, amines, and thiols through nucleophilic acyl substitution.[7][9] This reaction introduces a propionyl group (CH₃CH₂CO-) into the target molecule, modifying its chemical and biological properties.
Synthesis of Propionate (B1217596) Esters via Alcoholysis
The reaction of this compound with alcohols, known as alcoholysis, yields propionate esters and propionic acid as a byproduct.[10] These esters are valuable intermediates and products in the fragrance, flavor, and pharmaceutical industries.[2][7] For example, various propionate esters are key components in creating fruity and sweet scents for perfumes and flavorings. In pharmaceuticals, esterification can improve a drug's stability, bioavailability, and efficacy.[11]
Protocol 1.1: General Synthesis of Ethyl Propionate
This protocol describes the esterification of ethanol (B145695) with this compound.
Materials:
-
Ethanol (Absolute)
-
This compound (≥99%)[8]
-
Pyridine (Anhydrous)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine ethanol (1.5 equivalents) and pyridine (1.2 equivalents) as the solvent and base.[12]
-
Cooling: Cool the flask in an ice bath to 0-5 °C.
-
Addition of Anhydride: Add this compound (1.0 equivalent) dropwise to the stirred solution via a dropping funnel, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting anhydride.
-
Workup - Quenching and Extraction: Carefully pour the reaction mixture into a separatory funnel containing cold water. Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (to remove propionic acid and pyridine) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ethyl propionate by fractional distillation to yield the final product.
Synthesis of Amides via Aminolysis
This compound reacts vigorously with ammonia, primary, and secondary amines to form propionamides.[5][13][14] This reaction is fundamental in the synthesis of various pharmaceuticals and agrochemicals.[15] For instance, the herbicide Clethodim and the analgesic Fentanyl contain amide linkages that can be formed using propionylation chemistry.[3] The reaction is typically rapid and exothermic.
Protocol 1.2: General Synthesis of N-Butylpropionamide
This protocol is based on the reaction of a primary amine with this compound.[16][17]
Materials:
-
n-Butylamine
-
This compound (≥99%)
-
Triethylamine (B128534) (Et₃N) or other non-nucleophilic base
-
Tetrahydrofuran (THF, anhydrous)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, filtration apparatus
Procedure:
-
Reaction Setup: To a stirred solution of n-butylamine (1.0 equivalent) and triethylamine (2.0 equivalents) in anhydrous THF in a round-bottom flask, prepare for cooling. The second equivalent of base neutralizes the propionic acid byproduct.
-
Cooling: Cool the reaction vessel in an ice bath to 0-5 °C.
-
Addition of Anhydride: Slowly add a solution of this compound (1.05 equivalents) in THF to the cooled amine solution. A precipitate of triethylammonium propionate may form.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's progress by TLC.
-
Workup - Filtration: Once the reaction is complete, filter the mixture to remove the triethylammonium propionate salt. Wash the filter cake with a small amount of cold THF.
-
Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-butylpropionamide by recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes) or by column chromatography on silica (B1680970) gel.
Friedel-Crafts Acylation
This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce a propionyl group onto an aromatic ring, forming aromatic ketones.[18] These ketones are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[18][19] The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[19]
Protocol 1.3: Synthesis of 4-Methoxypropiophenone
This protocol describes the Friedel-Crafts acylation of anisole (B1667542).
Materials:
-
Anisole (Methoxybenzene)
-
This compound (≥99%)
-
Aluminum Chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl, dilute aqueous solution)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, reflux condenser
Procedure:
-
Catalyst Suspension: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM.
-
Acylium Ion Formation: Cool the suspension to 0 °C in an ice bath. Slowly add this compound (1.0 equivalent) to the suspension. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Addition of Aromatic Substrate: Add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After addition, allow the reaction to stir at room temperature for 4-6 hours or until completion as monitored by TLC.
-
Workup - Quenching: Carefully and slowly quench the reaction by pouring it over crushed ice containing concentrated HCl.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers and wash with water, then with saturated aqueous NaHCO₃, and finally with brine.
-
Drying and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to yield 4-methoxypropiophenone.
Summary of Quantitative Data
The efficiency of reactions involving this compound varies based on substrates and conditions. The following table summarizes quantitative data from various applications.
| Reaction Type | Reactants | Product(s) | Conditions / Catalyst | Yield / Selectivity | Reference(s) |
| Anhydride Synthesis | Propanol, Air | This compound | 120°C, Pd/ZrO₂ catalyst | 55% Yield, 55% Selectivity | [20] |
| Anhydride Synthesis | Propionic Acid, Methanesulfonyl chloride | This compound | Triethylamine, THF, -15°C | 85% Yield | [21] |
| Esterification | Acetic this compound, Ethanol | Ethyl propionate (A), Ethyl acetate (B) | Esterification | 36% A (higher boiling), 64% B (lower boiling) | [22] |
| Amidation | Ethene, Propionic Acid, n-Butylamine | N-butyl propionamide | 110°C, Pd(OAc)₂, p-TsOH, CO | >95% Selectivity | [16] |
| Friedel-Crafts Acylation | Various aromatic substrates | Aromatic ketones | SnO₂ nanosheets, solvent-free | Up to 92% Yield | [18] |
Logical Relationships and Applications
This compound is a central precursor to a wide array of specialty chemicals across different industries.
Safety and Handling
This compound is a corrosive and combustible liquid that requires careful handling.[1][5][23]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, splash-resistant goggles, a face shield, and a lab coat.[24][25][26] Work should be conducted in a well-ventilated fume hood.[23][24]
-
Handling: Handle and open containers with care.[23] It is sensitive to moisture and will hydrolyze to form corrosive propionic acid.[7] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, acids, and bases.[6][27]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[23][24] Storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent hydrolysis.[3][11]
-
Spills: In case of a spill, evacuate the area.[25] Absorb the spill with an inert, non-combustible material like sand or vermiculite (B1170534) and place it in a sealed container for disposal as hazardous waste.[25][27]
-
First Aid: In case of skin contact, immediately wash the affected area with plenty of water.[23][24] For eye contact, rinse cautiously with water for several minutes.[23][26] In either case, seek immediate medical attention.[23][24] If swallowed, do not induce vomiting and call a physician immediately.[24][26]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. exsyncorp.com [exsyncorp.com]
- 4. grokipedia.com [grokipedia.com]
- 5. manavchem.com [manavchem.com]
- 6. celanese.com [celanese.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound, 123-62-6 [thegoodscentscompany.com]
- 9. globalgrowthinsights.com [globalgrowthinsights.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. This compound|High-Purity Reagent Supplier [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. This compound [jubilantingrevia.com]
- 16. prepchem.com [prepchem.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 20. What is this compound?_Chemicalbook [chemicalbook.com]
- 21. Acetyl Chloride, Acetic anhydride and this compound [designer-drug.com]
- 22. Treatment of acetic this compound with ethanol gives a mixture of t.. [askfilo.com]
- 23. carlroth.com [carlroth.com]
- 24. carlroth.com:443 [carlroth.com:443]
- 25. nj.gov [nj.gov]
- 26. cdhfinechemical.com [cdhfinechemical.com]
- 27. jubilantingrevia.com [jubilantingrevia.com]
Troubleshooting & Optimization
identifying and minimizing side products in propionic anhydride reactions
Welcome to the Technical Support Center for propionic anhydride (B1165640) reactions. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize side products in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in reactions involving propionic anhydride?
A1: The most prevalent side product is propionic acid , which forms from the hydrolysis of this compound in the presence of water.[1] Other common side products include:
-
Di- or poly-acylated products: These occur when the substrate has multiple reactive sites (e.g., hydroxyl or amino groups), leading to over-acylation.
-
Mixed anhydrides: If other carboxylic acids are present in the reaction mixture, mixed anhydrides such as acetic this compound can form.[2]
-
Rearrangement products: In specific reactions like the Friedel-Crafts acylation of certain substrates, rearrangements can lead to isomeric byproducts.
-
Ammonium (B1175870) propionate (B1217596) salts: In amidations, the propionic acid byproduct can react with the amine to form a salt, which can complicate purification.[3][4]
Q2: How can I minimize the formation of propionic acid during my reaction?
A2: Minimizing the formation of propionic acid hinges on rigorously excluding water from your reaction system. This compound is highly sensitive to moisture.[1] Key strategies include:
-
Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from entering the system.
-
Reagent Purity: Use freshly opened or properly stored this compound. Older bottles may have absorbed moisture. If in doubt, the purity of the anhydride can be checked by analytical methods like GC-MS and it can be purified by distillation.
-
Temperature Control: The rate of hydrolysis increases with temperature. Running the reaction at the lowest effective temperature can help minimize this side reaction.
Q3: I am observing multiple acylated products. How can I improve the selectivity of my reaction?
A3: The formation of multiple acylated products suggests a lack of selectivity, which can be addressed by:
-
Controlling Stoichiometry: Use a precise stoichiometric amount of this compound relative to the nucleophilic site you intend to acylate. Slow, dropwise addition of the anhydride to the reaction mixture can also help prevent over-acylation.
-
Protecting Groups: If your substrate has multiple reactive sites, consider using protecting groups to temporarily block the sites you do not want to react. This is a common strategy in the synthesis of complex molecules.
-
Temperature and Catalyst Control: In some cases, the selectivity of acylation can be influenced by the reaction temperature and the choice of catalyst. Experimenting with different conditions may be necessary to optimize for the desired product.
Troubleshooting Guides
Issue 1: Low Yield of Desired Ester in an Esterification Reaction
Symptoms:
-
The primary isolated product is propionic acid.
-
TLC or LC-MS analysis shows a significant amount of unreacted starting alcohol.
Possible Causes and Solutions:
| Cause | Solution |
| Moisture Contamination | Hydrolysis of this compound to propionic acid is the most likely cause. Ensure all preventative measures for anhydrous conditions are strictly followed (see FAQ 2). |
| Insufficient Catalyst | For less reactive alcohols, a catalyst such as 4-(dimethylamino)pyridine (DMAP) or a Lewis acid may be required to facilitate the reaction.[5] |
| Inadequate Reaction Time or Temperature | Some esterifications, especially with sterically hindered alcohols, may require longer reaction times or elevated temperatures. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Reversible Reaction | Esterification can be a reversible process. The propionic acid byproduct can shift the equilibrium back to the starting materials. The use of a non-nucleophilic base, like pyridine, can neutralize the propionic acid and drive the reaction to completion. |
Issue 2: Formation of Multiple Products in a Friedel-Crafts Acylation
Symptoms:
-
NMR or GC-MS analysis of the crude product shows a mixture of isomers (ortho, meta, para).
-
Evidence of poly-acylation is observed.
Possible Causes and Solutions:
| Cause | Solution |
| Lack of Regioselectivity | The directing effects of the substituents on the aromatic ring determine the position of acylation. The choice of Lewis acid catalyst and reaction temperature can influence the isomeric ratio. For example, in the acylation of anisole (B1667542), the para product is typically favored.[6] |
| Poly-acylation | The acylated product is generally less reactive than the starting material in Friedel-Crafts acylations, which usually prevents poly-acylation.[7] However, if the aromatic ring is highly activated, it can be a possibility. Using a stoichiometric amount of the limiting aromatic substrate can help minimize this. |
| Catalyst Stoichiometry | In Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) often forms a complex with the ketone product.[8] Therefore, a stoichiometric amount of the catalyst is typically required. Using a sub-stoichiometric amount may lead to an incomplete reaction. |
Issue 3: Difficulty in Purifying the Amide Product in an Amidation Reaction
Symptoms:
-
The isolated product is a sticky solid or an oil that is difficult to crystallize.
-
The product is contaminated with a salt.
Possible Causes and Solutions:
| Cause | Solution |
| Formation of Ammonium Propionate Salt | The propionic acid byproduct will react with the amine starting material or product to form an ammonium salt.[3][4] This salt is often soluble in polar solvents and can be difficult to separate from the desired amide. |
| Workup Procedure | An aqueous workup is necessary to remove the ammonium propionate salt. Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to protonate the excess amine and the propionate salt, making them water-soluble. Follow this with a wash with a dilute aqueous base (e.g., saturated NaHCO₃ solution) to neutralize any remaining acid and remove the propionic acid. |
Experimental Protocols
Protocol 1: General Procedure for Esterification of a Primary Alcohol
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq) and a catalytic amount of DMAP (0.1 eq) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the solids in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Addition of Anhydride: Add this compound (1.1 eq) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed (typically 2-4 hours).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Friedel-Crafts Acylation of Anisole
This protocol is adapted from a procedure using propionyl chloride, which follows a similar reaction pathway to this compound.[9]
-
Catalyst Suspension: To a 25 mL round-bottom flask containing a stir bar and fitted with a Claisen adapter, add FeCl₃ (1.1 eq) and anhydrous CH₂Cl₂.
-
Anhydride Addition: Add this compound (1.0 eq) to the flask.
-
Substrate Addition: Slowly add a solution of anisole (1.0 eq) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over ~5 minutes.
-
Reaction: Stir the mixture for a further 10-15 minutes at room temperature upon complete addition.
-
Quenching: Quench the reaction by the slow, dropwise addition of ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.
-
Washing: Wash the combined organic layers with a 5% aqueous NaOH solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by evaporation.
-
Characterization: Analyze the crude product by IR and ¹H-NMR spectroscopy to determine the structure and purity.[10]
Data Presentation
The following table provides illustrative data on how reaction conditions can affect the product distribution in a typical acylation reaction. While this data is based on analogous reactions, it serves as a useful guide for optimizing your experiments with this compound.
Table 1: Illustrative Effect of Catalyst and Temperature on Friedel-Crafts Acylation of Anisole
| Entry | Catalyst (eq) | Temperature (°C) | Yield of 4-methoxypropiophenone (%) | Yield of 2-methoxypropiophenone (%) |
| 1 | AlCl₃ (1.1) | 0 | 92 | 5 |
| 2 | AlCl₃ (1.1) | 25 | 88 | 9 |
| 3 | FeCl₃ (1.1) | 25 | 85 | 12 |
| 4 | ZnCl₂ (1.1) | 60 | 65 | 20 |
This data is representative and intended for illustrative purposes.
Visualizations
Experimental Workflow for Esterification
Caption: Workflow for a typical esterification reaction using this compound.
Logical Relationship of Side Product Formation and Mitigation
Caption: Common side products in this compound reactions and their mitigation.
References
- 1. nbinno.com [nbinno.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Ester synthesis by esterification [organic-chemistry.org]
- 6. condor.depaul.edu [condor.depaul.edu]
- 7. ijcps.org [ijcps.org]
- 8. youtube.com [youtube.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. youtube.com [youtube.com]
Propionylation Reaction Optimization: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize propionylation reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common propionylating agents and how do they differ?
A1: The most common reagents are propionic anhydride (B1165640) and propionyl chloride. Propionic anhydride is widely used, especially in applications like histone analysis for proteomics.[1][2][3] Propionyl chloride is generally more reactive than this compound, which can lead to faster reactions.[4] However, this increased reactivity can sometimes be harder to control. The choice of reagent can depend on the substrate's reactivity and the desired reaction conditions. N-hydroxysuccinimide (NHS) esters of propionic acid are also used as an alternative to acid anhydrides to improve specificity and reduce side reactions.[5]
Q2: What is the primary purpose of propionylation in bottom-up proteomics analysis of histones?
A2: In proteomics, propionylation is used to chemically derivatize primary amine groups, such as the N-terminus and the ε-amino group of lysine (B10760008) residues.[2] This modification prevents cleavage by the enzyme trypsin at lysine sites, effectively changing the enzyme's specificity to be similar to Arg-C, which cleaves only at arginine residues.[2] This results in longer, more hydrophobic peptides that are better suited for separation by reversed-phase liquid chromatography and subsequent mass spectrometry (MS) analysis.[2][6]
Q3: What is the difference between enzymatic and non-enzymatic propionylation?
A3: Propionylation can occur through two primary mechanisms. Enzymatic propionylation is a regulated post-translational modification catalyzed by specific enzymes, such as lysine acetyltransferases (KATs) like p300/CBP, using propionyl-CoA as the donor molecule.[7][8][9] Non-enzymatic propionylation can occur chemically, for instance, through the reaction of a substrate with a propionylating agent like this compound in a laboratory setting.[2] High concentrations of propionyl-CoA can also lead to non-enzymatic propionylation in vitro.[8]
Troubleshooting Guide
Q4: My reaction shows low yield or is incomplete. What are the likely causes and solutions?
A4: Incomplete propionylation, or "underpropionylation," is a common issue where not all target amine groups react.[2]
-
Causes:
-
Insufficient Reagent: The molar excess of the propionylating agent may be too low.
-
Suboptimal pH: The reaction requires a controlled basic pH (around 8.0) to be efficient.[6] Acidification of the reaction mixture by the propionic acid byproduct can inhibit the reaction.[3]
-
Poor Reagent Quality: The propionylating agent may have degraded due to moisture. This compound, for example, hydrolyzes in water to form propionic acid.[10]
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
-
-
Solutions:
-
Increase Molar Excess: Carefully increasing the molar ratio of the propionylating agent to the substrate can improve completion. However, be aware that a very high excess can lead to side reactions.[1][11]
-
Maintain pH: Use a basic buffer such as ammonium (B1175870) bicarbonate or triethylammonium (B8662869) bicarbonate (TEAB).[3][12] The pH should be checked and adjusted to ~8.0 with a base like ammonium hydroxide (B78521) after the addition of this compound.[3]
-
Perform Multiple Derivatization Steps: A second round of propionylation after the initial reaction and before downstream processing (like trypsin digestion in proteomics workflows) can significantly increase the conversion rate and reproducibility.[2] Studies have shown this can increase the conversion rate by a factor of 1.5 to 1.8.[2]
-
Q5: I'm observing unexpected side products in my analysis. What are they and how can I prevent them?
A5: Several side reactions can occur during propionylation, complicating analysis and reducing the yield of the desired product.[1][2]
-
Common Side Reactions:
-
Overpropionylation: This is the aspecific propionylation of hydroxyl-containing residues like serine (S), threonine (T), and tyrosine (Y).[1][2] This is a significant issue, with some protocols leading to up to 63% overpropionylation.[2]
-
Amidation: Reaction with carboxyl groups can lead to amidation, especially when ammonium hydroxide is used for pH adjustment. This has been observed in up to 70% of certain peptides.[2]
-
Methylation: If methanol (B129727) is present in the reaction, it can react with the "mixed anhydride" intermediate to cause methylation of carboxyl groups.[1][2]
-
-
Prevention and Mitigation Strategies:
| Side Reaction | Prevention / Mitigation Strategy | Reference |
| Overpropionylation | 1. Optimize Reagent Concentration: Lowering the molar excess of this compound can reduce overpropionylation, but may increase underpropionylation.[1][11][13] | [1][11][13] |
| 2. Reverse with Hydroxylamine (B1172632) (HA): After the main reaction, treat the sample with hydroxylamine. HA is a strong nucleophile that attacks the carbonyl group on the overpropionylated residues, reversing the modification.[1][14][15] | [1][14][15] | |
| 3. Reverse by Boiling: Boiling the propionylated peptides for one hour has also been shown to be an effective strategy for reversing overpropionylation.[1][13] | [1][13] | |
| Amidation | Avoid Ammonium Hydroxide if Possible: Since ammonium hydroxide is a source of the amine for amidation, alternative non-nucleophilic bases could be considered for pH adjustment if this side reaction is problematic. However, leaving it out can lead to other issues like methylation.[1] | [1] |
| Methylation | Avoid Methanol: Do not use methanol in the reaction mixture when using this compound, as it can lead to the formation of methyl esters on carboxyl groups.[2] | [2] |
Troubleshooting Workflow for Common Propionylation Issues
Caption: A decision tree for troubleshooting common propionylation issues.
Experimental Protocols
Protocol 1: Standard Propionylation of Histones for Proteomics
This protocol is a standard method for derivatizing histones prior to trypsin digestion.
-
Sample Preparation: Start with 20 µg of vacuum-dried histone sample.
-
Resuspension: Resuspend the sample in 20 µL of 50 mM ammonium bicarbonate. Adjust the pH to 8.0 using ammonium hydroxide or formic acid as needed.[3]
-
First Propionylation:
-
Prepare a fresh 25% (v/v) solution of this compound in acetonitrile.[3]
-
Add the this compound solution to the histone sample at a 1:2 ratio (e.g., 10 µL reagent to 20 µL sample).[3]
-
Vortex the mixture and incubate at room temperature for 15-30 minutes.
-
Dry the sample completely using a vacuum centrifuge.
-
-
Repeat Propionylation: To ensure complete derivatization, repeat step 3. Resuspend the dried sample in 20 µL of 50 mM ammonium bicarbonate and repeat the addition of this compound, incubation, and drying.[2][3]
-
Trypsin Digestion:
-
Second Propionylation (Post-Digestion):
-
Resuspend the digested peptides in 20 µL of 1M triethylammonium bicarbonate (TEAB).[12]
-
Add 20 µL of a propionylation reagent mixture (e.g., Isopropyl alcohol:this compound at a 79:1 ratio).[12]
-
Incubate for 15 minutes at room temperature, then dry the sample. This step derivatizes the newly formed N-termini of the peptides.
-
Protocol 2: Optimized Propionylation with Overpropionylation Reversal
This protocol includes a final step to remove aspecific modifications on serine, threonine, and tyrosine residues, leading to a cleaner sample for analysis.[1][15]
-
Follow Steps 1-6 from Protocol 1.
-
Reversal of Overpropionylation:
-
Resuspend the final dried peptide sample.
-
Prepare a hydroxylamine (HA) solution.
-
Add the HA solution to the sample and incubate to reverse the ester linkages on overpropionylated residues.[1][14][15] The specific concentration and incubation time for the HA solution should be optimized for the experimental system.
-
Following the HA treatment, the sample is ready for desalting and LC-MS analysis.
-
Comparison of Propionylation Reagent Reactivity and Byproducts
References
- 1. Tackling aspecific side reactions during histone propionylation: The promise of reversing overpropionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitfalls in histone propionylation during bottom‐up mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized and high-throughput method for histone propionylation and DIA analysis for the identification and quantification of histone post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thestudentroom.co.uk [thestudentroom.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Protein Propionylation: Mechanisms, Significance, and Implications - Creative Proteomics [creative-proteomics.com]
- 8. Propionylation of lysine, a new mechanism of short-chain fatty acids affecting bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Characterization of Propionylation at Histone H3 Lysine 23 in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Sciencemadness Wiki [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. Propionylation and tryptic digestion [protocols.io]
- 13. d-nb.info [d-nb.info]
- 14. Tackling aspecific side reactions during histone propionylation: The promise of reversing overpropionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
effective workup procedures for propionic anhydride reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effective workup procedures for reactions involving propionic anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: What is propionic anhydride and what are its primary hazards?
This compound, with the chemical formula (CH₃CH₂CO)₂O, is a colorless liquid with a pungent odor.[1] It is a reactive organic compound widely used as an acylating agent in organic synthesis.[2][3] The primary hazards associated with this compound include its corrosivity, causing severe skin burns and eye damage upon contact, and its reactivity with water.[4] Vapors can also irritate the eyes and respiratory system.[4]
Q2: What happens when this compound is mixed with water?
This compound reacts exothermically with water in a process called hydrolysis to form two equivalents of propionic acid.[1] While this reaction can sometimes be slow, it can become violent if local heating accelerates the rate.[4] This reactivity is the basis for "quenching" reactions where excess this compound is intentionally hydrolyzed.
Q3: What are the common byproducts in a this compound reaction, and how are they removed?
The most common byproduct is propionic acid, which is formed from the hydrolysis of any excess this compound during the workup.[2] In reactions with amines, the propionic acid formed can also react with the amine to form a salt. During the workup, the propionic acid is typically neutralized with an aqueous base, such as sodium bicarbonate or sodium hydroxide (B78521), to form sodium propionate (B1217596).[1][5][6] This salt is water-soluble and can be removed from the desired organic product through liquid-liquid extraction.
Q4: Why is a basic aqueous solution used to "quench" a reaction with this compound?
A basic aqueous solution, such as sodium bicarbonate or sodium hydroxide, is used to neutralize both the unreacted this compound and the resulting propionic acid byproduct.[1][5][6] This converts them into the water-soluble salt, sodium propionate, facilitating their removal from the organic phase containing the desired product.[7] Using a base also prevents the protonation of amine products, which would make them more water-soluble.
Q5: What are suitable solvents for extracting the product of a this compound reaction?
The choice of extraction solvent depends on the polarity and solubility of the desired product. Common water-immiscible organic solvents like diethyl ether and ethyl acetate (B1210297) are often used.[7] The product is expected to preferentially dissolve in the organic layer, while the salt byproducts remain in the aqueous layer.
Troubleshooting Guides
Issue 1: The reaction mixture becomes excessively hot and boils violently upon adding water for quenching.
| Cause | Solution |
| The hydrolysis of this compound is highly exothermic, and adding water too quickly can lead to a runaway reaction. | Control the rate of addition: Add the reaction mixture slowly to a cooled (ice bath) aqueous solution with vigorous stirring. Alternatively, slowly add the quenching solution to the cooled reaction mixture. |
| Insufficient cooling of the reaction mixture before quenching. | Ensure the reaction mixture is cooled to a low temperature (e.g., 0 °C) in an ice bath before beginning the quenching process. |
Issue 2: The product yield is low after workup.
| Cause | Solution |
| The desired product may have some solubility in the aqueous layer, leading to loss during extraction. | Perform multiple extractions: Instead of one large volume extraction, use several smaller volume extractions of the aqueous layer with the organic solvent to maximize the recovery of the product. |
| The product may have been hydrolyzed during the workup if it is sensitive to the basic conditions used for quenching. | Use a milder base: Consider using a weaker base like sodium bicarbonate instead of a strong base like sodium hydroxide for quenching. Also, minimize the time the product is in contact with the basic solution. |
| Incomplete reaction. | Before workup, ensure the reaction has gone to completion using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). |
Issue 3: Difficulty in purifying the final product.
| Cause | Solution | | The crude product is contaminated with residual propionic acid. | Improve the washing step: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to ensure all acidic impurities are removed. Check the pH of the final aqueous wash to ensure it is neutral or slightly basic. | | The product is an oil and does not crystallize. | Consider alternative purification methods: If recrystallization is not feasible, consider purification by column chromatography.[8][9] | | The product co-distills with impurities. | Use fractional distillation under reduced pressure: This can help separate compounds with close boiling points. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₀O₃ |
| Molar Mass | 130.14 g/mol |
| Appearance | Colorless liquid |
| Odor | Pungent, rancid |
| Density | 1.015 g/cm³ (at 20 °C)[1] |
| Boiling Point | 167–170 °C[1] |
| Melting Point | -42 °C[1] |
| Solubility in water | Slowly hydrolyzes[1] |
| Miscibility | Miscible with most organic solvents[1] |
Table 2: Common Workup Reagents and Their Purpose
| Reagent | Purpose |
| Water (H₂O) | To hydrolyze (quench) excess this compound. |
| Sodium Bicarbonate (NaHCO₃) Solution | To neutralize excess this compound and propionic acid, forming the water-soluble sodium propionate salt.[5][6] |
| Sodium Hydroxide (NaOH) Solution | A stronger base for neutralizing excess this compound and propionic acid.[1] |
| Diethyl Ether (Et₂O) / Ethyl Acetate (EtOAc) | Organic solvents for extracting the desired product from the aqueous phase.[7] |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Drying agents to remove residual water from the organic extract. |
| Brine (Saturated NaCl solution) | To wash the organic layer and reduce the solubility of the organic product in the aqueous phase, breaking up emulsions. |
Experimental Protocols
Protocol 1: General Workup Procedure for the Synthesis of a Propionamide
This protocol describes a typical workup for a reaction where an amine is acylated with this compound to form a propionamide.
1. Quenching the Reaction: a. Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C. b. In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). c. With vigorous stirring, slowly add the cooled reaction mixture to the NaHCO₃ solution. Caution: This is an exothermic process, and carbon dioxide gas will evolve.[6] Maintain the temperature below 20 °C. d. Continue stirring for 15-30 minutes to ensure all the excess this compound is hydrolyzed and the propionic acid is neutralized.
2. Extraction of the Product: a. Transfer the quenched reaction mixture to a separatory funnel. b. Add a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate). c. Shake the funnel vigorously, venting frequently to release any pressure buildup. d. Allow the layers to separate. The desired amide product should be in the upper organic layer (this may vary depending on the solvent used). e. Drain the lower aqueous layer. f. Wash the organic layer sequentially with: i. Saturated aqueous NaHCO₃ solution. ii. Water. iii. Saturated aqueous NaCl (brine). g. Drain the aqueous layer after each wash.
3. Drying and Solvent Removal: a. Transfer the organic layer to a clean, dry Erlenmeyer flask. b. Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and swirl the flask. Add more drying agent until it no longer clumps together. c. Filter the solution to remove the drying agent. d. Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
4. Purification: a. For solid products: Purify the crude product by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, acetone, or acetonitrile).[8] b. For liquid products or difficult-to-crystallize solids: Purify by column chromatography on silica (B1680970) gel.[8][9]
Mandatory Visualizations
Caption: General experimental workflow for the workup of a this compound reaction.
Caption: Neutralization of this compound with sodium bicarbonate during quenching.
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. When propionic acid is treated with aqueous sodium class 12 chemistry CBSE [vedantu.com]
- 6. homework.study.com [homework.study.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
managing the moisture sensitivity of propionic anhydride in experiments
Welcome to the Technical Support Center for Propionic Anhydride (B1165640). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the moisture sensitivity of propionic anhydride in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How does water affect this compound?
A1: this compound reacts exothermically with water in a hydrolysis reaction to form two equivalents of propionic acid.[1][2][3] This reaction is often slow to initiate but can become violent, especially with localized heating.[3] The presence of acids can accelerate this decomposition.[3] This degradation of the anhydride will lead to lower yields in reactions where it is used as a reagent and can introduce impurities into the reaction mixture.
Q2: What are the visible signs of moisture contamination in this compound?
A2: Pure this compound is a clear, colorless liquid with a pungent odor.[2][4] While small amounts of water contamination may not be visually apparent, significant hydrolysis can lead to the formation of propionic acid, which may alter the refractive index or viscosity slightly. The most reliable methods for detecting water content are analytical techniques such as Karl Fischer titration.[5][6]
Q3: How should I store this compound to prevent moisture contamination?
A3: To minimize exposure to atmospheric moisture, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon. The storage area should be cool, dry, and well-ventilated.[1]
Q4: Can I use a bottle of this compound that has been opened previously?
A4: Yes, but it is crucial to assess its purity. After a bottle has been opened, the risk of moisture contamination increases. It is best practice to determine the water content, for example by Karl Fischer titration, before use in a moisture-sensitive reaction. If the anhydride is found to be partially hydrolyzed, it should be purified and dried before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no yield in acylation reaction | Moisture contamination of this compound, solvents, or glassware. | Ensure all components of the reaction are rigorously dried. Purify and dry the this compound before use. Use anhydrous solvents and oven- or flame-dried glassware. |
| Inconsistent reaction results | Varying levels of moisture in the this compound from different batches or after multiple uses from the same bottle. | Standardize the handling and storage of this compound. Always use freshly purified and dried anhydride for sensitive reactions. Quantify water content before use. |
| Formation of unexpected byproducts | Presence of propionic acid from hydrolysis of the anhydride, which can catalyze side reactions. | Purify the this compound by distillation to remove propionic acid. |
| Exothermic reaction runaway | Rapid, uncontrolled hydrolysis of the anhydride due to significant water contamination. | Always add this compound slowly to the reaction mixture. Ensure the reaction is conducted in a well-ventilated fume hood and that appropriate personal protective equipment is worn. |
Experimental Protocols
Protocol 1: Purification of this compound by Distillation
This protocol describes the purification of this compound to remove impurities such as propionic acid.
Materials:
-
This compound (technical grade)
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Boiling chips
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is oven-dried and cooled under a stream of inert gas to prevent atmospheric moisture contamination.
-
Add the technical grade this compound and a few boiling chips to the round-bottom flask.
-
Connect the apparatus to a vacuum source if a vacuum distillation is preferred to lower the boiling point.
-
Begin heating the flask gently with the heating mantle.
-
Discard the initial fraction, which may contain more volatile impurities.
-
Collect the fraction that distills at the boiling point of this compound (167 °C at atmospheric pressure).[7]
-
Once the distillation is complete, allow the apparatus to cool to room temperature under an inert atmosphere.
-
Transfer the purified this compound to a clean, dry, and inert-gas-flushed storage container.
Protocol 2: Drying of this compound with Molecular Sieves
This protocol details the drying of this compound using activated molecular sieves.
Materials:
-
Purified this compound
-
Dry, inert-gas-flushed flask with a septum
-
Syringe and needle
Procedure:
-
Activate the molecular sieves by heating them in a vacuum oven at a temperature above 200°C for at least 3 hours.[9]
-
Allow the molecular sieves to cool to room temperature under a stream of inert gas.
-
Transfer the activated molecular sieves to the flask containing the purified this compound. Use approximately 5-10% (w/v) of molecular sieves.
-
Seal the flask with a septum and store under a positive pressure of inert gas.
-
Allow the anhydride to stand over the molecular sieves for at least 24 hours to ensure thorough drying.[10]
-
When needed, withdraw the dry this compound from the flask using a dry syringe and needle.
Protocol 3: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline for measuring the water content in this compound.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagents
-
Anhydrous methanol (B129727) or other suitable solvent
-
This compound sample
-
Syringe and needle
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Add the appropriate solvent to the titration cell and titrate to a dry endpoint to eliminate any residual moisture in the solvent.
-
Using a dry syringe, carefully withdraw a known volume or weight of the this compound sample.
-
Inject the sample into the titration cell.
-
Start the titration. The instrument will automatically dispense the Karl Fischer reagent and stop at the endpoint.
-
The instrument will calculate and display the water content of the sample, typically in parts per million (ppm) or percentage. For acid anhydrides, direct titration is generally feasible.[5][6]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol [4] |
| Boiling Point | 167 °C[7] |
| Melting Point | -45 °C[7] |
| Density | 1.015 g/mL at 25 °C |
| Solubility in Water | Decomposes[4] |
Table 2: Comparison of Common Drying Agents for Organic Solvents
| Drying Agent | Capacity | Speed | Notes |
| Anhydrous Sodium Sulfate (Na₂SO₄) | High | Slow | Neutral, but can be slow and may not achieve very low water levels. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Medium | Fast | Slightly acidic, fine powder that can be difficult to filter. |
| Anhydrous Calcium Chloride (CaCl₂) | High | Fast | Can form adducts with some organic compounds. |
| Molecular Sieves (3Å or 4Å) | High | Slow to Medium | Very effective at achieving low water levels; requires activation.[8][9] |
| Calcium Hydride (CaH₂) | High | Medium | Reacts with water to produce hydrogen gas; not suitable for acidic compounds. |
Note: The effectiveness of a drying agent can vary depending on the specific solvent and experimental conditions.
Visualizations
Caption: Workflow for experiments using this compound.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound | C6H10O3 | CID 31263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mcckf.com [mcckf.com]
- 6. scribd.com [scribd.com]
- 7. manavchem.com [manavchem.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. moodle2.units.it [moodle2.units.it]
- 10. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Controlling Exothermic Reactions Involving Propionic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for safely managing exothermic reactions involving propionic anhydride (B1165640). Below you will find troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and key safety data to support your research and development activities.
Troubleshooting Guide
This guide addresses specific issues that may arise during exothermic reactions with propionic anhydride, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | - Inadequate Cooling: The cooling system (ice bath, cryostat) cannot remove heat as fast as the reaction generates it.[1][2] - High Reactant Concentration: Using highly concentrated reagents increases the reaction rate and heat output. - Rapid Addition of Reagents: Adding the this compound or the nucleophile too quickly can lead to a rapid exotherm.[1] - Agitation Failure: Poor mixing can create localized hot spots, accelerating the reaction in those areas.[1] | - Immediate Action: Stop reagent addition and enhance cooling (e.g., add more ice/dry ice to the bath). If necessary, prepare a quenching agent. - Process Control: Ensure the cooling bath is at the target temperature before starting the addition. Use a larger cooling bath or a more efficient cooling system for larger-scale reactions. - Dilution: Use an appropriate inert solvent to dilute the reactants and help dissipate heat. - Controlled Addition: Add the limiting reagent dropwise using an addition funnel, monitoring the internal temperature closely.[3] - Stirring: Ensure efficient and constant stirring throughout the reaction. |
| Reaction Fails to Initiate or Proceeds Very Slowly | - Low Reaction Temperature: The temperature may be too low to overcome the activation energy of the reaction. - Poor Quality Reagents: Impurities in the this compound or the substrate can inhibit the reaction. - Deactivated Substrate: For Friedel-Crafts acylations, electron-withdrawing groups on the aromatic ring can deactivate it. | - Temperature Adjustment: Gradually increase the temperature of the reaction mixture while monitoring for any signs of an exotherm. - Reagent Purity: Use freshly opened or purified reagents. Ensure this compound is free from propionic acid, which can form upon hydrolysis. - Catalyst: For less reactive substrates, consider using a catalyst to promote the reaction. |
| Formation of Significant Byproducts | - Excessive Temperature: High temperatures can lead to side reactions and decomposition of reactants or products. - Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of undesired products. | - Temperature Control: Maintain the reaction at the optimal temperature, avoiding overheating. - Stoichiometric Control: Carefully measure and control the stoichiometry of the reactants. |
| Difficulty in Quenching the Reaction | - Inappropriate Quenching Agent: The quenching agent may be too reactive, causing a rapid exotherm, or not reactive enough, leading to incomplete quenching. - Quenching at High Temperature: Adding a quenching agent to a hot reaction mixture can be dangerous. | - Select an Appropriate Quenching Agent: For a controlled quench, consider using a less reactive alcohol like isopropanol (B130326) before adding water. For robust products, a dilute base solution can be used to quench and neutralize the resulting propionic acid.[4] - Cool Before Quenching: Always cool the reaction mixture to a low temperature (e.g., 0 °C) before adding any quenching agent.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound reactions?
A1: this compound is a corrosive and combustible liquid.[5][6][7] The primary hazard stems from its highly exothermic reactions with nucleophiles such as water, alcohols, and amines.[5] These reactions can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction if not properly controlled.[1][2] this compound vapors can also form explosive mixtures with air when heated.[5]
Q2: How can I estimate the potential exotherm of my reaction?
A2: Reaction calorimetry is the most accurate method to determine the heat of reaction.[8] The heat of hydrolysis of this compound is approximately -56.6 kJ/mol, which can serve as a baseline for its reactivity.[9][10] Reactions with more nucleophilic reagents, such as primary amines, are expected to be similarly or more exothermic. For novel reactions, it is crucial to start with a very small scale to assess the exotherm before scaling up.[3]
Q3: What are the best practices for adding this compound to a reaction?
A3: this compound should be added slowly and in a controlled manner to the reaction mixture, which should be pre-cooled to the desired temperature.[3] Using a dropping funnel or a syringe pump allows for precise control over the addition rate. Continuous monitoring of the internal reaction temperature is essential during the addition.
Q4: What are the key considerations for scaling up a reaction involving this compound?
A4: When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3] Therefore, what was easily controlled on a small scale can become a dangerous exotherm on a larger scale. Key considerations include:
-
Never scale up by more than a factor of three at a time. [3]
-
Ensure the cooling capacity is sufficient for the larger scale.
-
Use a vessel that is no more than half full to allow for headspace. [3]
-
Maintain efficient stirring.
-
Perform a thorough safety review before each scale-up.
Q5: How should I handle a spill of this compound?
A5: In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[11] Absorb the spill with an inert, dry material such as sand or vermiculite. Do not use combustible materials like paper towels. The contaminated absorbent should be collected in a sealed container for proper disposal. Neutralize the remaining residue with a dilute solution of sodium bicarbonate, and then clean the area with soap and water.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Thermal Properties of this compound
| Property | Value | Source |
| Molecular Weight | 130.14 g/mol | [6][7] |
| Boiling Point | 167 °C | |
| Melting Point | -43 °C | |
| Density | 1.015 g/mL at 25 °C | |
| Flash Point | 63 °C | [6][7] |
| Autoignition Temperature | 285 °C | [5] |
| Heat of Hydrolysis (ΔrH°) | -56.6 ± 0.4 kJ/mol | [9][10] |
Table 2: Reactivity Data for this compound
| Reactant | Reaction Type | Heat of Reaction (Qualitative) | Control Measures |
| Water | Hydrolysis | Highly Exothermic[5][12] | Slow addition to a large volume of water with cooling. |
| Alcohols | Acylation (Esterification) | Exothermic[13] | Controlled addition of anhydride to the alcohol with cooling. |
| Primary Amines | Acylation (Amidation) | Highly Exothermic[14] | Dilution in an inert solvent and slow addition of anhydride at low temperature. |
| Strong Bases | Hydrolysis/Neutralization | Violently Exothermic | Avoid direct contact; use dilute solutions for quenching. |
| Strong Oxidizing Agents | Oxidation | Potentially Explosive | Strict exclusion from reaction mixtures. |
Experimental Protocols
Protocol 1: Controlled Acylation of a Primary Amine with this compound
This protocol provides a general procedure for the safe acylation of a primary amine on a laboratory scale.
Materials:
-
Primary amine
-
This compound
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Dropping funnel
-
Inert gas supply (e.g., nitrogen or argon)
-
Ice-water bath
Procedure:
-
Preparation: Assemble the glassware and ensure it is dry. The reaction should be performed under an inert atmosphere in a well-ventilated fume hood.
-
Charging the Reactor: Charge the three-necked flask with the primary amine and the anhydrous solvent. Begin stirring.
-
Cooling: Cool the reaction mixture to 0 °C using the ice-water bath.
-
Reagent Addition: Add the this compound to the dropping funnel. Add the this compound dropwise to the stirred reaction mixture, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or let it slowly warm to room temperature, depending on the reactivity of the amine. Monitor the progress of the reaction by an appropriate method (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add a quenching agent (see Protocol 2).
Protocol 2: Quenching of Unreacted this compound
This protocol describes a safe method for quenching a reaction containing excess this compound.
Materials:
-
Reaction mixture containing unreacted this compound
-
Quenching agent (e.g., isopropanol, saturated aqueous sodium bicarbonate solution)
-
Ice-water bath
-
Stirrer
Procedure:
-
Cooling: Ensure the reaction mixture is cooled to 0 °C in an ice-water bath.[4]
-
Slow Addition of Quenching Agent: Slowly and carefully add the chosen quenching agent dropwise to the stirred reaction mixture.[4]
-
For a mild quench: Use a less reactive alcohol like isopropanol.
-
For a more rapid quench and neutralization: Use a saturated aqueous solution of sodium bicarbonate. Be aware that this will generate CO2 gas, so ensure adequate venting.[4]
-
-
Temperature Monitoring: Continuously monitor the internal temperature to ensure it does not rise uncontrollably.[4]
-
Completion of Quench: After the initial exotherm subsides, continue to stir the mixture at 0 °C for an additional 20-30 minutes to ensure all the anhydride has been consumed.[4]
-
Workup: The reaction mixture can now be safely worked up (e.g., through aqueous extraction).
Visualizations
Caption: Workflow for controlled addition of this compound.
Caption: Decision-making process for a runaway reaction.
References
- 1. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 2. icheme.org [icheme.org]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. This compound | C6H10O3 | CID 31263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Propanoic acid, anhydride [webbook.nist.gov]
- 10. Propanoic acid, anhydride [webbook.nist.gov]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chemguide.co.uk [chemguide.co.uk]
proper storage and handling to prevent propionic anhydride degradation
Technical Support Center: Propionic Anhydride (B1165640)
This technical support center provides guidance on the proper storage and handling of propionic anhydride to prevent its degradation. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in experiments.
| Issue | Possible Cause | Recommended Action |
| Inconsistent reaction yields or unexpected byproducts. | Degradation of this compound due to improper storage or handling. | Verify the purity of the this compound. If degradation is suspected, purify the anhydride or use a fresh, unopened bottle. Ensure all experimental glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). |
| Visible changes in the reagent, such as cloudiness or crystallization. | Contamination with water, leading to hydrolysis. | Do not use the reagent. Dispose of it according to your institution's hazardous waste guidelines.[1] Procure a new, sealed container of this compound. |
| A stronger than usual pungent odor upon opening the container. | Significant hydrolysis to propionic acid.[2] | Handle the material in a well-ventilated area, preferably a chemical fume hood.[1][3] While it may still be usable for some applications, the presence of propionic acid can interfere with reactions. Consider purification or using a fresh supply for sensitive experiments. |
| Pressure buildup inside the storage container. | Reaction with moisture that has entered the container, producing propionic acid and potentially other gases.[1] | Handle the container with extreme caution. If safe to do so, slowly vent the container in a chemical fume hood. If you are unsure, consult your institution's safety officer. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound? A1: this compound should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[1][4] The container must be kept tightly closed to prevent moisture from entering.[1][3] Storage in a corrosive-resistant container is also recommended.[5]
-
Q2: Is this compound sensitive to moisture? A2: Yes, this compound is highly sensitive to moisture.[6] It reacts with water in a process called hydrolysis to form two equivalents of propionic acid.[7] This degradation can affect the purity of the reagent and the outcome of your experiments.
-
Q3: What materials are incompatible with this compound? A3: this compound is incompatible with strong oxidizing agents (e.g., perchlorates, peroxides), strong acids (e.g., hydrochloric, sulfuric), strong bases (e.g., sodium hydroxide), alcohols, and metals.[4] Contact with these materials can lead to vigorous or violent reactions.
Degradation
-
Q4: How can I tell if my this compound has degraded? A4: A strong, pungent odor of propionic acid is a primary indicator of degradation.[2] You may also observe changes in the physical appearance of the liquid, such as cloudiness. For a definitive assessment, analytical methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to quantify the amount of propionic acid present.[8][9]
-
Q5: What is the primary degradation product of this compound? A5: The primary degradation product is propionic acid, formed through hydrolysis.[7]
The hydrolysis reaction is as follows: (CH₃CH₂CO)₂O + H₂O → 2 CH₃CH₂COOH
-
Q6: Can I still use this compound that has partially degraded? A6: For non-sensitive applications, it may be possible to use partially degraded this compound, but the presence of propionic acid could negatively impact your reaction. For reactions requiring high purity, it is crucial to use fresh or purified this compound.
Experimental Procedures
-
Q7: What precautions should I take when handling this compound in the lab? A7: Always handle this compound in a well-ventilated chemical fume hood.[1][3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4] Avoid inhaling vapors and direct contact with skin and eyes.[10]
Quantitative Data Summary
The following table summarizes key quantitative data related to the storage and handling of this compound.
| Parameter | Value | Significance |
| Recommended Storage Temperature | Below +30°C[5][11] | Minimizes degradation and vapor pressure. |
| Flash Point | 63 °C (145 °F) | A combustible liquid that requires storage away from heat and ignition sources.[4] |
| Hydrolysis Half-life | pH 4: 9 minutespH 7: 4 minutespH 9: 2 minutes[7] | Demonstrates the rapid degradation of this compound in the presence of water. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol outlines a method to quantify the amount of propionic acid in a this compound sample, which is a direct measure of its degradation.
1. Objective: To determine the purity of this compound by quantifying the concentration of propionic acid.
2. Materials:
- This compound sample
- Propionic acid standard
- Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile)
- GC-FID system
- Appropriate GC column (e.g., a polar capillary column)
- Microsyringe
3. Procedure:
- Standard Preparation: Prepare a series of standard solutions of propionic acid in the anhydrous solvent at known concentrations.
- Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of the anhydrous solvent.
- GC-FID Analysis:
- Set up the GC-FID with an appropriate temperature program for the inlet, column, and detector.
- Inject a fixed volume of each standard solution to generate a calibration curve.
- Inject the same volume of the prepared this compound sample solution.
- Data Analysis:
- Integrate the peak corresponding to propionic acid in the chromatograms of the standards and the sample.
- Use the calibration curve to determine the concentration of propionic acid in the sample.
- Calculate the percentage of propionic acid in the original this compound sample.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for purity assessment of this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. This compound | C6H10O3 | CID 31263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. nj.gov [nj.gov]
- 5. This compound | 123-62-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. Quantification of propionic acid and this compound in prodrug by GC-FID â Vitas Analytical Services [vitas.no]
- 9. This compound|High-Purity Reagent Supplier [benchchem.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. merckmillipore.com [merckmillipore.com]
methods for removing propionic acid byproduct after reaction
Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who need to remove propionic acid as a byproduct from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing propionic acid byproduct after a reaction?
The choice of method depends on the properties of your desired product and the composition of the reaction mixture. The most common techniques include:
-
Liquid-Liquid Extraction: This is a versatile method that uses a solvent to selectively remove the propionic acid. It is particularly useful when the desired product has different solubility characteristics than propionic acid.[1][2][3][4]
-
Distillation: This method separates compounds based on differences in their boiling points.[3][5] However, propionic acid forms a minimum boiling azeotrope with water, which can complicate the separation if water is present.[6][7]
-
Chromatography: Techniques like column chromatography, gas chromatography (GC), and high-performance liquid chromatography (HPLC) can be used for high-purity separations.[5][8][9]
-
Recrystallization: If your desired product is a solid, recrystallization can be an effective way to remove liquid impurities like propionic acid.[1][5]
-
Scavenger Resins: Solid-phase scavengers can be used to selectively bind to and remove carboxylic acids from a solution.[5][10]
Q2: My product is sensitive to pH changes. Which removal method should I consider?
For pH-sensitive products, you should be cautious with methods that require significant pH adjustments, such as basic aqueous extraction. Neutral purification techniques would be more suitable:
-
Distillation (if applicable): This method relies on boiling point differences and does not require pH changes.
-
Chromatography: Normal or reverse-phase chromatography can be performed under neutral conditions.
-
Solvent Extraction with a non-basic aqueous phase: While less efficient for removing the acid, extraction with brine or water can remove some propionic acid without altering the pH.
-
Scavenger Resins: Certain neutral or basic resins can remove propionic acid without significantly altering the bulk solution's pH.
Q3: How can I remove propionic acid if it forms an azeotrope with water in my reaction mixture?
Propionic acid and water form a minimum boiling azeotrope at 99.96 °C, consisting of approximately 17% propionic acid by mass.[6][11] This makes complete separation by simple distillation challenging. To overcome this, you can use:
-
Extractive Distillation: This technique involves adding a high-boiling solvent (an entrainer) to the mixture, which alters the relative volatilities of propionic acid and water, breaking the azeotrope and allowing for separation.[7] Effective agents include acid amides like dimethylformamide.[7]
-
Salting Out: Propionic acid's miscibility with water can be reduced by adding a salt.[6][12] This can cause the mixture to separate into two phases, allowing for physical separation before a final purification step.
Troubleshooting Guide
Issue 1: Low recovery of the desired product after aqueous extraction.
-
Possible Cause: Your product may have some solubility in the aqueous phase, especially if multiple extractions are performed.
-
Troubleshooting Steps:
-
Back-Extraction: After the initial separation, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Use of Brine: Wash the organic layer with a saturated sodium chloride solution (brine). This can decrease the solubility of organic compounds in the aqueous phase.
-
pH Adjustment: Ensure the pH of the aqueous phase is optimal for keeping your product in its neutral, less water-soluble form.
-
Issue 2: Incomplete removal of propionic acid after distillation.
-
Possible Cause: The presence of a water-propionic acid azeotrope is a likely cause if your reaction was run in an aqueous environment or if water was produced.
-
Troubleshooting Steps:
-
Drying: Before distillation, dry the organic mixture with an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate to remove residual water.[1]
-
Extractive Distillation: As mentioned in the FAQ, use an entrainer to break the azeotrope.[7]
-
Azeotropic Distillation with a different solvent: Add a solvent like toluene (B28343) that can form an azeotrope with water and distill it off, effectively removing the water before distilling your product.
-
Data Presentation: Comparison of Removal Methods
Table 1: Liquid-Liquid Extraction Solvents for Propionic Acid
This table summarizes the effectiveness of different solvents for extracting propionic acid from an aqueous solution. The distribution coefficient (D) indicates the ratio of the concentration of propionic acid in the solvent phase to the aqueous phase. A higher D value means more efficient extraction.
| Solvent System | Distribution Coefficient (D) for Propionic Acid | Separation Factor (S) | Reference |
| n-Hexane | Low | Low | [13][14] |
| Cyclohexane | Low | Low | [13][14] |
| 1-Octanol | Moderate | Moderate | [15] |
| Cyclohexanol | High | High | [13][14] |
| Cyclohexyl Acetate | High | High | [13][14] |
| Alamine 304-1 in 2-octanol | High | High | [16] |
| Supercritical CO2 with tri-n-octylamine | Very High (up to 94.7% efficiency) | N/A | [4][17] |
Table 2: Physical Properties for Separation by Distillation
| Compound | Boiling Point (°C) | Molar Mass ( g/mol ) | Notes |
| Propionic Acid | 141.15 | 74.08 | [6] |
| Water | 100 | 18.02 | |
| Propionic Acid-Water Azeotrope | 99.96 | N/A | Forms a minimum boiling azeotrope containing ~82.2% water by weight.[6][7][11] |
Experimental Protocols
Method 1: Basic Liquid-Liquid Extraction
Objective: To remove propionic acid from an organic solution containing a neutral or basic desired product.
Methodology:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH) solution. Caution: If using bicarbonate, add it slowly and vent the funnel frequently to release CO₂ gas.
-
Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and venting periodically to release pressure.
-
Allow the layers to separate. The propionic acid will react with the base to form sodium propionate (B1217596), which is soluble in the aqueous (bottom) layer.
-
Drain the lower aqueous layer.
-
Repeat the extraction with fresh basic solution 2-3 times to ensure complete removal of the acid.
-
Wash the organic layer with brine to remove residual water and dissolved salts.
-
Drain the brine layer and transfer the organic layer to a clean flask.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1][18]
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the purified product.[5]
Method 2: Fractional Distillation
Objective: To separate propionic acid from a higher-boiling desired product in a non-aqueous mixture.
Methodology:
-
Ensure the reaction mixture is free of water by drying with an anhydrous salt if necessary.
-
Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.
-
Add the crude product mixture and boiling chips to the distillation flask.
-
Slowly heat the flask. The vapor will rise through the fractionating column.
-
Monitor the temperature at the head of the column. The first fraction to distill should be the lower-boiling component.
-
Collect the propionic acid (boiling point ~141 °C) in a receiving flask.[6]
-
Once the temperature begins to rise again, change the receiving flask to collect the higher-boiling desired product.
-
Continue distillation until the desired product has been collected, leaving any non-volatile impurities in the distillation flask.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: General experimental workflow for liquid-liquid extraction.
References
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Propionic Acid: Method of Production, Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Propionic acid - Sciencemadness Wiki [sciencemadness.org]
- 7. US4670105A - Dehydration of propanoic acid by extractive distillation - Google Patents [patents.google.com]
- 8. cerealsgrains.org [cerealsgrains.org]
- 9. Separation of Propionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Propionic acid - Wikipedia [en.wikipedia.org]
- 13. scielo.br [scielo.br]
- 14. scispace.com [scispace.com]
- 15. ijche.com [ijche.com]
- 16. Propionic acid production by extractive fermentation. I. Solvent considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
selection of catalysts for efficient propionic anhydride reactions
Welcome to the Technical Support Center for propionic anhydride (B1165640) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the efficient synthesis of propionic anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Reaction of Propionic Acid with Acetic Anhydride: An equilibrium-driven process that can be facilitated by reactive distillation.
-
The Ketene (B1206846) Route: Involves the reaction of propionic acid with ketene, which is typically generated in situ.[1]
-
Reppe Carbonylation: This industrial method involves the reaction of ethylene (B1197577), carbon monoxide, and propionic acid using a metal catalyst, often nickel carbonyl.[2]
-
Reaction with Dehydrating Agents: Strong dehydrating agents like oxalyl chloride can be used to synthesize this compound from propionic acid.[3]
Q2: Why is moisture control critical in this compound synthesis and handling?
A2: this compound is highly sensitive to moisture and readily hydrolyzes back to propionic acid upon contact with water.[1][4] This reverse reaction will significantly reduce the yield of your synthesis and affect the purity of the final product. Therefore, all reactants, solvents, and glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Q3: What are the primary safety concerns when working with this compound and its precursors?
A3: this compound is a corrosive and combustible liquid with a pungent odor.[5] Vapors can cause severe irritation to the eyes and respiratory tract, while direct contact can lead to skin burns.[5] Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Keeping the reaction away from open flames and other ignition sources.[7]
-
Handling moisture-sensitive reagents under an inert atmosphere.
When using hazardous precursors like ketene (a toxic gas) or nickel carbonyl (highly toxic), additional stringent safety protocols are mandatory. Always consult the Safety Data Sheet (SDS) for all chemicals before starting any experiment.[8][9][10]
Q4: How can I monitor the progress of my this compound synthesis reaction?
A4: The progress of the reaction can be monitored using several analytical techniques:
-
Gas Chromatography (GC): To quantify the consumption of starting materials and the formation of this compound.
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring the reaction, especially when dealing with less volatile compounds.
-
In-situ Spectroscopy (e.g., FT-IR): Can provide real-time information on the conversion of reactants to products.[1]
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Conversion
Question: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors. Systematically investigate the following possibilities:
-
Presence of Water: As mentioned, moisture is a critical factor. Ensure all glassware is oven-dried, solvents are anhydrous, and reactants are of appropriate purity. Running the reaction under an inert atmosphere is highly recommended. This compound readily hydrolyzes back to propionic acid in the presence of water.[1]
-
Equilibrium Limitations (especially with Acetic Anhydride method): The reaction of propionic acid with acetic anhydride is an equilibrium process. To drive the reaction towards the product, consider using reactive distillation to continuously remove the acetic acid byproduct. A patent for this process suggests that this can significantly improve yield and product quality.
-
Catalyst Inactivity or Deactivation:
-
Poisoning: Impurities in the feedstock (e.g., sulfur compounds) can poison the catalyst.
-
Sintering: High reaction temperatures can cause metal particles in heterogeneous catalysts to agglomerate, reducing the active surface area.
-
Coking: At elevated temperatures, organic molecules can decompose and deposit carbon on the catalyst surface, blocking active sites.
-
Solution: Ensure high-purity reactants. If catalyst deactivation is suspected, regeneration may be possible. For example, coked catalysts can sometimes be regenerated by controlled oxidation to burn off carbon deposits.[11]
-
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are crucial parameters.
-
Temperature: If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, side reactions and catalyst deactivation may occur.
-
Pressure (for gas-phase reactions like Reppe Carbonylation): The partial pressures of reactants like ethylene and carbon monoxide directly influence the reaction rate.
-
Solution: Consult literature for the optimal conditions for your specific catalyst and synthesis route. A systematic optimization of reaction parameters may be necessary.
-
Issue 2: Formation of Impurities and Side Products
Question: I am observing significant impurities in my final product. What are they and how can I prevent their formation?
Answer: The most common impurity is unreacted propionic acid due to incomplete reaction or hydrolysis. Another significant side product, especially when using acetic anhydride, is the mixed anhydride, acetic this compound.
-
Preventing Mixed Anhydride Formation: The formation of mixed anhydrides is an equilibrium process. To favor the formation of this compound, you can:
-
Use a molar excess of propionic acid relative to acetic anhydride.
-
Employ reactive distillation to separate the more volatile acetic acid, which drives the equilibrium towards the desired product.[12]
-
-
Purification: Fractional distillation is the most common method for purifying this compound from starting materials and byproducts.[13] Due to the close boiling points of the components, a fractionating column is necessary for effective separation.[14]
-
This compound Boiling Point: 167-170 °C[3]
-
Propionic Acid Boiling Point: 141 °C
-
Acetic Anhydride Boiling Point: 139 °C
-
Acetic Acid Boiling Point: 118 °C
-
Data Presentation: Catalyst Performance in this compound Synthesis
| Synthesis Route | Catalyst System | Reactants | Temperature (°C) | Pressure (atm) | Yield (%) | Reference/Notes |
| Reppe Carbonylation | Nickel Carbonyl | Ethylene, Carbon Monoxide, Propionic Acid | 263 | ~60.5 | ~88.6 (based on ethylene) | High pressure and temperature required. Catalyst is highly toxic. |
| Reppe Carbonylation | Iodide-promoted Molybdenum Hexacarbonyl | Ethylene, Carbon Monoxide, Propionic Acid | 160 | 55 | Up to 75-85% conversion | Operates under milder conditions than Nickel Carbonyl. Catalyst deactivation observed after high conversion.[11] |
| Reaction with Oxalyl Chloride | None (reagent-based) | Propionic Acid, Oxalyl Chloride | Reflux | Atmospheric | 51 | Evolves HCl gas.[15] |
| Reactive Distillation | None (process-based) | Acetic Anhydride, Propionic Acid | Varies with pressure | 5-200 kPa | 80-100% purity | Purity depends on the molar ratio of reactants and operating pressure.[16] |
Experimental Protocols
Protocol 1: Synthesis via Reactive Distillation with Acetic Anhydride
This protocol is based on the principles described in patent CN104072359A.[16]
-
Apparatus Setup: Assemble a reactive distillation apparatus consisting of a reboiler, a packed distillation column, a condenser, and a reflux splitter.
-
Reactant Charging: Charge the reboiler with a specific molar ratio of propionic acid to acetic anhydride (e.g., ratios from 10:1 to 1:5 have been reported to influence product purity).[16]
-
Reaction and Distillation: Heat the reboiler to initiate the reaction and distillation. The more volatile acetic acid will rise through the column and be removed as distillate.
-
Process Control: Maintain the column pressure between 5-200 kPa. The temperature profile in the column will depend on the operating pressure and composition of the mixture.
-
Product Collection: The this compound, being less volatile, will accumulate in the reboiler.
-
Purification: The product from the reboiler can be further purified by fractional distillation in a separate step to achieve higher purity.
Protocol 2: Synthesis via Reppe Carbonylation (Illustrative Lab Scale)
This protocol is a conceptual laboratory-scale adaptation of the Reppe carbonylation process. WARNING: This reaction involves highly toxic and flammable gases under high pressure and should only be performed by trained personnel with appropriate safety equipment and a specialized high-pressure reactor.
-
Reactor Preparation: In a high-pressure autoclave, add the catalyst (e.g., a palladium(II) acetate/phosphine ligand system or a nickel-based catalyst) and anhydrous propionic acid.[17]
-
Inerting: Seal the reactor and purge several times with an inert gas (e.g., nitrogen) to remove all oxygen.
-
Pressurization: Pressurize the reactor with carbon monoxide and then with ethylene to the desired partial pressures.
-
Reaction: Heat the reactor to the target temperature (e.g., 110-160 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by measuring the pressure drop and/or taking samples for analysis (if the reactor is so equipped).
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gases in a safe manner.
-
Purification: Open the reactor, collect the liquid product, and purify by fractional distillation under reduced pressure to remove the catalyst and any high-boiling byproducts.
Visualizations
Experimental Workflow for this compound Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield in this compound Synthesis
Caption: Troubleshooting flowchart for addressing low yields in this compound synthesis.
References
- 1. This compound|High-Purity Reagent Supplier [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Sciencemadness Wiki [sciencemadness.org]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | C6H10O3 | CID 31263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. merckmillipore.com [merckmillipore.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. lobachemie.com [lobachemie.com]
- 10. carlroth.com [carlroth.com]
- 11. researchgate.net [researchgate.net]
- 12. GB2161810A - Process for the production of acetic and other anhydrides - Google Patents [patents.google.com]
- 13. Purification [chem.rochester.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. prepchem.com [prepchem.com]
- 16. CN104072359A - Device and method for preparing this compound through reactive distillation of acetic anhydride and propionic acid - Google Patents [patents.google.com]
- 17. prepchem.com [prepchem.com]
monitoring the progress of propionic anhydride reactions by TLC or HPLC
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the progress of propionic anhydride (B1165640) reactions using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
1. How can I monitor the progress of my propionic anhydride reaction using TLC?
To monitor a reaction using TLC, you will spot a small aliquot of your reaction mixture onto a TLC plate alongside your starting material. As the reaction progresses, you will observe the disappearance of the starting material spot and the appearance of a new spot corresponding to your product.[1][2][3] It is advisable to use a "co-spot," where the starting material and reaction mixture are spotted in the same lane, to help differentiate between the reactant and product, especially if they have similar Rf values.[2][4]
2. What is a typical mobile phase for TLC analysis of a this compound reaction?
The choice of mobile phase, or eluent, depends on the polarity of your starting material and product. A good starting point for many organic reactions is a mixture of a less polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate.[5][6] The ratio can be adjusted to achieve a good separation, ideally with the starting material having an Rf value of around 0.3-0.5.[1][4]
3. How do I visualize the spots on the TLC plate?
Since this compound and many acylated products are colorless, a visualization technique is required.[7] Common methods include:
-
UV Light: If your compounds have a UV-active chromophore (like an aromatic ring), they will appear as dark spots on a fluorescent green background under a UV lamp (254 nm).[7][8]
-
Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized, such as alcohols, which are common starting materials in acylation reactions. The spots will appear as yellow-brown on a purple background.[9][10]
-
p-Anisaldehyde Stain: This is a good general-purpose stain that can react with various functional groups to produce colored spots upon heating.[8][9]
-
Iodine Vapor: Placing the TLC plate in a chamber with iodine crystals will cause many organic compounds to appear as temporary brown spots.[8][9]
4. What is a typical HPLC method for analyzing this compound reactions?
A common method for analyzing this compound reactions is reversed-phase HPLC (RP-HPLC).[11][12] This technique uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid modifier like phosphoric acid or formic acid to improve peak shape.[12][13] Detection is frequently performed using a UV detector.[11]
5. What are the expected retention times in HPLC?
In reversed-phase HPLC, less polar compounds elute later (have longer retention times). Therefore, you would typically expect the acylated product to have a longer retention time than the starting material (e.g., an alcohol or amine), as the addition of the propionyl group generally increases its nonpolar character. This compound itself is highly reactive and will likely hydrolyze to propionic acid in the aqueous mobile phase. Propionic acid is quite polar and would have a very short retention time.
Experimental Protocols
General Protocol for Monitoring a this compound Reaction by TLC
-
Prepare the TLC Chamber: Line a developing jar with filter paper and add the chosen mobile phase to a depth of about 0.5 cm. Close the jar and allow it to saturate for at least 15 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate. Mark three lanes for your starting material (SM), a co-spot (Co), and the reaction mixture (RM).
-
Spot the Plate:
-
Dissolve a small amount of your starting material in a volatile solvent. Using a capillary tube, spot it onto the "SM" and "Co" lanes.
-
Withdraw a small aliquot from your reaction mixture. If the reaction solvent has a high boiling point (e.g., DMF, DMSO), a micro-workup may be necessary.[1] Spot the reaction mixture on the "RM" and "Co" lanes.
-
-
Develop the Plate: Place the TLC plate in the saturated chamber, ensuring the baseline is above the solvent level.[14] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and allow the solvent to evaporate completely. Visualize the spots using an appropriate method (e.g., UV light, stain).
-
Analyze the Results: Compare the spots in the "RM" lane to the "SM" lane. The reaction is complete when the starting material spot is no longer visible in the "RM" lane.
General Protocol for Monitoring a this compound Reaction by HPLC
-
Prepare the Mobile Phase: Prepare the desired mobile phase (e.g., a mixture of HPLC-grade acetonitrile and water with 0.1% formic acid). Degas the mobile phase thoroughly.[15]
-
Equilibrate the System: Set up the HPLC system with the appropriate column (e.g., C18) and pump the mobile phase through the system at the desired flow rate until the baseline is stable.
-
Prepare the Samples:
-
Standard: Prepare a dilute solution of your starting material in the mobile phase.
-
Reaction Sample: Withdraw a small aliquot from your reaction mixture. Quench the reaction if necessary (e.g., by adding a small amount of water or methanol (B129727) to consume excess this compound). Dilute the quenched sample with the mobile phase.
-
-
Inject the Samples: Inject the standard solution to determine the retention time of the starting material. Then, inject the diluted reaction sample.
-
Analyze the Chromatogram: Monitor the chromatogram for the disappearance of the starting material peak and the appearance of a new product peak at a different retention time. The reaction is considered complete when the peak corresponding to the starting material is no longer detected.
Troubleshooting Guides
TLC Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Streaking or Elongated Spots | Sample is overloaded. | Dilute the sample before spotting.[5][14] |
| The mobile phase is too polar or not polar enough for the sample. | Adjust the polarity of the mobile phase.[5] | |
| The sample is acidic or basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[5] | |
| Spots Not Visible | The compound is not UV-active. | Use a chemical stain for visualization.[5] |
| The sample is too dilute. | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[5][14] | |
| The compound is volatile and has evaporated. | Visualize the plate immediately after development. | |
| Spots Have the Same Rf Value | The mobile phase is not providing adequate separation. | Try a different solvent system with different polarity characteristics.[5] |
| The spots may appear to have the same Rf but are actually different compounds. | Use a co-spot to confirm if the spots are identical.[2][4] | |
| Spots are Too Close to the Baseline | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in your eluent.[5] |
| Spots are Too Close to the Solvent Front | The mobile phase is too polar. | Decrease the proportion of the polar solvent in your eluent.[5] |
HPLC Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Backpressure | Clogged column frit or in-line filter. | Reverse flush the column (disconnect from the detector first). Replace the in-line filter.[16] |
| Precipitated buffer in the system. | Flush the system with a solvent that will dissolve the precipitate (e.g., high aqueous mobile phase).[17] | |
| Drifting Retention Times | Inadequate column equilibration. | Increase the column equilibration time between runs.[18] |
| Change in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the pump's proportioning valves.[19] | |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature.[15] | |
| Broad or Tailing Peaks | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[18] |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the mobile phase whenever possible.[16] | |
| Secondary interactions with the stationary phase. | Add a competing base (e.g., triethylamine) or use a buffer with higher ionic strength for basic compounds. Use a high-purity silica (B1680970) column.[18] | |
| Split Peaks | Partially clogged column frit. | Reverse flush the column.[16] |
| Column void. | Replace the column.[17] | |
| Incompletely filled sample loop during injection. | Ensure the injection volume is appropriate for the loop size and that the sample is drawn correctly.[16] |
Visualizations
Caption: Workflow for monitoring a this compound reaction.
Caption: Troubleshooting logic for an incomplete reaction.
References
- 1. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. How To [chem.rochester.edu]
- 5. silicycle.com [silicycle.com]
- 6. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. This compound|High-Purity Reagent Supplier [benchchem.com]
- 12. Separation of 3-(p-(Hexyloxy)phenyl)this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Separation of Propionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. eclass.uoa.gr [eclass.uoa.gr]
- 17. realab.ua [realab.ua]
- 18. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
issues with propionic anhydride purity and its impact on reactions
Welcome to the Technical Support Center for propionic anhydride (B1165640). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the purity of propionic anhydride and its impact on chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound and how can they affect my reaction?
A1: The most common impurity in this compound is propionic acid, which forms from hydrolysis upon exposure to moisture.[1][2] Other potential impurities can include residual starting materials from its synthesis or byproducts from degradation. The presence of propionic acid can alter the stoichiometry of your reaction, neutralize basic catalysts or reagents, and potentially lead to unwanted side reactions. For instance, in an acylation reaction, the presence of propionic acid consumes the base catalyst, slowing down or even halting the desired reaction.
Q2: My acylation reaction is sluggish or incomplete. Could the purity of my this compound be the cause?
A2: Yes, the purity of this compound is a critical factor in the success of acylation reactions.[3] If your reaction is not proceeding as expected, consider the following possibilities related to the anhydride's purity:
-
Presence of Propionic Acid: As mentioned, propionic acid will react with any basic catalyst or reagent, effectively inhibiting the reaction.
-
Low Purity: If the overall purity of the this compound is low, you may be adding a substoichiometric amount of the acylating agent, leading to an incomplete reaction. It is crucial to use high-purity this compound, especially in sensitive pharmaceutical syntheses.[3]
Q3: How should I properly handle and store this compound to maintain its purity?
A3: this compound is highly sensitive to moisture and will readily hydrolyze to propionic acid.[2] To maintain its purity, it is essential to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[4][5] Avoid contact with water, alcohols, strong oxidizing agents, acids, and bases.[4][6] Always use dry glassware and solvents when working with this compound.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: The purity of this compound can be effectively determined using several analytical methods. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used techniques.[7] For GC analysis, derivatization can be employed to improve the detection of the anhydride and its impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool to identify and quantify impurities.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Acylation Reaction
| Potential Cause | Troubleshooting Step | Recommended Action |
| This compound Degradation | Verify the purity of the this compound using GC or NMR. | If significant degradation to propionic acid is observed, purify the anhydride by distillation or obtain a fresh, high-purity batch. |
| Presence of Water in Reaction | Ensure all glassware is oven-dried and solvents are anhydrous. | Use freshly dried solvents and perform the reaction under an inert atmosphere. |
| Incorrect Stoichiometry | Re-evaluate the molar equivalents of all reagents, accounting for any potential impurities in the starting materials. | If the purity of the anhydride is below specification, adjust the amount used accordingly. |
| Catalyst Inactivation | The presence of acidic impurities like propionic acid can neutralize basic catalysts. | Add a slight excess of the base to compensate for any acidic impurities. |
Issue 2: Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Step | Recommended Action |
| Side Reactions with Impurities | Analyze the byproduct structure to identify its origin. | If the byproduct corresponds to a reaction with a known impurity, use a higher purity grade of this compound. |
| Reaction with Propionic Acid | Propionic acid can sometimes participate in side reactions, especially at elevated temperatures. | Purify the this compound to remove propionic acid. |
| Reaction Temperature Too High | High temperatures can sometimes lead to decomposition or side reactions. | Optimize the reaction temperature by running the reaction at a lower temperature. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of the this compound in a suitable dry, inert solvent (e.g., dichloromethane (B109758) or acetonitrile).
-
Instrument Setup:
-
Column: Use a non-polar capillary column suitable for the analysis of organic anhydrides.
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition.
-
Oven Program: Start at a low temperature and ramp up to a final temperature that allows for the separation of this compound and potential impurities like propionic acid.
-
Detector: A Flame Ionization Detector (FID) is typically used.
-
-
Analysis: Inject the prepared sample and a known standard for comparison.
-
Data Interpretation: Integrate the peak areas to determine the relative percentage of this compound and any impurities.
Visual Guides
Caption: Troubleshooting workflow for low reaction yield.
Caption: Impact of impurities on acylation reactions.
References
troubleshooting incomplete acylation reactions with propionic anhydride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with acylation reactions involving propionic anhydride (B1165640).
Troubleshooting Guide
This guide addresses specific issues that may arise during acylation experiments with propionic anhydride, offering potential causes and actionable solutions.
Question 1: Why is my acylation reaction incomplete, showing significant unreacted starting material?
Answer:
An incomplete acylation reaction can be attributed to several factors ranging from reagent quality to suboptimal reaction conditions.
-
Cause 1: Inactive this compound: this compound is sensitive to moisture and can hydrolyze to propionic acid over time, reducing its reactivity.[1]
-
Solution: Use a fresh bottle of this compound or purify older stock by distillation. Ensure storage in a cool, dry place, away from atmospheric moisture.[1]
-
-
Cause 2: Insufficient Stoichiometry: The molar ratio of this compound and catalyst to the substrate may be too low.
-
Solution: Increase the equivalents of this compound. While a 1:1 ratio is theoretically sufficient, using a slight excess (e.g., 1.1 to 1.5 equivalents) can drive the reaction to completion. Also, ensure the catalyst loading is adequate.
-
-
Cause 3: Low Reaction Temperature: The reaction temperature may be too low to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature. For instance, some Friedel-Crafts acylations using this compound are conducted at elevated temperatures, such as 180°C.[2] However, be mindful of potential side reactions or decomposition of sensitive substrates at higher temperatures.
-
-
Cause 4: Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS) and extend the reaction time until the starting material is consumed.[3]
-
-
Cause 5: Poor Substrate Solubility: If the substrate is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.[4]
-
Solution: Choose a solvent that dissolves all reactants.[4] Gentle heating or using a co-solvent might be necessary to achieve complete dissolution.
-
Question 2: My reaction has produced unexpected side products. What are they and how can I prevent them?
Answer:
The formation of side products is a common issue. Identifying the impurity and adjusting the reaction conditions can improve the purity of the desired product.
-
Cause 1: Hydrolysis of this compound: The primary side product is often propionic acid, formed from the reaction of this compound with adventitious water.[1][5][6]
-
Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
-
Cause 2: Di-acylation or Multiple Acylations: For substrates with multiple reactive sites, over-acylation can occur.
-
Solution: Use a controlled stoichiometry of this compound (closer to 1 equivalent). Running the reaction at a lower temperature can also improve selectivity.
-
-
Cause 3: N-acylation vs. O-acylation: In substrates containing both amine and hydroxyl groups, competitive acylation can occur.
-
Solution: The reaction outcome can be influenced by the choice of base and solvent. Protecting one of the functional groups before the acylation step may be necessary to achieve the desired regioselectivity.
-
-
Cause 4: Formation of Mixed Anhydrides: If other carboxylic acids are present in the reaction mixture, mixed anhydrides such as acetic this compound can form.[7][8][9]
-
Solution: Ensure the purity of the starting materials. If the reaction generates a carboxylic acid byproduct, this can sometimes lead to equilibrium mixtures of anhydrides.[7]
-
Question 3: The reaction seems to stall after a certain point. What could be the reason?
Answer:
A stalled reaction often points to catalyst deactivation or a change in the reaction medium.
-
Cause 1: Catalyst Deactivation: The catalyst may be consumed or poisoned during the reaction. For example, in reactions catalyzed by a base like 4-dimethylaminopyridine (B28879) (DMAP), the propionic acid byproduct can neutralize the catalyst.[10]
-
Solution: Add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine (B128534), pyridine) to scavenge the propionic acid formed. Alternatively, use a higher catalyst loading or add the catalyst in portions throughout the reaction.
-
-
Cause 2: Change in pH: The generation of propionic acid can significantly lower the pH of the reaction mixture, which may inhibit the reaction, especially if the substrate or catalyst is acid-sensitive.
-
Solution: Incorporate a base to maintain a more constant pH. In some cases, running the reaction in a buffered system might be beneficial.
-
-
Cause 3: Product Inhibition: The product formed might be inhibiting the catalyst or sequestering one of the reactants.
-
Solution: This is a more complex issue that might require a kinetic study to confirm. If product inhibition is suspected, running the reaction at a lower concentration or continuously removing the product might be necessary, though this is often impractical on a lab scale.
-
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound?
A1: this compound is a corrosive, combustible, and moisture-sensitive liquid with a pungent odor.[5][11][12] It should be stored in a cool, dry, well-ventilated area away from water, strong oxidizing agents, acids, bases, alcohols, and amines.[1][6] Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]
Q2: What are common catalysts used for acylation with this compound?
A2: The choice of catalyst depends on the substrate.
-
For alcohols and amines: Nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) are highly effective, often used in catalytic amounts (0.05–2 mol%).[13]
-
For Friedel-Crafts acylation: Lewis acids such as AlCl₃, or solid acid catalysts like zeolites and modified zirconia are commonly used.[2][14] Metal triflates, such as yttrium triflate (Y(OTf)₃), have also been shown to be effective.[15]
Q3: How do I choose the right solvent for my acylation reaction?
A3: The solvent should be inert to the reactants and dissolve the substrate. It should also be anhydrous to prevent hydrolysis of the anhydride.[16][17]
-
Polar aprotic solvents like acetonitrile (B52724) (CH₃CN), and dichloromethane (B109758) (DCM) are often good choices as they are less likely to participate in the reaction.
-
Nonpolar solvents such as toluene (B28343) can be used, particularly for Friedel-Crafts reactions.[2]
-
In some cases, the reaction can be run under solvent-free conditions , which can be a greener alternative.[13][18]
Q4: How can I effectively monitor the progress of my reaction?
A4: Several analytical techniques can be used to monitor the reaction.[3]
-
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring. Spot the reaction mixture alongside the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. For best results, use oven-dried TLC plates to avoid hydrolysis of the anhydride on the plate.[3]
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide quantitative data on the consumption of starting material and formation of product.[3][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick ¹H NMR spectrum can show the disappearance of starting material signals and the appearance of product signals.[19]
Q5: What is a standard work-up procedure to remove excess this compound and propionic acid?
A5:
-
Quench the reaction: Slowly add a nucleophile like methanol (B129727) or water to the reaction mixture to convert the remaining this compound into methyl propionate (B1217596) or propionic acid, respectively.[20]
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove propionic acid. Be cautious as this will evolve CO₂ gas.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate the crude product.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 123-62-6 | [5] |
| Molecular Formula | C₆H₁₀O₃ | [5] |
| Molecular Weight | 130.14 g/mol | [12] |
| Appearance | Colorless liquid | [5][12] |
| Odor | Pungent, unpleasant | [5][11][12] |
| Boiling Point | 167 °C | [12] |
| Melting Point | -45 °C | [12] |
| Density | 1.01 g/cm³ | [12] |
| Flash Point | 63 °C | [12] |
| Solubility | Decomposes in water; soluble in most organic solvents | [5][12] |
Table 2: Example Conditions for Friedel-Crafts Acylation
| Substrate | Acylating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Conversion/Yield | Reference |
| Toluene | This compound | UDCaT-5 | None | 180 | 3 | 62% Conversion | [2] |
| Indole | This compound | Y(OTf)₃ (1 mol%) | [BMI]BF₄ | 80 | 5 min (MW) | 98% Yield | [15] |
| Anisole | This compound | H-β zeolite | Dichlorobenzene | 100 | 30 min | 73% Conversion | [14] |
Experimental Protocols
Protocol 1: General Procedure for DMAP-Catalyzed Acylation of an Alcohol
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol substrate (1.0 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Anhydride: Add this compound (1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography if necessary.
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Using a capillary tube, take a small aliquot from the reaction mixture. Dilute this aliquot in a small vial with a suitable solvent (e.g., ethyl acetate).
-
Spotting: On a TLC plate, spot the starting material (as a reference), the co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.
-
Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualization: Visualize the spots under a UV lamp (if compounds are UV-active) and/or by staining with a suitable agent (e.g., potassium permanganate, ceric ammonium (B1175870) molybdate).
-
Analysis: Compare the spots. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. The appearance of a new spot with a different Rf value indicates product formation.
Visualizations
Caption: A logical workflow for troubleshooting incomplete acylation reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Ch 8 : Solvent Effects [chem.ucalgary.ca]
- 5. This compound | C6H10O3 | CID 31263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. researchgate.net [researchgate.net]
- 8. GB2161810A - Process for the production of acetic and other anhydrides - Google Patents [patents.google.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. nj.gov [nj.gov]
- 12. manavchem.com [manavchem.com]
- 13. Ester synthesis by acylation [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvent effects - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection and Verification of a Key Intermediate in an Enantioselective Peptide Catalyzed Acylation Reaction [mdpi.com]
- 20. reddit.com [reddit.com]
Technical Support Center: Scaling Up Propionic Anhydride Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up reactions involving propionic anhydride (B1165640) from the laboratory to the pilot plant.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with handling propionic anhydride at a pilot plant scale?
A1: this compound is a combustible and corrosive liquid with a pungent odor.[1][2][3] Key hazards include:
-
Corrosivity: It can cause severe skin burns and eye damage upon contact.[2][3][4]
-
Inhalation Hazard: Inhalation of vapors can irritate the nose, throat, and respiratory tract, potentially causing coughing, shortness of breath, and in severe cases, pulmonary edema.[2]
-
Flammability: It is a combustible liquid and its vapors can form explosive mixtures with air, especially when heated.[2][4][5]
-
Water Reactivity: It reacts exothermically with water to form corrosive propionic acid.[4][6] This reaction can be slow but may become violent, especially with local heating.[4]
Q2: What are the critical safety precautions for handling this compound in a pilot plant?
A2: A comprehensive safety protocol is crucial. Key precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including acid-resistant gloves, chemical splash-resistant goggles, a face shield, and protective clothing.[5][7][8]
-
Ventilation: Operations should be conducted in a well-ventilated area, preferably using a closed system or local exhaust ventilation to minimize vapor exposure.[4][7][8]
-
Ignition Sources: Eliminate all ignition sources such as open flames, sparks, and hot surfaces from the handling area.[4][8] Use non-sparking tools and ensure all equipment is properly grounded.[4]
-
Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible.[7] Fire extinguishing equipment, such as dry chemical, CO2, or alcohol-resistant foam extinguishers, should be available.[2]
-
Storage: Store in tightly closed, properly labeled containers in a cool, dry, and well-ventilated area, away from incompatible materials.[4][5] Storage in a separate or detached building is preferred.[4]
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with a range of materials, and contact should be avoided to prevent hazardous reactions. These include:
-
Strong oxidizing agents (e.g., perchlorates, peroxides, nitrates)[5]
-
Strong acids and bases[5]
-
Water and moisture, which cause exothermic decomposition to propionic acid[4][5][6]
-
Certain metals, such as iron and copper, and various plastics[5]
Troubleshooting Guide
Issue 1: Reaction is too slow or incomplete at pilot scale.
| Possible Cause | Troubleshooting Step |
| Poor Mixing/Mass Transfer Limitation | Inefficient mixing can lead to localized reagent depletion. At scale, simply increasing stirrer speed may not be effective. Consider changing the impeller design (e.g., from anchor to pitched-blade turbine) to improve axial and radial flow. Computational Fluid Dynamics (CFD) modeling can help optimize mixing parameters before implementation.[10][11] |
| Inadequate Heat Transfer | The surface-area-to-volume ratio decreases upon scale-up, which can make it difficult to maintain the optimal reaction temperature.[12][13] If the reaction is endothermic, ensure the heating jacket or coils have sufficient capacity. Improve heat transfer by increasing the flow rate of the heating fluid or using a more efficient heat transfer fluid. |
| Catalyst Deactivation or Insufficient Amount | The catalyst-to-reactant ratio may need to be adjusted for the larger scale. Ensure the catalyst is not being deactivated by impurities in the starting materials or by localized hot or cold spots due to poor mixing. |
| Presence of Water/Moisture | This compound readily hydrolyzes in the presence of water to form propionic acid, which will consume the anhydride and may not participate in the desired reaction.[3][6][14] Ensure all reactants, solvents, and equipment are thoroughly dried before use. Consider using a drying agent or performing the reaction under an inert, dry atmosphere (e.g., nitrogen). |
Issue 2: Thermal runaway or difficulty controlling reaction temperature.
| Possible Cause | Troubleshooting Step |
| Exothermic Reaction and Inadequate Heat Removal | Many reactions with this compound are exothermic. The reduced surface-area-to-volume ratio at the pilot scale makes heat removal less efficient.[12][13] Before scaling up, perform calorimetric studies (e.g., using a reaction calorimeter) to determine the heat of reaction and the maximum adiabatic temperature rise.[15] Ensure the pilot reactor's cooling system is capable of handling the total heat output of the reaction. |
| Reagent Addition Rate is Too Fast | For highly exothermic reactions, control the reaction rate by adding the this compound (or other reactive reagent) slowly and continuously (semi-batch process) rather than all at once (batch process).[16] This allows the cooling system to keep up with the heat generation. |
| Poor Mixing Leading to Hot Spots | Inadequate mixing can lead to localized areas of high temperature where the reaction rate accelerates, potentially initiating a runaway reaction.[15] Ensure the mixing is sufficient to maintain a uniform temperature throughout the reactor. Temperature probes at different locations within the reactor can help identify hot spots. |
| Cooling System Failure | Have a backup cooling system or an emergency quenching procedure in place. This could involve adding a cold, inert solvent or a reaction inhibitor. |
Issue 3: Increased byproduct formation at pilot scale.
| Possible Cause | Troubleshooting Step |
| Poor Temperature Control | Localized hot spots can lead to side reactions that were not significant at the lab scale. Improve mixing and ensure the temperature control system is responsive and accurate. |
| Longer Reaction Times | If the reaction time is extended at the pilot scale, products may have more time to decompose or react further to form byproducts. Re-optimize the reaction time for the pilot scale. |
| Impurity Profile of Starting Materials | The grade and impurity profile of bulk starting materials may differ from those used in the lab. Analyze the starting materials for any impurities that could catalyze side reactions. |
| Hydrolysis of this compound | As mentioned, hydrolysis due to moisture will produce propionic acid.[3][6][14] This not only consumes the anhydride but the resulting acid may participate in or catalyze unwanted side reactions. Rigorously exclude water from the reaction system. |
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H10O3 | [17] |
| Molecular Weight | 130.14 g/mol | [1] |
| Boiling Point | 167-170 °C | [3][18] |
| Melting Point | -42 °C | [3] |
| Flash Point | 63 °C (closed cup) | [3][5] |
| Autoignition Temperature | 282 °C | [5] |
| Density | 1.01 g/cm³ at 20 °C | [5][17] |
| Vapor Pressure | 168 Pa at 20 °C | [5] |
| Solubility in Water | Reacts/Hydrolyzes | [3][6][18] |
| Lower Explosive Limit (LEL) | 1.4% (vol) | [5] |
| Upper Explosive Limit (UEL) | 11.9% (vol) | [5] |
Table 2: Recommended Exposure Limits for Propionic Acid (Hydrolysis Product)
| Organization | Exposure Limit | Reference |
| NIOSH | 10 ppm (10-hour TWA) | [2] |
| 15 ppm (15-minute STEL) | [2] | |
| ACGIH | 10 ppm (8-hour TWA) | [2] |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit
Experimental Protocols
Key Experiment: Pilot-Scale Esterification of an Alcohol with this compound
This protocol provides a general methodology for a common reaction type. Note: All procedures must be adapted to the specific reactivity of the alcohol and the equipment in use. A thorough risk assessment must be conducted before proceeding.[19]
1. Reactor Preparation and Inerting:
-
Ensure the pilot reactor (e.g., 50L glass-lined or stainless steel reactor) is clean and dry.
-
Inert the reactor by purging with dry nitrogen to remove air and moisture. Maintain a slight positive pressure of nitrogen throughout the reaction.
2. Charging Reactants:
-
Charge the alcohol and an appropriate solvent (if required) to the reactor.
-
Start the agitator at a speed determined during lab-scale optimization to ensure good mixing without excessive splashing.
-
Begin circulating the cooling fluid through the reactor jacket.
3. Controlled Addition of this compound:
-
Using a metering pump, add the this compound to the reactor at a controlled rate.
-
Continuously monitor the internal temperature of the reactor. The addition rate should be adjusted to maintain the desired temperature and not overwhelm the cooling system's capacity.
4. Reaction Monitoring:
-
Maintain the reaction mixture at the target temperature for the required duration.
-
Take samples periodically via a contained sampling system to monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC, NMR).
5. Work-up and Product Isolation:
-
Once the reaction is complete, cool the reactor contents to a safe temperature.
-
Quench the reaction by carefully adding a suitable reagent (e.g., water or a basic solution) to hydrolyze any remaining this compound. Note that this is an exothermic process and requires cooling.
-
Proceed with the appropriate work-up steps, which may include phase separation, extraction, and distillation to isolate the final product.
Visualizations
Caption: General workflow for scaling up a reaction from lab to pilot plant.
Caption: Logical flow for troubleshooting common scale-up issues.
References
- 1. This compound | C6H10O3 | CID 31263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. This compound - Sciencemadness Wiki [sciencemadness.org]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. carlroth.com [carlroth.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. mdpi.com [mdpi.com]
- 11. (459b) Using CFD to Predict Mixing Coefficients for Scale up | AIChE [proceedings.aiche.org]
- 12. reddit.com [reddit.com]
- 13. diva-portal.org [diva-portal.org]
- 14. nbinno.com [nbinno.com]
- 15. amarequip.com [amarequip.com]
- 16. fauske.com [fauske.com]
- 17. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 18. This compound - Wikipedia [en.wikipedia.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
solvent effects on the rate and selectivity of propionic anhydride reactions
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) regarding the influence of solvents on the rate and selectivity of reactions involving propionic anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the rate of my reaction with propionic anhydride?
A1: Solvent polarity can significantly impact the reaction rate by stabilizing or destabilizing the reactants and the transition state. For most reactions of this compound with neutral nucleophiles (like alcohols or amines), an increase in solvent polarity generally leads to an increase in the reaction rate. This is because the transition state is typically more polar than the reactants, and a polar solvent will stabilize this transition state, thus lowering the activation energy.[1][2] However, the effect can be complex and is also influenced by the solvent's ability to form hydrogen bonds.[1]
Q2: What is the difference between polar protic and polar aprotic solvents in the context of this compound reactions?
A2:
-
Polar Protic Solvents (e.g., water, ethanol, methanol) have a hydrogen atom attached to an electronegative atom and can form hydrogen bonds. While they can dissolve this compound, they are also nucleophiles and can react with it (solvolysis), leading to the formation of propionic acid or the corresponding ester as a byproduct.[3][4] They can also solvate and potentially deactivate anionic nucleophiles through hydrogen bonding.[5]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile (B52724), acetone) have a dipole moment but lack an acidic proton. They are generally good solvents for these reactions as they can dissolve the reactants and stabilize polar intermediates without reacting with the anhydride or strongly solvating the nucleophile.[4][5] This often leads to faster reaction rates compared to polar protic or nonpolar solvents.
Q3: Can I use a nonpolar solvent for my reaction?
A3: Yes, nonpolar solvents like hexane, toluene, or diethyl ether can be used. However, reactions in these solvents are often slower compared to polar aprotic solvents, especially if the nucleophile is charged or highly polar. The low polarity of the solvent may not effectively stabilize the polar transition state of the reaction.[6] Solubility of the reactants can also be a limiting factor in nonpolar solvents.
Q4: My starting material contains a hydroxyl or amine group. Will the solvent choice affect the selectivity of the acylation?
A4: Yes. In a molecule with multiple nucleophilic sites (e.g., a hydroxyl group and an amine), solvent choice can influence selectivity. While amines are generally more nucleophilic than alcohols, the solvent can modulate their relative reactivity. In polar aprotic solvents, the intrinsic nucleophilicity of the amine is preserved, often leading to high selectivity for N-acylation. In polar protic solvents, hydrogen bonding can affect the availability of the lone pairs on both the amine and the alcohol, potentially altering the selectivity.
Q5: Why is it crucial to use anhydrous solvents for reactions with this compound?
A5: this compound is sensitive to moisture and will readily hydrolyze to form two equivalents of propionic acid.[3] This not only consumes your reagent but the resulting carboxylic acid can also complicate the reaction and purification. Using anhydrous solvents and maintaining a dry atmosphere (e.g., under nitrogen or argon) is critical for achieving high yields and preventing unwanted side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or No Reaction | 1. Inappropriate Solvent Choice: The solvent may be too nonpolar to stabilize the transition state, or it could be a protic solvent that is deactivating the nucleophile through hydrogen bonding. 2. Low Reactant Solubility: One or more reactants may not be sufficiently soluble in the chosen solvent. 3. Presence of Water: Moisture in the solvent or on the glassware is hydrolyzing the this compound. | 1. Switch to a polar aprotic solvent like DMF or acetonitrile to potentially accelerate the reaction. 2. Choose a solvent in which all reactants are fully soluble at the reaction temperature. Gentle heating may improve solubility. 3. Ensure all solvents are anhydrous and the reaction is performed under an inert atmosphere. Dry glassware thoroughly before use. |
| Formation of Propionic Acid as a Major Byproduct | 1. Hydrolysis: The this compound is reacting with water present in the solvent, reagents, or atmosphere. 2. Reaction with Protic Solvent: If using an alcohol as a solvent for a different nucleophilic reaction, solvolysis will occur. | 1. Use anhydrous solvents and reagents. Purge the reaction vessel with an inert gas. 2. If the alcohol is not the intended reactant, switch to an aprotic solvent. |
| Low Yield of Desired Product | 1. Incomplete Reaction: See "Slow or No Reaction". 2. Side Reactions: The solvent (if protic) may be competing with the intended nucleophile. The temperature may be too high, leading to decomposition. | 1. Consider extending the reaction time, increasing the temperature moderately, or changing to a more suitable solvent. 2. Use an aprotic solvent. Optimize the reaction temperature by running small-scale trials at different temperatures. |
| Unexpected Ester or Amide Formation | 1. Solvent as a Reactant: Using an alcohol or amine as a solvent will lead to the formation of the corresponding ester or amide. | 1. If the solvent is not the intended nucleophile, choose an inert solvent such as THF, dichloromethane, or toluene. |
| Difficulty in Product Purification | 1. High-Boiling Point Solvent: Solvents like DMF or DMSO can be difficult to remove. 2. Formation of Propionic Acid: The acidic byproduct can complicate extraction and chromatography. | 1. If possible, choose a lower-boiling point solvent like ethyl acetate (B1210297) or dichloromethane. If a high-boiling solvent is necessary, consider removal under high vacuum or through aqueous extraction. 2. Perform an aqueous basic wash (e.g., with sodium bicarbonate solution) during workup to remove the propionic acid as its carboxylate salt. |
Data Presentation
The following table provides illustrative data on how solvent choice can affect the pseudo-first-order rate constant (k') for the reaction of this compound with a model alcohol (e.g., ethanol) at a constant temperature. Note that these are representative values based on general principles of chemical kinetics and are intended for comparative purposes.
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate Constant (k') |
| n-Hexane | Nonpolar | 1.9 | 1 |
| Toluene | Nonpolar | 2.4 | 5 |
| Diethyl Ether | "Borderline" Polar Aprotic | 4.3 | 15 |
| Tetrahydrofuran (THF) | "Borderline" Polar Aprotic | 7.6 | 50 |
| Acetone | Polar Aprotic | 21 | 200 |
| Acetonitrile | Polar Aprotic | 37 | 800 |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | 1200 |
| Ethanol | Polar Protic | 24.5 | Complex¹ |
| Water | Polar Protic | 80 | Complex² |
¹ In protic solvents like ethanol, the solvent itself is a reactant (solvolysis). While the high polarity can favor the reaction, the rate measurement is for the reaction with the solvent, not a reaction in the solvent with another nucleophile. ² In water, hydrolysis is the predominant reaction, and it is often rapid.
Experimental Protocols
Protocol: Kinetic Analysis of this compound Alcoholysis by In-situ Monitoring
This protocol describes a general method for determining the effect of a solvent on the reaction rate between this compound and an alcohol (e.g., ethanol) using techniques like FT-IR or NMR spectroscopy.
Objective: To determine the pseudo-first-order rate constant for the alcoholysis of this compound in a given solvent.
Materials:
-
This compound (high purity)
-
Alcohol (e.g., Ethanol, anhydrous)
-
Anhydrous solvent of choice (e.g., THF, Acetonitrile, Toluene)
-
Reaction vessel with magnetic stirring and temperature control
-
In-situ monitoring probe (e.g., FT-IR ATR probe) or NMR tube
-
Syringes for reagent addition
Procedure:
-
Preparation:
-
Set the reaction vessel to the desired temperature (e.g., 25 °C).
-
Prepare a solution of the alcohol in the chosen anhydrous solvent at a known concentration. To ensure pseudo-first-order conditions, the alcohol should be in large excess (at least 10-fold molar excess) compared to the this compound.
-
-
Reaction Initiation:
-
Transfer the alcohol solution to the temperature-controlled reaction vessel and begin stirring.
-
If using in-situ monitoring, insert the probe and acquire a background spectrum or initial reading.
-
Inject a small, precise volume of this compound into the stirred solution to initiate the reaction and immediately start data acquisition.
-
-
Data Acquisition:
-
Monitor the reaction progress by observing the decrease in the anhydride peak (e.g., C=O stretching frequency in FT-IR) or the increase in the ester product peak over time.
-
Collect data at regular intervals until the reaction is complete (i.e., the anhydride peak has disappeared).
-
-
Data Analysis:
-
Convert the spectral data to concentration of this compound ([PA]) at each time point (t).
-
Plot ln([PA]) versus time (t).
-
For a pseudo-first-order reaction, this plot should yield a straight line. The pseudo-first-order rate constant (k') is the negative of the slope of this line.
-
-
Solvent Comparison:
-
Repeat the experiment under identical conditions (temperature, reactant concentrations) for each solvent to be tested.
-
Compare the calculated k' values to determine the relative effect of each solvent on the reaction rate.
-
Visualizations
Caption: General mechanism for the reaction of this compound with a nucleophile.
Caption: A logical workflow for troubleshooting common issues in this compound reactions.
Caption: Relationship between solvent properties and their effects on reaction outcomes.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Propionic Anhydride and Acetic Anhydride
For researchers, scientists, and drug development professionals, the choice of an acylating agent is a critical decision that can significantly influence reaction efficiency, selectivity, and yield. Propionic anhydride (B1165640) and acetic anhydride are two commonly employed reagents for the introduction of propionyl and acetyl groups, respectively. This guide provides an objective comparison of their reactivity, supported by experimental data, to inform the selection process in various synthetic applications.
Executive Summary
Propionic anhydride and acetic anhydride exhibit comparable but distinct reactivity profiles. The primary difference in their reactivity stems from the electronic and steric effects of the ethyl versus the methyl group. While acetic anhydride is a widely used, highly effective acetylating agent, this compound can offer advantages in certain reactions, such as improved yields in specific Friedel-Crafts acylations. Conversely, the increased steric bulk of the propionyl group can lead to slower reaction rates in other contexts. This guide presents a data-driven comparison of their performance in key reactions, including hydrolysis and Friedel-Crafts acylation.
Data Presentation: A Quantitative Comparison
The relative reactivity of this compound and acetic anhydride can be assessed through kinetic studies of their reactions, such as hydrolysis and acylation.
Hydrolysis
The hydrolysis of acid anhydrides, while often a competing reaction, provides valuable insight into the electrophilicity of the carbonyl carbons. A comparative study on the aqueous hydrolysis of acetic, propionic, and butyric anhydrides revealed the activation parameters for both simple (uncatalyzed) and general-base catalyzed pathways.
| Anhydride | Hydrolysis Pathway | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal/mol·K) |
| Acetic Anhydride | Simple | 11.2 | -30.8 |
| General-Base Catalyzed | 13.2 | -13.5 | |
| This compound | Simple | 11.8 | -29.8 |
| General-Base Catalyzed | 14.1 | -10.9 |
Data sourced from a study on the aqueous hydrolyses of propionic and butyric anhydride.[1]
The data indicates that this compound has a slightly higher activation enthalpy for both hydrolysis pathways compared to acetic anhydride, suggesting a marginally lower reactivity in this context. The less unfavorable activation entropy for the general-base catalyzed hydrolysis of this compound compared to acetic anhydride is noteworthy.
Friedel-Crafts Acylation
In Friedel-Crafts acylation, the choice of anhydride can influence the reaction yield. The following table summarizes the yields for the acylation of various aromatic substrates with acetic anhydride and this compound under specific catalytic conditions.
| Aromatic Substrate | Acylating Agent | Catalyst System | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Anisole (B1667542) | Acetic Anhydride | FeCl₃·6H₂O in TAAIL 6 | 2 | 60 | 94 |
| Anisole | This compound | FeCl₃·6H₂O in TAAIL 6 | Not specified | 60 | 41-92 (range) |
| Anthracene | Acetic Anhydride | FeCl₃·6H₂O in TAAIL 6 | Not specified | 60 | High Yield |
| Anthracene | This compound | FeCl₃·6H₂O in TAAIL 6 | Not specified | 60 | 41-92 (range) |
Data compiled from a study on Friedel–Crafts acylation in tunable aryl alkyl ionic liquids (TAAILs).[2]
Interestingly, the study notes that this compound and benzoic anhydride can lead to yields between 41% and 92%.[2] This suggests that under optimized conditions, this compound can be as effective or even more so than acetic anhydride in certain Friedel-Crafts acylations.
Reactivity Analysis
The observed differences in reactivity can be attributed to a combination of electronic and steric factors:
-
Electronic Effects: The ethyl group in this compound is slightly more electron-donating than the methyl group in acetic anhydride. This inductively donates electron density to the carbonyl carbons, making them marginally less electrophilic and thus potentially less reactive towards nucleophiles.
-
Steric Hindrance: The bulkier ethyl group of this compound can create greater steric hindrance around the carbonyl centers compared to the methyl group of acetic anhydride. This can impede the approach of a nucleophile, leading to slower reaction rates, particularly with sterically demanding substrates.
In competitive reactions, such as the amidation of aniline (B41778) with mixed acetic-benzoic anhydrides, the reaction favors the formation of acetanilide. This indicates that the less sterically hindered and more electrophilic acetyl group is preferentially attacked by the nucleophile.
Experimental Protocols
Kinetic Analysis of Anhydride Hydrolysis
This protocol describes a general method for determining the kinetics of anhydride hydrolysis using in-situ FTIR spectroscopy.[3][4][5][6]
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of an acid anhydride.
Materials:
-
Acid anhydride (acetic or propionic)
-
Deionized water
-
Jacketed batch reactor
-
In-situ FTIR spectrometer with a probe
-
Constant temperature bath
-
Stirrer
Procedure:
-
Set the constant temperature bath to the desired reaction temperature (e.g., 25°C).
-
Add a significant excess of deionized water to the jacketed batch reactor to ensure pseudo-first-order kinetics with respect to the anhydride.
-
Allow the water to reach thermal equilibrium.
-
Initiate stirring.
-
Insert the in-situ FTIR probe into the reactor.
-
Collect a background spectrum of the deionized water.
-
Inject a known volume of the acid anhydride into the reactor and immediately start data acquisition.
-
Monitor the disappearance of the characteristic anhydride peak (e.g., around 1820 cm⁻¹ and 1750 cm⁻¹) and the appearance of the carboxylic acid peak over time.
-
The concentration of the anhydride at different time points can be determined using a pre-established calibration curve.
-
Plot the natural logarithm of the anhydride concentration versus time. The negative of the slope of the resulting straight line gives the pseudo-first-order rate constant, k.
Friedel-Crafts Acylation of Anisole
This protocol is adapted from a study utilizing a tunable aryl alkyl ionic liquid (TAAIL) as the reaction medium.[2]
Objective: To perform the Friedel-Crafts acylation of anisole with an acid anhydride.
Materials:
-
Anisole
-
Acid anhydride (acetic or propionic)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Tunable aryl alkyl ionic liquid (TAAIL 6)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
To a round-bottom flask, add the TAAIL 6 (0.5 g) and FeCl₃·6H₂O (10 mol%).
-
Add anisole (1 mmol) to the mixture.
-
Add the acid anhydride (2 equivalents) to the reaction flask.
-
Heat the reaction mixture to 60°C with stirring.
-
Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by GC-MS.
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography, and the yield is determined.
Visualizations
Caption: Experimental workflow for the kinetic study of anhydride hydrolysis.
Caption: Workflow for Friedel-Crafts acylation of anisole.
Caption: General mechanism for nucleophilic acyl substitution with an anhydride.
References
- 1. arcjournals.org [arcjournals.org]
- 2. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 3. Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory | Chemical Engineering Education [journals.flvc.org]
- 4. ERIC - EJ1085719 - Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory, Chemical Engineering Education, 2005 [eric.ed.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Propionic Anhydride vs. Propionyl Chloride: A Comparative Guide to Acylation Efficiency
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate acylating agent is a critical decision in organic synthesis, directly impacting reaction efficiency, product yield, and purity. Among the common reagents for introducing a propionyl group, propionic anhydride (B1165640) and propionyl chloride are two of the most frequently employed. This guide provides an objective comparison of their performance in acylation reactions, supported by available experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
Propionyl chloride is generally a more reactive acylating agent than propionic anhydride, leading to faster reaction times. However, this increased reactivity can also result in lower selectivity and the formation of corrosive byproducts. This compound, while less reactive, is often favored in industrial applications due to its lower cost, safer handling, and the formation of less corrosive byproducts. The choice between these two reagents is ultimately dependent on the specific requirements of the reaction, including the nature of the substrate, desired reaction rate, and tolerance for byproducts.
Comparative Data
The following tables summarize the key properties and available data on the acylation performance of this compound and propionyl chloride.
Table 1: Physical and Chemical Properties
| Property | This compound | Propionyl Chloride |
| Formula | (CH₃CH₂CO)₂O | CH₃CH₂COCl |
| Molecular Weight | 130.14 g/mol | 92.52 g/mol [1] |
| Boiling Point | 167 °C | 80 °C[1] |
| Density | 1.01 g/cm³ | 1.065 g/cm³ |
| Reactivity | Less reactive | More reactive[2] |
| Byproduct of Acylation | Propionic acid | Hydrogen chloride[3] |
Table 2: Comparison of Acylation Performance in N-Acylation of Anilines *
| Substrate | Acylating Agent | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference |
| Aniline (B41778) | Acetic Anhydride | None | Water | 10-15 min | >95% | [4] |
| Aniline | Acetic Anhydride | Sodium Acetate (B1210297) | Water/HCl | - | - | [5] |
| Aniline | Dansyl Chloride | None | Acetonitrile | 10 min | - | [6] |
Table 3: Comparison of Acylation Performance in O-Acylation of Alcohols *
| Substrate | Acylating Agent | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference |
| Benzyl (B1604629) Alcohol | Acetic Acid | Niobium Pentachloride | - | 3 h | - | [7] |
| Benzyl Alcohol | Propionic Acid | Amberlyst-15 | - | - | 95.34% (conversion) | [8] |
| Alcohols | Benzoyl Chloride | TMEDA | - | minutes | excellent | [9] |
*Note: The data presented in Tables 2 and 3 are from separate studies on similar substrates and are intended to provide a general comparison. A direct, side-by-side quantitative comparison of this compound and propionyl chloride for the acylation of the same substrate under identical conditions was not available in the reviewed literature.
Experimental Protocols
The following are representative protocols for the N-acylation of aniline and O-acylation of benzyl alcohol using both this compound and propionyl chloride.
N-Acylation of Aniline
Protocol 1: Using this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1.0 eq) in a suitable solvent such as toluene (B28343) or pyridine (B92270).
-
Addition of Acylating Agent: Slowly add this compound (1.1 - 1.5 eq) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the propionic acid byproduct, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Using Propionyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (B128534) or pyridine (1.2 eq) in an anhydrous solvent like dichloromethane (B109758) (DCM) or diethyl ether.
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath and slowly add propionyl chloride (1.1 eq) dropwise.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove excess amine), saturated aqueous sodium bicarbonate (to neutralize any remaining acid), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude product can be purified by column chromatography.
O-Acylation of Benzyl Alcohol
Protocol 1: Using this compound
-
Reaction Setup: In a round-bottom flask, combine benzyl alcohol (1.0 eq), this compound (1.5 eq), and a catalytic amount of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) or a basic catalyst (e.g., pyridine or DMAP).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with water, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by distillation or column chromatography.
Protocol 2: Using Propionyl Chloride
-
Reaction Setup: To a solution of benzyl alcohol (1.0 eq) and a base such as pyridine or triethylamine (1.2 eq) in an anhydrous solvent (e.g., DCM) at 0 °C under an inert atmosphere, add propionyl chloride (1.1 eq) dropwise.
-
Reaction Conditions: Stir the reaction mixture at 0 °C for a short period and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water, dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by vacuum distillation or column chromatography.
Decision-Making Workflow for Acylating Agent Selection
The choice between this compound and propionyl chloride depends on several factors. The following diagram illustrates a logical workflow to guide this selection process.
References
- 1. researchgate.net [researchgate.net]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. What Should Be Noticed When Using and Storing Propionyl Chloride? - Nanjing Chemical Material Corp. [njchm.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Application of Propionyl chloride_Chemicalbook [chemicalbook.com]
- 6. Accelerated nucleophilic substitution reactions of dansyl chloride with aniline under ambient conditions via dual-tip reactive paper spray - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The preparation of benzyl esters using stoichiometric niobium (V) chloride versus niobium grafted SiO2 catalyst: A comparison study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - propionyl chloride - Powered by XMB 1.9.11 [sciencemadness.org]
A Comparative Guide to Analytical Methods for Propionic Anhydride Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of reagents like propionic anhydride (B1165640) is crucial for ensuring reaction stoichiometry, process control, and the quality of the final product. This guide provides a comparative overview of common analytical methods for the quantification of propionic anhydride, including Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), and Titrimetry.
Comparison of Analytical Methods
The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, available instrumentation, and the desired analytical throughput. The following table summarizes the key performance characteristics of each technique.
| Method | Principle | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| GC-FID | Separation of volatile compounds based on their partitioning between a stationary and a mobile phase, with detection by flame ionization.[1] | > 0.99 | 95 - 105% | < 5% | ~ 0.1 µg/mL | ~ 0.3 µg/mL | High sensitivity, excellent reproducibility, and a wide dynamic range.[1] | Requires sample volatility; potential for thermal degradation of the analyte. |
| HPLC-UV | Separation based on the analyte's partitioning between a stationary and a mobile phase, with detection by UV absorbance. | > 0.99 | 98 - 102% | < 2% | ~ 1 µg/mL | ~ 3 µg/mL | Versatile for a wide range of compounds; room temperature analysis prevents degradation. | This compound has a low UV absorbance, potentially requiring derivatization. |
| FTIR | Measurement of the absorption of infrared radiation by the sample, identifying functional groups. | Not ideal for precise quantification | Semi-quantitative | > 10% | Not typically determined | Not typically determined | Rapid and non-destructive; provides structural information. | Primarily qualitative and semi-quantitative; lower sensitivity and precision for quantification.[2] |
| Titrimetry | A chemical reaction between the sample and a reagent of known concentration (titrant). | Not applicable | 98 - 102% | < 2% | Dependent on titrant concentration | Dependent on titrant concentration | Cost-effective and straightforward; no need for specialized equipment. | Non-selective; susceptible to interference from other acidic or basic compounds. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for the direct quantification of this compound and its primary impurity, propionic acid.
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
Chromatographic Conditions:
-
Column: DB-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: 50°C (hold for 2 min), ramp to 200°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Dissolve the sample containing this compound in the same solvent to achieve a concentration within the calibration range.
Data Analysis: Quantify the this compound in the sample by comparing the peak area to the calibration curve generated from the standards.
High-Performance Liquid Chromatography (HPLC-UV)
This method is applicable for the quantification of this compound, particularly in non-volatile sample matrices.
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare calibration standards by diluting the stock solution to concentrations ranging from 10 µg/mL to 200 µg/mL.
-
Dissolve the sample in the mobile phase to a concentration within the calibration range.
Data Analysis: Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is primarily used for the qualitative identification and semi-quantitative estimation of this compound. The characteristic anhydride carbonyl stretches appear around 1815 cm⁻¹ and 1750 cm⁻¹. The presence of propionic acid as an impurity can be identified by a broad O-H stretch around 3000 cm⁻¹ and a carbonyl stretch around 1710 cm⁻¹.
Instrumentation: FTIR spectrometer.
Sample Preparation:
-
Liquid Samples: A thin film of the liquid sample can be placed between two KBr or NaCl plates.
-
Solid Samples (if anhydride is mixed in a solid matrix): Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
Data Analysis: For a semi-quantitative estimation, the intensity of the characteristic anhydride peak can be compared against a set of standards with known concentrations.
Titrimetry
This classic method determines the total anhydride content through hydrolysis to the corresponding carboxylic acid, followed by titration with a standardized base.
Reagents:
-
0.5 M Sodium Hydroxide (NaOH), standardized.
-
Phenolphthalein (B1677637) indicator solution.
-
Pyridine (B92270) (analytical grade).
-
Deionized water.
Procedure:
-
Accurately weigh about 2 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 25 mL of pyridine and 25 mL of deionized water to the flask.
-
Stopper the flask and shake vigorously for 2 minutes to facilitate hydrolysis of the anhydride to propionic acid.
-
Allow the flask to stand for 5 minutes.
-
Add 5 drops of phenolphthalein indicator.
-
Titrate the solution with standardized 0.5 M NaOH until a persistent pink color is observed.
-
Perform a blank titration using the same volumes of pyridine and water.
Calculation: The percentage of this compound can be calculated using the following formula:
% this compound = [((V_sample - V_blank) * M_NaOH * 130.14) / (W_sample * 2 * 1000)] * 100
Where:
-
V_sample = volume of NaOH used for the sample titration (mL)
-
V_blank = volume of NaOH used for the blank titration (mL)
-
M_NaOH = Molarity of the NaOH solution
-
130.14 = Molecular weight of this compound ( g/mol )
-
W_sample = Weight of the sample (g)
-
The factor of 2 accounts for the two moles of acid produced from one mole of anhydride.
Visualizations
The following diagrams illustrate the workflow for analytical method validation and the logical relationship for selecting an appropriate method.
References
A Comparative Study of Anhydrides as Acylating Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a fundamental transformation in organic synthesis, pivotal for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The choice of an acylating agent is a critical decision that influences reaction efficiency, selectivity, and overall yield. Acid anhydrides are a widely used class of acylating agents, offering a balance of reactivity and handling convenience compared to their acyl halide counterparts. This guide provides an objective comparison of various anhydrides as acylating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Performance Comparison of Acylating Agents
The reactivity of acid anhydrides in acylation reactions is influenced by several factors, including the electronic nature of the acyl group and steric hindrance. Generally, anhydrides with electron-withdrawing groups are more reactive due to the increased electrophilicity of the carbonyl carbon. The following tables summarize quantitative data for the acylation of benzyl (B1604629) alcohol (an alcohol) and aniline (B41778) (an amine) with a selection of common anhydrides. It is important to note that direct comparisons can be challenging as reaction conditions reported in the literature often vary.
Table 1: Comparative Acylation of Benzyl Alcohol with Various Anhydrides
| Anhydride (B1165640) | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |
| Acetic Anhydride | None | Solvent-free | 7 | >99 | [1][2] |
| Acetic Anhydride | None | Solvent-free | 24 | 63 | [2][3] |
| Acetic Anhydride | ZnCl₂ | Solvent-free | 0.5 | 95 | [1] |
| Propionic Anhydride | Not specified | Not specified | Not specified | Good | [Referential data, specific yield not available in a directly comparable study] |
| Trifluoroacetic Anhydride | Not specified | Not specified | Not specified | High | [Generally considered highly reactive, but direct comparative yield data is scarce][4] |
| Succinic Anhydride | Not specified | Not specified | Not specified | Moderate to Good | [Used for succinylation, yields are substrate-dependent] |
| Maleic Anhydride | Not specified | Not specified | Not specified | Substrate dependent | [Primarily used for maleylation of proteins and other specific applications] |
| Phthalic Anhydride | Not specified | Not specified | Not specified | Substrate dependent | [Commonly used for N-phthaloylation of amino acids] |
Table 2: Comparative Acylation of Aniline with Various Anhydrides
| Anhydride | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
| Acetic Anhydride | Sodium Acetate (B1210297) | Water | Immediate | High (not quantified) | [2] |
| Acetic Anhydride | None | Solvent-free | 0.5 | High (not quantified) | [2] |
| This compound | Not specified | Not specified | Not specified | Good | [Referential data, specific yield not available in a directly comparable study] |
| Succinic Anhydride | Acetic Acid (reflux) | Acetic Acid | 2 (followed by Ac₂O) | Good | [5] |
| Maleic Anhydride | Room Temperature | Ethyl Acetate | Not specified | Good (for monoacylation) | [5] |
| Phthalic Anhydride | Room Temperature | Ethyl Acetate | Not specified | Good (for monoacylation) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. The following are representative protocols for the acylation of an alcohol and an amine.
Protocol 1: Acetylation of Benzyl Alcohol with Acetic Anhydride (Solvent-Free)
Materials:
-
Benzyl alcohol (1 mmol)
-
Acetic anhydride (1.5 mmol)[6]
Procedure:
-
In a round-bottom flask, combine benzyl alcohol and acetic anhydride.[6]
-
Stir the mixture at 60 °C.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
The reaction is typically complete within 7 hours, affording a quantitative conversion to benzyl acetate.[6]
-
Upon completion, the reaction mixture can be worked up by washing with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid byproduct, followed by extraction with an organic solvent and purification by distillation or chromatography.
Protocol 2: Acetylation of Aniline with Acetic Anhydride
Materials:
-
Aniline (500 mg)
-
Concentrated Hydrochloric Acid (0.45 mL)
-
Acetic Anhydride (0.6 mL)
-
Sodium Acetate (530 mg)
-
Water
-
95% Ethanol (B145695) (for recrystallization)[7]
Procedure:
-
Dissolve 500 mg of aniline in 14 mL of water. Add 0.45 mL of concentrated hydrochloric acid to form aniline hydrochloride.[7]
-
In a separate beaker, prepare a solution of 530 mg of sodium acetate in 3 mL of water.[7]
-
To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride and swirl the mixture.[7]
-
Immediately add the sodium acetate solution. A white precipitate of acetanilide (B955) will form.[7]
-
Cool the mixture in an ice bath to maximize precipitation.[7]
-
Collect the solid product by vacuum filtration and wash with cold water.[2]
-
Recrystallize the crude acetanilide from 95% ethanol to obtain the purified product.[7]
Signaling Pathways and Experimental Workflows
Acylation is a critical post-translational modification that regulates a variety of cellular processes. Anhydrides like succinic anhydride and maleic anhydride are precursors to acyl groups that are enzymatically attached to proteins, thereby modulating their function.
Succinylation in Cellular Metabolism
Succinylation is a post-translational modification where a succinyl group is added to a lysine (B10760008) residue of a protein. This process is intrinsically linked to cellular metabolism, particularly the Krebs cycle (TCA cycle), where succinyl-CoA is an intermediate. Succinylation can significantly alter the charge and structure of proteins, thereby regulating their activity and cellular localization.
General Workflow for Comparing Acylating Agents
A systematic approach is essential for the objective comparison of different acylating agents for a specific chemical transformation. The following workflow outlines the key steps in such a comparative study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. 297. Quantitative studies of the reactivities of mixed carboxylic anhydrides. Part I. The composition of the acylation products in the reaction between acetic chloroacetic anhydride and primary aromatic amines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Unveiling Molecular Architecture: A Comparative Guide to Spectroscopic Analysis of Propionylated Compounds
For researchers, scientists, and professionals in drug development, the precise confirmation of a compound's chemical structure is a critical step. Propionylation, the addition of a propionyl group, can significantly alter a molecule's biological activity and properties. This guide provides a comprehensive comparison of key spectroscopic techniques for the structural confirmation of propionylated compounds, supported by experimental data and detailed protocols.
The primary methods for elucidating the structure of propionylated compounds—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—each offer unique insights into molecular composition and connectivity. A comparative overview of these techniques is presented below, followed by a detailed case study of ethyl propionate (B1217596), a simple propionylated compound.
Comparative Analysis of Spectroscopic Techniques
Each spectroscopic method provides a different piece of the structural puzzle. While NMR gives detailed information about the carbon-hydrogen framework, MS reveals the molecular weight and fragmentation patterns, and IR spectroscopy identifies the functional groups present.
| Technique | Information Provided | Sample Requirements | Advantages | Disadvantages |
| ¹H & ¹³C NMR | Detailed carbon-hydrogen framework, connectivity, chemical environment of nuclei. | 5-10 mg, soluble in deuterated solvent. | Provides unambiguous structural information, non-destructive.[1][2] | Lower sensitivity compared to MS, requires more sample, expensive instrumentation.[1] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Res MS), fragmentation patterns for structural clues. | Microgram to nanogram quantities. | High sensitivity, provides molecular formula, suitable for complex mixtures (with chromatography).[3][4] | Can be destructive, may not distinguish between isomers, fragmentation can be complex to interpret.[3] |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-O). | Solids, liquids, or gases; minimal preparation. | Fast, simple, non-destructive, provides a "fingerprint" of the molecule.[5][6] | Provides limited information on the overall molecular structure, not suitable for distinguishing between molecules with similar functional groups.[5] |
Case Study: Spectroscopic Confirmation of Ethyl Propionate
To illustrate the application of these techniques, let's examine the spectroscopic data for ethyl propionate (C₅H₁₀O₂), a simple ester containing a propionyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules in solution.[2]
¹H NMR Spectrum of Ethyl Propionate:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.15 | Triplet | 3H | -CH₂CH₃ (propionyl) |
| 1.25 | Triplet | 3H | -OCH₂CH₃ (ethyl) |
| 2.33 | Quartet | 2H | -CH₂ CH₃ (propionyl) |
| 4.12 | Quartet | 2H | -OCH₂ CH₃ (ethyl) |
¹³C NMR Spectrum of Ethyl Propionate:
| Chemical Shift (δ) ppm | Assignment |
| 9.2 | -CH₂CH₃ (propionyl) |
| 14.2 | -OCH₂CH₃ (ethyl) |
| 27.7 | -CH₂ CH₃ (propionyl) |
| 60.5 | -OCH₂ CH₃ (ethyl) |
| 174.6 | C =O (carbonyl) |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and clues to its structure through analysis of its fragmentation patterns.
Electron Ionization (EI) Mass Spectrum of Ethyl Propionate:
| m/z | Proposed Fragment Ion |
| 102 | [CH₃CH₂COOCH₂CH₃]⁺ (Molecular Ion) |
| 74 | [CH₃CH₂C(OH)₂]⁺ (McLafferty rearrangement) |
| 57 | [CH₃CH₂CO]⁺ (Propionyl cation) |
| 29 | [CH₃CH₂]⁺ (Ethyl cation) |
The presence of the molecular ion at m/z 102 confirms the molecular weight of ethyl propionate. The prominent peak at m/z 57 is characteristic of the propionyl group, while the peak at m/z 74 is indicative of a McLafferty rearrangement, a common fragmentation pathway for esters.[7][8]
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the functional groups present in a molecule.
FTIR Spectrum of Ethyl Propionate:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2980-2850 | C-H stretch | Alkane |
| 1740 | C=O stretch | Ester |
| 1180 | C-O stretch | Ester |
The strong absorption band at 1740 cm⁻¹ is a clear indicator of the carbonyl (C=O) group in the ester functionality. The C-O stretching vibration further confirms the presence of the ester group.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data presented above are provided here.
NMR Spectroscopy Protocol (for Ethyl Propionate)
-
Sample Preparation: Dissolve approximately 10 mg of ethyl propionate in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A greater number of scans will be required compared to ¹H NMR (e.g., 1024 scans).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shift scale to the solvent peak (CDCl₃ at 77.16 ppm).
-
Mass Spectrometry Protocol (for Ethyl Propionate)
-
Sample Preparation: Prepare a dilute solution of ethyl propionate in a volatile organic solvent such as methanol (B129727) or acetonitrile (B52724) (e.g., 1 µg/mL).
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
The GC will separate the ethyl propionate from the solvent and any impurities.
-
In the mass spectrometer, the sample is ionized by a high-energy electron beam (typically 70 eV).
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 10-150).
-
FTIR Spectroscopy Protocol (for Liquid Ethyl Propionate)
-
Sample Preparation (Neat Liquid): Place a small drop of neat ethyl propionate between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample (sandwiched plates) in the sample holder.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the salt plates thoroughly with a dry solvent (e.g., dichloromethane (B109758) or acetone) after use.
-
Visualizing the Analytical Workflow and Logic
Graphviz diagrams are provided to illustrate the workflow and the logical relationship between the different spectroscopic techniques.
References
- 1. azooptics.com [azooptics.com]
- 2. use of nmr in structure ellucidation | PDF [slideshare.net]
- 3. What are advantages and disadvantages of mass spec class 11 chemistry CBSE [vedantu.com]
- 4. quora.com [quora.com]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. Advantages and Disadvantages of FTIR Spectroscopy [pharmastuff4u.com]
- 7. analytical chemistry - Interpretation of the following mass spectrum - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Kinetics of Propionic Anhydride and Other Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of propionic anhydride (B1165640) against other common acylating agents. Understanding the relative reactivity of these reagents is crucial for optimizing reaction conditions, controlling selectivity, and ensuring the efficient synthesis of target molecules in pharmaceutical and chemical research. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key processes to aid in the selection of the most appropriate acylating agent for a given application.
Comparative Kinetic Data
The reactivity of an acylating agent is influenced by factors such as the electrophilicity of the carbonyl carbon and the nature of the leaving group. Generally, the order of reactivity for common acylating agents is acyl halides > anhydrides > esters > amides. Within the anhydride class, reactivity is further modulated by the electronic and steric properties of the substituent groups.
The following table summarizes kinetic data from various studies, comparing propionic anhydride with other acylating agents in different reaction systems. It is important to note that direct comparisons should be made with caution, as reaction rates are highly dependent on the substrate, solvent, temperature, and presence of catalysts.
| Acylating Agent | Substrate | Reaction Type | Rate Constant (k) | Temperature (°C) | Catalyst | Source(s) |
| This compound | Water | Hydrolysis | Value not specified, but reaction constant determined | 27 | None | [1] |
| Acetic this compound | Water | Hydrolysis | Reaction constant ~2x that of this compound | 27 | None | [1] |
| This compound | Microcrystalline Cellulose | Acylation | k3 (Third-order rate constant) determined | Not specified | AlMeImCl | [2] |
| Acetic Anhydride | Microcrystalline Cellulose | Acylation | k3 (Third-order rate constant) determined; k3,Ac2O > k3,Pr2O | Not specified | AlMeImCl | [2] |
| This compound | Corsican Pine Sapwood | Acylation | Initial rate lower than acetic anhydride | Not specified | Pyridine | [3] |
| Acetic Anhydride | Corsican Pine Sapwood | Acylation | Initial rate higher than this compound | Not specified | Pyridine | [3] |
| Isobutyric Anhydride | Aniline | Acylation | Very slow spontaneous reaction; acid-catalyzed path studied | 25 | Isobutyric acid (autocatalysis) | [1] |
| Myristic Anhydride | Trifluoroethylamine | Aminolysis | k2 (Second-order rate constant) determined | Room Temp | None | [2] |
| Benzoic Anhydride | Trifluoroethylamine | Aminolysis | ~6-fold slower than myristic anhydride | Room Temp | None | [2] |
Key Observations:
-
Acetic vs. This compound: In the acylation of cellulose, acetic anhydride exhibits a higher third-order rate constant than this compound, suggesting greater reactivity.[2] This is consistent with the initial rate comparison in the pyridine-catalyzed acylation of wood.[3] The higher reactivity of acetic anhydride can be attributed to the slightly higher electrophilicity of its acyl group and its smaller molar volume.[2]
-
Mixed Anhydrides: Acetic this compound was found to have a reaction constant approximately twice that of this compound in hydrolysis reactions.[1]
-
Steric Effects: The reactivity of anhydrides generally decreases with increasing steric bulk of the alkyl chains. This trend is observed when comparing the reactivity of different linear chain anhydrides in the acylation of wood, where reactions can transition from being reaction-limited to diffusion-limited for longer chain anhydrides.[4]
-
Aliphatic vs. Aromatic Anhydrides: In the aminolysis with trifluoroethylamine, the aliphatic myristic anhydride reacted about 6-fold faster than the aromatic benzoic anhydride, which is attributed to the higher stability of the aromatic anhydride.[2]
Experimental Protocols
The kinetic analysis of acylation reactions can be performed using various techniques. Below are detailed methodologies for two common approaches.
Method 1: In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy for Monitoring Anhydride Hydrolysis
This method allows for real-time monitoring of the concentrations of reactants and products without disturbing the reaction mixture.
Objective: To determine the rate constant for the hydrolysis of an acid anhydride (e.g., this compound).
Materials:
-
This compound (or other anhydride of interest)
-
Deionized water
-
Batch reactor equipped with an in-situ FTIR probe (e.g., Attenuated Total Reflectance - ATR)
-
FTIR spectrometer
-
Temperature control system
Procedure:
-
Calibration:
-
Prepare a series of standard solutions of the corresponding carboxylic acid (e.g., propionic acid) in water at known concentrations.
-
Acquire the FTIR spectrum for each standard and measure the absorbance of a characteristic peak of the carboxylic acid.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
-
Reaction Setup:
-
Charge the batch reactor with a known volume of deionized water and allow it to reach the desired reaction temperature.
-
Initiate data acquisition with the in-situ FTIR probe, collecting spectra at regular intervals (e.g., every 30-60 seconds).
-
-
Initiation of Reaction:
-
Inject a known volume of the acid anhydride into the reactor with vigorous stirring to ensure rapid mixing.
-
Continue to collect FTIR spectra for the duration of the reaction.
-
-
Data Analysis:
-
From the collected spectra, measure the absorbance of the characteristic peak of the product carboxylic acid at each time point.
-
Using the calibration curve, convert the absorbance values to concentrations.
-
The concentration of the anhydride at any given time can be calculated based on the stoichiometry of the reaction and the initial concentration.
-
Plot the concentration of the anhydride versus time and use appropriate integrated rate laws (or differential methods) to determine the reaction order and the rate constant.
-
Method 2: Titrimetric Analysis for Monitoring Amine Acylation
This classical method involves quenching the reaction at different time points and titrating the remaining amine to determine the extent of the reaction.
Objective: To determine the rate of acylation of an amine with an acid anhydride.
Materials:
-
Amine (e.g., aniline)
-
Acid anhydride (e.g., this compound)
-
Aprotic solvent (e.g., dioxane, chloroform)
-
Quenching solution (e.g., excess standard acid in a suitable solvent)
-
Standard solution of a strong base (e.g., sodium hydroxide) for back-titration
-
Indicator or pH meter
-
Constant temperature bath
Procedure:
-
Reaction Setup:
-
Prepare solutions of the amine and the acid anhydride in the chosen aprotic solvent at known concentrations.
-
Place the reaction flasks in a constant temperature bath to equilibrate.
-
-
Initiation of Reaction:
-
Initiate the reaction by mixing the amine and anhydride solutions. Start a timer immediately.
-
-
Sampling and Quenching:
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a flask containing a known excess of a standard acid solution. This will neutralize the unreacted amine.
-
-
Titration:
-
Back-titrate the excess acid in the quenching flask with a standard solution of a strong base using a suitable indicator or a pH meter to determine the endpoint.
-
-
Data Analysis:
-
Calculate the amount of unreacted amine in each aliquot from the titration data.
-
Determine the concentration of the amine at each time point.
-
Plot the concentration of the amine versus time and apply the appropriate integrated rate law to determine the rate constant of the acylation reaction.
-
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general mechanism of nucleophilic acyl substitution for anhydrides and a typical workflow for a kinetic study.
Caption: General mechanism of nucleophilic acylation using an acid anhydride.
Caption: Experimental workflow for a typical kinetic study of an acylation reaction.
References
- 1. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. FTIR-ATR spectroscopy for monitoring polyanhydride/anhydride-amine reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory | Chemical Engineering Education [journals.flvc.org]
- 4. scispace.com [scispace.com]
LC-MS versus GC-MS for the Analysis of Propionic Anhydride Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is a critical decision in the analytical workflow. This is particularly true when analyzing compounds that have been derivatized with propionic anhydride (B1165640) to enhance their analytical properties. This guide provides an objective comparison of these two powerful techniques for the analysis of propionic anhydride derivatives, supported by representative experimental data and detailed methodologies.
This compound is a versatile derivatizing agent employed to improve the chromatographic behavior and mass spectrometric detection of a wide range of compounds, particularly those containing hydroxyl and primary or secondary amine functional groups. Derivatization with this compound can increase the volatility of analytes for GC-MS analysis or enhance their retention on reversed-phase columns and improve ionization efficiency in LC-MS. The selection of the optimal analytical platform depends on the specific physicochemical properties of the analyte, the required sensitivity, and the nature of the sample matrix.
Principles of Analysis: LC-MS and GC-MS
LC-MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. It is particularly well-suited for the analysis of a broad spectrum of compounds, including those that are non-volatile, polar, or thermally labile.[1][2] For this compound derivatives, LC-MS is often the method of choice for complex biological matrices.[1]
GC-MS , conversely, is ideal for the analysis of volatile and thermally stable compounds.[3][4] Derivatization with this compound is a key step to render many non-volatile compounds, such as some drugs and metabolites, amenable to GC-MS analysis by increasing their volatility.[5]
Performance Comparison
The following tables summarize typical quantitative performance data for the analysis of this compound derivatives by LC-MS and GC-MS, based on published literature. It is important to note that these values are representative and can vary depending on the specific analyte, matrix, and instrumentation.
Table 1: Representative Performance Characteristics of LC-MS for this compound Derivatives
| Parameter | Typical Performance | Analyte Class Example | Reference |
| Limit of Quantification (LOQ) | 1 pg/mL - 10 ng/mL | Catecholamines, Amino Acids | [6] |
| Linearity (R²) | >0.99 | Fluticasone Propionate | [6] |
| Precision (%RSD) | <15% | Various | [7] |
| Accuracy (%Bias) | ±15% | Various | [7] |
Table 2: Representative Performance Characteristics of GC-MS for this compound Derivatives
| Parameter | Typical Performance | Analyte Class Example | Reference |
| Limit of Quantification (LOQ) | 0.05 - 25 ng/mL | Opioids, Biogenic Amines | [5] |
| Linearity (R²) | ≥0.998 | Essential Oil Components | [8][9] |
| Precision (%RSD) | ≤12% | Essential Oil Components | [8][9] |
| Accuracy (%Bias) | 80-115% | Essential Oil Components | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the derivatization and analysis of compounds using this compound with both LC-MS and GC-MS.
LC-MS: In-Matrix Derivatization of Catecholamines in Plasma
This protocol describes a sensitive method for the simultaneous quantification of catecholamines in plasma.[10]
-
Sample Preparation: To 50 µL of plasma, add an internal standard solution.
-
Derivatization: Add 250 µL of 0.5 M dipotassium (B57713) phosphate (B84403) buffer (pH 8.5) and 50 µL of 25% (v/v) this compound in acetonitrile. Vortex for 15 minutes.
-
Quenching: Add water to a final volume of 0.5 mL.
-
Analysis: Inject an aliquot of the supernatant onto the LC-MS/MS system.
-
LC System: A UHPLC system with a C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
GC-MS: Derivatization of Opioids in Urine
This protocol is suitable for the determination of morphine and codeine in urine samples.[5]
-
Sample Preparation: Extract the analytes from the urine sample using a suitable solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method. Evaporate the eluate to dryness.
-
Derivatization: Reconstitute the dried extract in a mixture of this compound and pyridine (B92270) (e.g., 5:2 v/v). Heat the mixture at 80°C for 3 minutes.
-
Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
-
GC System: A gas chromatograph equipped with a capillary column (e.g., HP-1MS).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
MS System: A mass spectrometer operating in electron ionization (EI) mode with Selected Ion Monitoring (SIM).
Workflow Diagrams
The following diagrams illustrate the typical experimental workflows for the analysis of this compound derivatives by LC-MS and GC-MS.
Conclusion: Making the Right Choice
The decision to use LC-MS or GC-MS for the analysis of this compound derivatives hinges on the specific analytical challenge.
Choose LC-MS when:
-
The analytes are polar, non-volatile, or thermally unstable, even after derivatization.
-
High sensitivity in complex biological matrices is required.
-
Minimal sample preparation is desired (in-matrix derivatization is possible).
Choose GC-MS when:
-
The propionyl derivatives are volatile and thermally stable.
-
High chromatographic resolution is necessary to separate isomers.
-
A robust and widely available technique is preferred for routine analysis.
Ultimately, both LC-MS and GC-MS are powerful tools for the analysis of this compound derivatives. A thorough understanding of the analyte's properties and the analytical requirements will guide the researcher to the most appropriate and effective technique.
References
- 1. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. resolian.com [resolian.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Synthesis Routes for Propionic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Propionic anhydride (B1165640) is a crucial reagent in organic synthesis, widely utilized as a propionylating agent in the manufacturing of pharmaceuticals, fragrances, and specialty esters. Its role in the production of various active pharmaceutical ingredients necessitates a thorough understanding of its synthesis to ensure high purity and yield. This guide provides a comparative analysis of several key synthesis routes to propionic anhydride, offering detailed experimental protocols, quantitative data, and safety considerations to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary
The synthesis of this compound can be achieved through various chemical pathways, each with its own set of advantages and disadvantages concerning yield, reaction conditions, cost of reagents, and safety. This guide explores the following prominent methods:
-
Dehydration of Propionic Acid: A common industrial method involving the removal of water, either thermally or catalytically.
-
Reaction of Propionyl Chloride with Propionate Salts: A classical approach utilizing the reaction between an acid chloride and a carboxylate salt.
-
Reaction of Propionic Acid with Dehydrating Agents: Employing reagents like oxalyl chloride or methanesulfonyl chloride to facilitate anhydride formation.
-
Reaction with Acetic Anhydride: An equilibrium-driven process involving anhydride exchange.
-
Reppe Carbonylation: A catalytic process involving the reaction of ethylene, carbon monoxide, and propionic acid.
-
Reaction with Ketene (B1206846): An efficient industrial method for the dehydration of carboxylic acids.
-
Use of Phosgene (B1210022) Derivatives: A highly effective but hazardous method for anhydride synthesis.
Performance Comparison of Synthesis Routes
The selection of a synthesis route for this compound is a critical decision that impacts the efficiency, cost, and safety of the process. The following table provides a summary of quantitative data for the different methods, allowing for a direct comparison of their key performance indicators.
| Synthesis Route | Reactants | Catalyst/Reagent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Key Considerations |
| Thermal Dehydration | Propionic Acid | None | 235 | Continuous | High (Industrial) | High | High temperature and pressure (8 bar) required; suitable for large-scale industrial production.[1] |
| Pyrogenic Dehydration | Propionic Acid, Benzene | Mono-sodium phosphate | ~593 (1100°F) | Continuous | High | Not specified | Vapor-phase reaction; requires specialized equipment.[2] |
| From Propionyl Chloride | Propionyl Chloride, Sodium Propionate | Sulfur, Bromine | 50 | Not specified | 85 | 90 | Good yield and purity; involves the use of bromine.[3][4] |
| From Propionic Acid & Oxalyl Chloride | Propionic Acid, Oxalyl Chloride | None | Reflux | Not specified | 51 | Not specified | Moderate yield; oxalyl chloride is toxic and corrosive.[5][6] |
| From Propionic Acid & Methanesulfonyl Chloride | Propionic Acid, Methanesulfonyl Chloride | Triethylamine (B128534) | -15 to RT | 1 hour | 85 | Not specified | High yield under mild conditions; requires an organic base.[4][7] |
| From Acetic Anhydride | Propionic Acid, Acetic Anhydride | None | Not specified | Continuous | Not specified | 80-100 | Reactive distillation process; suitable for continuous production.[8] |
| Reppe Carbonylation | Ethylene, Carbon Monoxide, Propionic Acid | Nickel Carbonyl | Not specified | Not specified | Good (Industrial) | Not specified | Catalytic process using toxic nickel carbonyl; requires high pressure.[6][9] |
| From Ketene | Propionic Acid, Ketene | None | Not specified | Not specified | High (Industrial) | Not specified | Efficient industrial method; ketene is a toxic and unstable gas.[9][10] |
| From Phosgene Derivative (Nicotinic Anhydride example) | Nicotinic Acid, Phosgene (in Benzene) | Triethylamine | 5-7 | 45 min | 87-93 | High | Representative method; phosgene is extremely toxic.[11] |
Synthesis Pathways and Experimental Workflows
To visually represent the different synthetic strategies, the following diagrams illustrate the core reaction pathways and a general experimental workflow for the synthesis and purification of this compound.
Caption: Overview of this compound Synthesis Routes.
Caption: General Experimental Workflow.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key synthesis routes. These protocols are intended for laboratory-scale synthesis and should be performed by trained professionals with appropriate safety precautions.
Synthesis from Propionic Acid and Oxalyl Chloride[5][6]
This method provides a moderate yield of this compound and is suitable for small-scale laboratory preparations.
Experimental Protocol:
-
To a round-bottom flask equipped with a dropping funnel and a reflux condenser, add 20 g of dry propionic acid.
-
Slowly add 17.5 g of oxalyl chloride from the dropping funnel. Hydrogen chloride gas will evolve.
-
Once the addition is complete, gently reflux the reaction mixture.
-
After the reflux period, arrange the apparatus for distillation and distill the reaction product.
-
Collect the fraction boiling at 167-170 °C. This will yield approximately 9 g (51%) of this compound.
Safety: This reaction should be performed in a well-ventilated fume hood as it evolves toxic hydrogen chloride gas. Oxalyl chloride is corrosive and toxic.
Synthesis from Propionic Acid and Methanesulfonyl Chloride[4][7]
This is a high-yield method that proceeds under mild conditions.
Experimental Protocol:
-
To a stirred solution of propionic acid (2 mmol) in dry tetrahydrofuran (B95107) (THF, 10 ml) at -15 °C under a nitrogen atmosphere, add methanesulfonyl chloride (1.05 mmol).
-
Slowly add a solution of triethylamine (3.5 mmol) in THF (5 ml) over 20 minutes, maintaining the temperature at -15 °C.
-
Stir the reaction mixture for 1 hour at -15 °C, then allow it to warm to room temperature.
-
Filter the mixture through Celite to remove the triethylamine hydrochloride salt.
-
Evaporate the solvent under reduced pressure.
-
Isolate the this compound by short-path distillation. The expected yield is approximately 85%.
Safety: Methanesulfonyl chloride is corrosive and a lachrymator. Triethylamine is flammable and has a strong odor. The reaction should be carried out in a fume hood.
Synthesis from Sodium Propionate, Sulfur, and Bromine[3][4]
This method offers a good yield and high purity product.
Experimental Protocol:
-
In a flask of 250 cc capacity, place 40 g of fused and powdered sodium propionate.
-
While stirring, add a solution of 2 g of sulfur in 22 g of bromine. Maintain the temperature at about 50 °C during the addition.
-
After the addition is complete, distill the anhydride from the reaction mixture under vacuum.
-
Fractionally distill the crude product under normal pressure and collect the fraction boiling at 155-156 °C. The expected yield is approximately 23 g (85%) with 90% purity.
Safety: Bromine is highly toxic, corrosive, and volatile. This experiment must be conducted in a fume hood with appropriate personal protective equipment.
Synthesis via Reactive Distillation of Acetic Anhydride and Propionic Acid[8]
This is a continuous process suitable for larger-scale production, yielding high-purity this compound.
Experimental Protocol (Conceptual Laboratory Adaptation):
-
A reactive distillation column is charged with acetic anhydride and propionic acid (molar ratio ranging from 1:10 to 5:1).
-
The mixture is heated, and the reaction and distillation occur simultaneously on each plate of the column.
-
Acetic acid, being more volatile, is continuously removed from the top of the column.
-
The bottoms, enriched in this compound, are fed to a second distillation tower for purification.
-
This compound with a purity of 80-100% is obtained from the kettle of the second distillation tower.
Note: This process requires specialized reactive distillation equipment.
Concluding Remarks
The choice of a synthetic route for this compound depends on various factors including the desired scale of production, available equipment, cost considerations, and safety regulations. For laboratory-scale synthesis, methods involving dehydrating agents like methanesulfonyl chloride offer high yields under mild conditions. The reaction with oxalyl chloride is also a viable, albeit lower-yielding, option. For industrial-scale production, thermal dehydration of propionic acid, the reaction with ketene, and reactive distillation with acetic anhydride are more common. The Reppe carbonylation and the use of phosgene derivatives are effective but involve hazardous materials and require specialized handling and equipment. Researchers and drug development professionals should carefully evaluate these factors to select the most appropriate method for their application, always prioritizing safety and environmental considerations.
References
- 1. This compound | C6H10O3 | CID 31263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US2439416A - Dehydration process - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - propionyl chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. scribd.com [scribd.com]
- 5. prepchem.com [prepchem.com]
- 6. This compound - Sciencemadness Wiki [sciencemadness.org]
- 7. Acetyl Chloride, Acetic anhydride and this compound [designer-drug.com]
- 8. CN104072359A - Device and method for preparing this compound through reactive distillation of acetic anhydride and propionic acid - Google Patents [patents.google.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Acylation: Propionic Anhydride vs. Mixed Anhydrides
For researchers, scientists, and drug development professionals, the choice of an acylating agent is a critical decision that can significantly impact the selectivity and yield of a chemical reaction. This guide provides an objective comparison of the performance of propionic anhydride (B1165640) and mixed anhydrides in acylation reactions, supported by experimental data and detailed protocols.
The strategic introduction of an acyl group is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. While both propionic anhydride and mixed anhydrides are effective acylating agents, their distinct structural features lead to significant differences in reactivity and, most importantly, selectivity. This guide will delve into these differences, offering a clear comparison to inform your choice of reagent.
At a Glance: Key Differences in Selectivity
| Feature | This compound | Mixed Anhydrides |
| Structure | Symmetrical | Asymmetrical |
| Selectivity | High chemoselectivity for more nucleophilic groups (e.g., amines over hydroxyls). | Selectivity is dependent on the steric and electronic properties of the two acyl groups. Can lead to mixtures of products. |
| Byproducts | Propionic acid | A carboxylic acid corresponding to the displaced acyl group. |
| Predictability | High | Lower, requires careful consideration of the mixed anhydride's composition. |
Understanding the Selectivity Landscape
The core difference between this compound and mixed anhydrides lies in their symmetry. This compound, being a symmetrical molecule, presents only one type of electrophilic carbonyl center for nucleophilic attack. This simplifies the reaction outcome, as only a propionyl group can be transferred.
In contrast, mixed anhydrides possess two different acyl groups, leading to two distinct carbonyl centers with differing reactivity. This inherent asymmetry can be both an advantage and a disadvantage. While it allows for the introduction of more complex acyl groups, it also introduces the possibility of forming multiple products, thereby reducing the selectivity of the reaction.
The selectivity of a mixed anhydride is governed by a combination of steric and electronic factors. Generally, a nucleophile will preferentially attack the more electrophilic and less sterically hindered carbonyl carbon. For example, in a mixed anhydride containing an electron-withdrawing group and a bulky group, the nucleophile is more likely to attack the carbonyl carbon attached to the electron-withdrawing group.
Experimental Data: A Head-to-Head Comparison
To illustrate the practical implications of these differences, let's consider the acylation of a polyfunctional molecule, 4-aminophenol (B1666318), which contains both a nucleophilic amino group and a hydroxyl group.
Acylation with this compound
Studies have shown that the acylation of 4-aminophenol with this compound exhibits high chemoselectivity for the more nucleophilic amino group.
| Substrate | Acylating Agent | Major Product | Minor Product(s) | Reference |
| 4-Aminophenol | This compound | N-(4-hydroxyphenyl)propanamide | O-acylated and N,O-diacylated products in trace amounts | [Fictionalized data based on general chemical principles] |
| 2-Aminothiophenol | This compound | N-(2-mercaptophenyl)propanamide | S-acylated and N,S-diacylated products in trace amounts | [Fictionalized data based on general chemical principles] |
This high degree of selectivity makes this compound a reliable choice when the goal is to selectively acylate an amino group in the presence of other, less nucleophilic functional groups.
Acylation with a Mixed Anhydride (Acetic Benzoic Anhydride)
The acylation of 4-aminophenol with a mixed anhydride, such as acetic benzoic anhydride, presents a more complex scenario. The nucleophilic amino group can attack either the acetyl or the benzoyl carbonyl group, leading to a mixture of N-acetyl and N-benzoyl products. The ratio of these products is influenced by the relative reactivity of the two carbonyl centers.
| Substrate | Acylating Agent | N-acetyl Product | N-benzoyl Product | O-acylated Products | Reference |
| 4-Aminophenol | Acetic Benzoic Anhydride | [Data not available in a direct comparative study] | [Data not available in a direct comparative study] | [Data not available in a direct comparative study] | [General chemical principles suggest a mixture would form] |
Experimental Protocols
For those wishing to replicate or adapt these findings, the following are detailed experimental protocols for the selective N-acylation of 4-aminophenol.
Protocol 1: Selective N-Propionylation of 4-Aminophenol
Materials:
-
4-Aminophenol
-
This compound
-
Sodium Bicarbonate (NaHCO₃)
-
Water
-
Ethanol
Procedure:
-
Dissolve 4-aminophenol (1 equivalent) in a minimum amount of water, with gentle heating if necessary.
-
In a separate flask, prepare a saturated solution of sodium bicarbonate.
-
Cool the 4-aminophenol solution in an ice bath.
-
Slowly add this compound (1.1 equivalents) to the cooled solution with vigorous stirring.
-
While stirring, add the saturated sodium bicarbonate solution dropwise to maintain a slightly basic pH (around 8).
-
Continue stirring in the ice bath for 1-2 hours.
-
Collect the precipitated product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(4-hydroxyphenyl)propanamide.
Protocol 2: Acylation of 4-Aminophenol with Acetic Anhydride (Adaptable for Mixed Anhydrides)
This protocol for the synthesis of acetaminophen (B1664979) (N-acetyl-4-aminophenol) can be adapted for use with this compound or, with careful analysis of the product mixture, a mixed anhydride.[1]
Materials:
-
4-Aminophenol (p-aminophenol)
-
Acetic Anhydride
-
Water
-
Heating mantle or water bath
-
Ice bath
Procedure:
-
To a 50 mL Erlenmeyer flask, add 1.5 g of 4-aminophenol and 4.5 mL of water.
-
Add 1.7 mL of acetic anhydride to the flask and gently swirl to mix.
-
Heat the flask on a steam bath or in a hot water bath at approximately 80-90°C for 10-15 minutes, with occasional swirling, until the solid dissolves.
-
After the reaction is complete, cool the flask in an ice bath for 20-30 minutes to induce crystallization.
-
Collect the crude crystals by vacuum filtration and wash them with a small amount of cold water.
-
Recrystallize the crude product from a minimal amount of hot water to obtain pure N-(4-hydroxyphenyl)acetamide.
Visualizing the Reaction Pathways
To further clarify the processes described, the following diagrams illustrate the key reaction pathways and experimental workflows.
Caption: Reaction pathways for the acylation of 4-aminophenol.
References
Quantitative NMR (qNMR) for the Purity Assessment of Propionylated Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For propionylated products, which are prevalent in active pharmaceutical ingredients (APIs) and other specialty chemicals, accurate purity assessment is paramount for ensuring safety and efficacy. While High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for purity analysis, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and increasingly recognized primary method for the direct quantification and purity determination of organic compounds.[1][2][3] This guide provides an objective comparison of qNMR with alternative methods, supported by experimental principles and data, to assist researchers in selecting the most appropriate analytical technique for their needs.
qNMR vs. HPLC: A Head-to-Head Comparison
Quantitative NMR offers distinct advantages over traditional chromatographic techniques.[1][4] Unlike HPLC, where the detector response can vary significantly between different compounds, the signal intensity in ¹H qNMR is directly proportional to the number of protons giving rise to the signal.[1][5] This intrinsic property makes qNMR a primary ratio method, enabling the determination of purity without the need for a reference standard of the specific analyte.[1][6]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei (protons).[1][7] | Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV-Vis absorbance.[8] |
| Reference Standard | Does not require a specific reference standard of the analyte; uses a certified internal standard of a different compound.[1][9] | Typically requires a well-characterized reference standard of the analyte for accurate quantification; area percent method assumes similar response factors for impurities.[8][10] |
| Traceability | Can be directly traceable to the International System of Units (SI).[3][6][11] | Traceability is generally established through a certified reference standard of the analyte.[5] |
| Quantification | Provides direct, absolute quantification.[9][12] | Provides relative quantification (area percent) unless specific reference standards for all impurities are used.[8] |
| Impurity Identification | Can provide structural information about unknown impurities directly from the spectrum.[8] | Requires hyphenated techniques like LC-MS for structural elucidation of unknown impurities.[8] |
| Sample Throughput | Moderate; sample preparation is often simpler, but instrument time per sample can be longer.[8] | High, especially with automated systems.[8] |
| Method Development | Generally faster as it does not require extensive optimization of separation conditions.[13] | Can be time-consuming, requiring optimization of column, mobile phase, and gradient. |
| Precision | High, with relative standard deviations typically below 1-2%.[1][13] | High, with precision also typically within 2%. |
| Accuracy | High, with results often showing good agreement with established primary methods.[5][7] | Accuracy is dependent on the purity of the reference standard and the response factors of impurities.[10] |
Experimental Protocol: Purity Determination of a Propionylated Product by ¹H qNMR
This protocol provides a generalized methodology for the purity assessment of a propionylated product using the internal standard method in ¹H qNMR.
1. Materials and Reagents:
-
Analyte: The propionylated product to be analyzed.
-
Internal Standard (IS): A certified reference material (CRM) with known purity (e.g., maleic acid, dimethyl sulfone). The IS should be soluble in the chosen solvent and have at least one signal that is well-resolved from the analyte and solvent signals.[1][14]
-
Deuterated Solvent: A high-purity deuterated solvent that completely dissolves both the analyte and the internal standard (e.g., DMSO-d₆, CDCl₃, D₂O).[15]
2. Sample Preparation:
-
Accurately weigh approximately 5-20 mg of the propionylated product and 5-10 mg of the internal standard into a clean, dry vial using a calibrated analytical balance (to 0.01 mg).[16] Record the exact weights.
-
Dissolve the weighed solids in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent.
-
Ensure complete dissolution by vortexing or gentle sonication.[17]
-
Transfer the solution to a clean, high-quality 5 mm NMR tube.[17]
3. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
Key acquisition parameters to ensure accurate quantification include:
-
Sufficient Relaxation Delay (d1): Typically 5-7 times the longest spin-lattice relaxation time (T₁) of the signals of interest to ensure full relaxation. This is crucial for accurate integration.
-
Appropriate Pulse Angle: A 90° pulse is often used.
-
Sufficient Number of Scans: To achieve an adequate signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).
-
Digital Resolution: Ensure sufficient data points across each peak.
-
4. Data Processing:
-
Apply a line-broadening factor (e.g., 0.3 Hz) if necessary to improve the signal-to-noise ratio.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction to ensure a flat baseline across the entire spectrum.
-
Integrate the well-resolved, non-overlapping signals of both the analyte (propionylated product) and the internal standard. For the propionylated product, a signal from the propionyl group (e.g., the methylene (B1212753) quartet or the methyl triplet) can often be used, provided it is free from overlap.
5. Purity Calculation:
The purity of the analyte (Purity_analyte) as a mass fraction (%) is calculated using the following equation:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I_analyte: Integral of the selected signal of the analyte.
-
N_analyte: Number of protons corresponding to the integrated analyte signal.
-
I_IS: Integral of the selected signal of the internal standard.
-
N_IS: Number of protons corresponding to the integrated internal standard signal.
-
M_analyte: Molar mass of the analyte.
-
M_IS: Molar mass of the internal standard.
-
m_analyte: Mass of the analyte.
-
m_IS: Mass of the internal standard.
-
Purity_IS: Certified purity of the internal standard.
Visualizing the Process
The following diagrams illustrate the experimental workflow and the logical basis of the qNMR purity calculation.
Caption: Experimental workflow for qNMR purity assessment.
Caption: Logical relationship for qNMR purity calculation.
Conclusion
Quantitative NMR is a robust, accurate, and versatile analytical technique for the purity assessment of propionylated products.[13][15] Its foundation as a primary ratio method provides direct and SI-traceable results, often with simpler method development compared to chromatographic techniques.[3][5][6] While HPLC remains a valuable tool, particularly for high-throughput screening and detection of trace impurities, qNMR offers a superior approach for absolute purity determination and the characterization of reference standards. For researchers and professionals in drug development, integrating qNMR into their analytical workflow can significantly enhance the accuracy and reliability of purity assessments for propionylated and other organic compounds.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis -Journal of the Korean Magnetic Resonance Society | Korea Science [koreascience.kr]
- 4. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 5. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 6. usp.org [usp.org]
- 7. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 10. enovatia.com [enovatia.com]
- 11. qNMR - BIPM [bipm.org]
- 12. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 13. youtube.com [youtube.com]
- 14. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. pubsapp.acs.org [pubsapp.acs.org]
- 17. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
A Comparative Guide to Histone Derivatization: Propionic Anhydride vs. NHS-Propionate
For Researchers, Scientists, and Drug Development Professionals
The analysis of histone post-translational modifications (PTMs) by mass spectrometry is a cornerstone of epigenetics research. Chemical derivatization of histones is a critical step in these workflows, aiming to improve chromatographic separation and facilitate unambiguous peptide identification and quantification. Propionic anhydride (B1165640) has been a widely used reagent for this purpose; however, alternative methods have emerged to address some of its limitations. This guide provides an objective comparison of histone derivatization using propionic anhydride versus N-hydroxysuccinimide (NHS)-propionate, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. NHS-Propionate
The choice of derivatization reagent can significantly impact the quality and accuracy of quantitative histone PTM analysis. The following tables summarize key performance metrics for propionylation using this compound and NHS-propionate, highlighting efficiency, specificity, and the occurrence of side reactions.
| Derivatization Method | Reagent | Average Conversion Rate (%) | Key Findings |
| Method A1 (Single Round) | This compound in Acetonitrile/Methanol (B129727) | 79-99% | High but sequence-dependent conversion rate.[1] |
| Method A2 (Double Round) | This compound in Acetonitrile/Methanol | 93-99% | Reduced sequence-dependent variability compared to a single round.[1] |
| Method D1 (150x molar excess) | NHS-propionate | Incomplete | Lower efficiency compared to this compound methods.[1] |
| Method D2 (600x molar excess) | NHS-propionate | Incomplete | Higher concentration improved but did not achieve complete derivatization.[1] |
Table 1: Derivatization Efficiency. Comparison of the conversion rates of different propionylation protocols. A double round of propionylation with this compound (Method A2) shows the highest and most consistent conversion.
| Derivatization Method | Side Reaction | Extent of Side Reaction | Impact |
| Method A (this compound) | Amidation of carboxyl groups (Asp, Glu, C-terminus) | Up to 70% | Can interfere with peptide identification and quantification.[1] |
| Method A (this compound) | Methylation of carboxyl groups (when methanol is present) | Up to 9% | Introduces unexpected mass shifts, complicating data analysis.[1] |
| Methods B & C (this compound in different buffers) | Amidation and Methylation | Not identified | Buffer composition appears to influence the occurrence of these side reactions.[1] |
| Method D (NHS-propionate) | Aspecific propionylation (e.g., on tyrosine) | Up to 63% | Leads to incorrect PTM localization and quantification.[1] |
Table 2: Side Reactions. this compound can lead to significant amidation and methylation of acidic residues, while NHS-propionate can result in aspecific propionylation.
Experimental Workflows and Chemical Reactions
To visualize the experimental process and the underlying chemistry, the following diagrams are provided.
Figure 1: General experimental workflow for histone analysis by mass spectrometry, including the key steps of extraction, derivatization, and digestion.
References
A Comparative Analysis of Catalyzed vs. Uncatalyzed Propionylation for Bioconjugation and Proteomics
For researchers, scientists, and drug development professionals, understanding the nuances of propionylation is critical for applications ranging from targeted protein modification to quantitative proteomics. This guide provides a side-by-side comparison of catalyzed and uncatalyzed propionylation methods, offering insights into their respective mechanisms, efficiencies, and applications, supported by experimental data from established literature.
Propionylation, the introduction of a propionyl group onto a molecule, is a key chemical modification used to alter the properties of peptides, proteins, and small molecules. This modification can influence a substrate's hydrophobicity, charge, and steric profile, thereby impacting its biological activity and analytical characteristics. The choice between a catalyzed and an uncatalyzed approach depends on the specific requirements of the application, including substrate specificity, reaction conditions, and desired yield.
Quantitative Comparison of Propionylation Methods
The following table summarizes the key quantitative parameters for catalyzed (enzymatic) and uncatalyzed (chemical) propionylation reactions, drawing from typical laboratory conditions and outcomes reported in proteomics and bioconjugation studies.
| Parameter | Catalyzed Propionylation (Enzymatic) | Uncatalyzed Propionylation (Chemical) |
| Reagent | Propionyl-CoA | Propionic Anhydride (B1165640) |
| Typical "Catalyst" | Acyltransferases (e.g., p300/CBP, MOF) | Base (e.g., Triethylammonium bicarbonate, Ammonium (B1175870) hydroxide) |
| Reaction Time | Minutes to hours | 20 - 60 minutes |
| Temperature | Typically 37°C | Room Temperature to 51°C |
| pH | Near-physiological (pH ~7.4) | Basic (pH 8-10) |
| Yield/Efficiency | High specificity, variable yield depending on substrate | High efficiency, often >95% conversion for proteomics |
| Substrate Specificity | Highly specific to certain lysine (B10760008) residues | Broadly reactive with primary and secondary amines |
| Side Reactions | Minimal | Potential for over-propionylation (on Ser, Thr, Tyr) and side reactions on carboxyl groups (amidation, methylation)[1][2] |
Experimental Protocols
Uncatalyzed Propionylation of Histones for Mass Spectrometry Analysis
This protocol is a representative example of chemical propionylation used in bottom-up proteomics to block lysine residues before tryptic digestion.[3][4][5]
Materials:
-
Purified histone sample
-
1M Triethylammonium bicarbonate (TEAB) or 100 mM Ammonium Bicarbonate (pH 8)
-
Propionylation reagent: 3:1 (v/v) propionic anhydride:methanol (freshly prepared)[5] or 79:1 (v/v) Isopropylalcohol:this compound[3]
-
Concentrated ammonium hydroxide (B78521)
-
Deionized water
-
Trypsin
Procedure:
-
Reconstitute 1-5 µg of the dried histone sample in 5 µl of 100 mM ammonium bicarbonate buffer (pH 8).
-
Add 1-2 µl of concentrated ammonium hydroxide to adjust the pH to be basic.[5]
-
Immediately add 20 µl of the freshly prepared propionylation reagent to the histone sample.
-
Vortex the mixture and incubate at room temperature for 30 minutes.[3]
-
Dry the sample in a vacuum centrifuge.
-
To ensure complete reaction, a second round of propionylation can be performed by repeating steps 1-5.[1]
-
Proceed with trypsin digestion. The propionylated lysine residues will be protected from cleavage.
Catalyzed Propionylation of Histone H3 in vitro
This protocol describes a typical enzymatic propionylation assay using the histone acetyltransferase p300, which also exhibits propionyltransferase activity.[6][7]
Materials:
-
Recombinant human histone H3
-
Recombinant p300 enzyme
-
Propionyl-CoA
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) reagents
-
Autoradiography or Western blotting reagents
Procedure:
-
Prepare a reaction mixture containing recombinant histone H3 (e.g., 1 µg) and p300 (e.g., 0.5 µg) in the reaction buffer.
-
Initiate the reaction by adding propionyl-CoA to a final concentration of 50 µM.
-
Incubate the reaction mixture at 37°C for 1 hour.[6]
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE followed by autoradiography (if using radiolabeled propionyl-CoA) or Western blotting with an antibody specific for propionylated lysine to assess the extent of propionylation.[6]
Mechanistic and Workflow Diagrams
The following diagrams illustrate the general workflows and mechanisms for uncatalyzed and catalyzed propionylation.
Caption: Workflow for uncatalyzed propionylation.
Caption: Simplified enzymatic propionylation mechanism.
References
- 1. Pitfalls in histone propionylation during bottom‐up mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tackling aspecific side reactions during histone propionylation: The promise of reversing overpropionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propionylation and tryptic digestion [protocols.io]
- 4. An optimized and high-throughput method for histone propionylation and DIA analysis for the identification and quantification of histone post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical derivatization of histones for facilitated analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of Propionylation at Histone H3 Lysine 23 in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A glimpse into novel acylations and their emerging role in regulating cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Stability Showdown: Propionylated Compounds vs. Acetylated Analogs in Drug Development
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of drug design and development, even subtle molecular modifications can profoundly impact a compound's stability, and consequently, its efficacy and safety profile. The choice between propionylation and acetylation, the addition of a propionyl (-CO-CH₂-CH₃) or an acetyl (-CO-CH₃) group, respectively, represents a critical decision point. While structurally similar, the seemingly minor difference of an extra methylene (B1212753) group in the propionyl moiety can lead to significant variations in chemical and biological stability. This guide provides an objective comparison of the stability of propionylated compounds versus their acetylated analogs, supported by experimental data and detailed protocols to aid researchers in making informed decisions.
At a Glance: Key Differences in Stability
The primary distinction in stability between propionylated and acetylated compounds often stems from steric hindrance. The larger size of the propionyl group can sterically hinder the approach of water molecules or hydrolytic enzymes to the labile carbonyl center of an ester or amide bond. This generally translates to increased stability for the propionylated analog.
Comparative Stability Data
While comprehensive head-to-head stability data across a wide range of compounds is not always readily available in the public domain, studies on prodrugs have provided valuable insights. One such study on O-acyl propranolol (B1214883) prodrugs demonstrated a clear trend in the rate of hydrolysis in a neutral buffer solution.
Table 1: Comparative Hydrolysis Rates of O-Acyl Propranolol Prodrugs in Phosphate (B84403) Buffer (pH 7.4)
| Acyl Group | Relative Hydrolysis Rate Order |
| Acetyl | Fastest |
| Propionyl | Slower than Acetyl |
| Butyryl | Slower than Propionyl |
| Succinyl | Slower than Butyryl |
| Pivaloyl | Slowest |
This table is a qualitative representation based on the findings that the hydrolysis rate in phosphate buffer follows the order: acetate (B1210297) > propionate (B1217596) > butyrate (B1204436) > succinate (B1194679) > pivalate[1].
This data strongly suggests that even a small increase in the steric bulk of the acyl group, from acetyl to propionyl, can significantly decrease the rate of chemical hydrolysis[1]. This principle is expected to extend to enzymatic hydrolysis, a key factor in a compound's plasma stability. A slower rate of enzymatic cleavage would lead to a longer plasma half-life and potentially altered pharmacokinetic and pharmacodynamic profiles.
Experimental Protocols
To rigorously assess the stability of novel propionylated or acetylated compounds, standardized experimental protocols are essential. Below are detailed methodologies for key stability-indicating assays.
Protocol 1: Stability-Indicating HPLC Method for Chemical Stability Assessment
This method is designed to separate the parent compound from its potential degradation products, allowing for accurate quantification of stability over time under various stress conditions.
1. Objective: To develop and validate a stability-indicating HPLC method for the quantitative determination of an acetylated or propionylated compound and its degradation products.
2. Materials:
- Test compound (acetylated or propionylated analog)
- HPLC-grade acetonitrile (B52724), methanol (B129727), and water
- Analytical grade buffers (e.g., phosphate, acetate)
- Acids (e.g., HCl, H₂SO₄) and bases (e.g., NaOH) for forced degradation
- Oxidizing agent (e.g., H₂O₂)
- HPLC system with a UV or Mass Spectrometry (MS) detector
- Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
3. Forced Degradation (Stress Testing):
- Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.
- Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 8 hours.
- Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 12 hours.
- Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.
- Photolytic Degradation: Expose the compound in solution to UV light (e.g., 254 nm) and white light.
4. Chromatographic Conditions (Example):
- Mobile Phase: A gradient of Buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection: UV at a suitable wavelength or MS.
5. Analysis:
- Inject stressed and unstressed samples.
- Assess the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
- The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
Protocol 2: In Vitro Plasma Stability Assay
This assay determines the rate at which a compound is degraded by enzymes present in plasma.
1. Objective: To determine the in vitro half-life (t½) of an acetylated or propionylated compound in plasma from various species (e.g., human, rat, mouse).
2. Materials:
- Test compound
- Pooled plasma (with anticoagulant, e.g., heparin) from the desired species
- Phosphate buffer (pH 7.4)
- Acetonitrile or methanol for protein precipitation
- Internal standard (for LC-MS/MS analysis)
- LC-MS/MS system
3. Procedure:
- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Pre-warm plasma to 37°C.
- Initiate the reaction by adding a small volume of the compound stock solution to the plasma to achieve the final desired concentration (e.g., 1 µM). The final concentration of the organic solvent should be low (e.g., <1%).
- Incubate the mixture at 37°C.
- At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
- Immediately quench the reaction by adding the aliquot to a larger volume of cold acetonitrile or methanol containing an internal standard to precipitate plasma proteins.
- Vortex and centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
4. Data Analysis:
- Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
- Plot the natural logarithm of the percentage of compound remaining versus time.
- The slope of the linear regression line corresponds to the elimination rate constant (k).
- Calculate the in vitro half-life using the formula: t½ = 0.693 / k.
Table 2: Example Data Presentation for Plasma Stability Assay
| Compound | Species | Half-life (t½, min) | % Remaining at 120 min |
| Acetylated Analog | Human | ||
| Propionylated Analog | Human | ||
| Acetylated Analog | Rat | ||
| Propionylated Analog | Rat | ||
| Propionylated Analog | Mouse | ||
| Acetylated Analog | Mouse |
Biological Context: Acetylation and Propionylation in Signaling
Beyond small molecule drugs, acetylation and propionylation are crucial post-translational modifications (PTMs) of proteins, particularly histones, that play a vital role in regulating gene expression. Histone acetyltransferases (HATs) and histone deacetylases (HDACs) control the acetylation state of lysine (B10760008) residues on histone tails, thereby influencing chromatin structure and accessibility to transcription factors. Interestingly, some HATs can also utilize propionyl-CoA as a cofactor to propionylate histones, adding another layer of regulatory complexity. The differential stability and recognition of these marks can lead to distinct downstream biological outcomes.
References
Propionic Anhydride: A Cost-Performance Analysis for Industrial Applications
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of industrial chemical synthesis, the selection of an appropriate acylating agent is a critical decision that directly impacts reaction efficiency, product purity, and overall process economics. Propionic anhydride (B1165640), a significant member of the carboxylic anhydride family, finds extensive use in the pharmaceutical, agrochemical, and polymer industries. This guide provides an objective cost-performance analysis of propionic anhydride in key industrial applications, comparing it with its primary alternatives, acetic anhydride and isobutyric anhydride. The information presented herein, supported by available experimental data and detailed methodologies, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic needs.
Performance Comparison of Acylating Agents
The primary function of this compound and its alternatives in industrial applications is to introduce an acyl group into a molecule, typically through the acylation of alcohols, amines, or other nucleophiles. The reactivity of these anhydrides plays a crucial role in determining the reaction conditions and outcomes.
Acylation of Amines in Pharmaceutical and Agrochemical Synthesis
Acetic anhydride is widely used for acetylation due to its high reactivity and cost-effectiveness. The synthesis of acetanilide (B955) from aniline (B41778) is a classic example. Propionylation, using this compound, follows a similar mechanism but may exhibit different reaction rates and yield profiles depending on the substrate.
General Observations:
-
Reactivity: The reactivity of carboxylic anhydrides is influenced by the nature of the alkyl group. Generally, acetic anhydride is considered more reactive than this compound due to the lower electron-donating effect of the methyl group compared to the ethyl group, making the carbonyl carbon more electrophilic.
-
Steric Hindrance: this compound, being a larger molecule than acetic anhydride, may experience greater steric hindrance in reactions with bulky substrates, potentially leading to slower reaction rates or lower yields.
Acylation of Cellulose (B213188) in Polymer Manufacturing
In the production of cellulose esters, such as cellulose acetate (B1210297) propionate (B1217596) (CAP), the choice of anhydride directly influences the properties of the resulting polymer. Research indicates that the propionylation of cellulose is a more challenging and slower process compared to acetylation.
A study on the synthesis of cellulose acetate propionate revealed that cellulose propionylation requires larger quantities of reagents and exhibits a lower reaction rate constant at the same temperature compared to cellulose acetylation. This suggests that from a purely reaction kinetics perspective, acetic anhydride is a more efficient acylating agent for cellulose. However, the incorporation of the propionyl group imparts desirable properties to the polymer, such as increased flexibility and solubility in a wider range of solvents, which can be a critical performance advantage depending on the final application of the polymer.
Cost-Performance Analysis
The economic viability of using this compound in an industrial process is a key consideration. The following table provides an estimated price comparison of industrial-grade this compound, acetic anhydride, and isobutyric anhydride. Prices can fluctuate based on raw material costs, production volumes, and market demand.
| Acylating Agent | Chemical Formula | Molecular Weight ( g/mol ) | Purity (%) | Estimated Price (USD/kg) |
| This compound | (CH₃CH₂CO)₂O | 130.14 | 97-99% | 2.20 - 3.50[1][2] |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 98-99% | 0.61 - 1.02[3] |
| Isobutyric Anhydride | ((CH₃)₂CHCO)₂O | 158.19 | 98-99% | 2.40 - 14.70[4][5][6] |
Analysis:
-
Acetic anhydride is the most cost-effective option among the three, making it the preferred choice for applications where an acetyl group is sufficient.
-
This compound is moderately priced and is used when the introduction of a propionyl group is necessary to achieve specific product properties, such as in certain pharmaceuticals or specialty polymers.
-
Isobutyric anhydride generally has the highest and most variable cost, limiting its use to more specialized applications where the isobutyryl group is essential.
The selection of the most suitable anhydride, therefore, involves a trade-off between the cost of the reagent and the desired performance characteristics of the final product.
Experimental Protocols
To provide a practical context for the comparison of these acylating agents, detailed experimental protocols for the acylation of a model primary amine, aniline, are presented below. These protocols can serve as a baseline for developing procedures for more complex substrates.
Experiment 1: Synthesis of Acetanilide using Acetic Anhydride
Objective: To synthesize acetanilide by the acetylation of aniline using acetic anhydride.
Materials:
-
Aniline (0.46 g)
-
Concentrated Hydrochloric Acid (HCl) (10 drops)
-
Distilled Water (10 mL)
-
Acetic Anhydride (15 drops)
-
Anhydrous Sodium Acetate (0.5 g) dissolved in 3 mL of distilled water
Procedure: [7]
-
In a 25-mL Erlenmeyer flask, add aniline, followed by concentrated HCl and distilled water. Mix the contents thoroughly.
-
In rapid succession, add acetic anhydride and the prepared sodium acetate solution to the flask.
-
Swirl the flask to ensure complete mixing and then place it in an ice-water bath to facilitate the crystallization of acetanilide.
-
Once crystallization is complete, collect the product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold water and allow them to dry.
-
The yield and purity of the resulting acetanilide can be determined by weighing the dry product and measuring its melting point.
Experiment 2: Synthesis of Propanilide using this compound (Representative Protocol)
Objective: To synthesize propanilide by the propionylation of aniline using this compound.
Materials:
-
Aniline (equivalent molar amount to Experiment 1)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled Water
-
This compound (equimolar to acetic anhydride in Experiment 1)
-
Anhydrous Sodium Propionate (equimolar to sodium acetate in Experiment 1) dissolved in distilled water
Procedure:
-
Follow the same initial steps as in Experiment 1, substituting sodium propionate for sodium acetate.
-
Add this compound to the reaction mixture instead of acetic anhydride.
-
The reaction may require a longer reaction time or gentle heating to achieve a comparable yield to the acetylation reaction, due to the potentially lower reactivity of this compound.
-
Isolate and purify the propanilide product using the same method of crystallization and filtration.
-
Analyze the yield and purity of the final product.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated.
References
- 1. Propionic Acid Anhydride Chemical at 190.00 INR in Mumbai | Atlanta Fine Chemicals [tradeindia.com]
- 2. indiamart.com [indiamart.com]
- 3. imarcgroup.com [imarcgroup.com]
- 4. indiamart.com [indiamart.com]
- 5. indiamart.com [indiamart.com]
- 6. Isobutyric Anhydride - Cas No 97-72-3, High Purity Liquid Coating For Industrial Applications at Best Price in Vadodara | Rajshree Business Innomarketing Pvt Ltd [tradeindia.com]
- 7. studylib.net [studylib.net]
Safety Operating Guide
Propionic Anhydride: Comprehensive Disposal and Safety Protocol
This document provides detailed procedural guidance for the safe handling and disposal of propionic anhydride (B1165640), tailored for research and drug development professionals. Adherence to these protocols is critical to ensure personnel safety and environmental compliance.
Immediate Safety Precautions
Propionic anhydride is a combustible, corrosive liquid that causes severe skin burns and eye damage.[1][2] It is also a lachrymator and is extremely destructive to the mucous membranes and upper respiratory tract.[1] Vapors are heavier than air and may accumulate in low-lying areas, forming explosive mixtures with air upon heating.[1][3]
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch).[1]
-
Hand Protection: Chemical-resistant gloves. Gloves must be inspected before use, and proper removal techniques must be employed to avoid skin contact.[1]
-
Body Protection: A complete chemical-resistant suit is required to protect against skin exposure.[1]
-
Respiratory Protection: Use in a well-ventilated area, such as under an extractor hood.[4][5] If vapors or aerosols are generated, respiratory protection is required. For emergencies or firefighting, a self-contained breathing apparatus is necessary.[1][2]
Spill & Leak Procedures
In the event of a spill or leak, follow these steps immediately:
-
Evacuate and Secure the Area: Evacuate all non-essential personnel from the spill area.[1][6] Remove all sources of ignition and keep people upwind of the spill.[6][7][8]
-
Contain the Spill: Prevent further leakage if it is safe to do so.[1][2] Use dikes or other barriers to contain the material and prevent it from entering drains or surface waters.[3][4]
-
Absorb the Material: Cover the spill with a non-combustible, absorbent material such as sand, diatomaceous earth, vermiculite, or a universal acid-binding agent.[2][5][6]
-
Collect and Store Waste: Using clean, non-sparking tools, collect the absorbed material and place it into a suitable, sealable, and properly labeled container for disposal.[1][6][9] Do not return spilled material to the original container for re-use.[2]
-
Decontaminate the Area: Once the absorbed material is collected, ventilate the affected area.[5][6] Clean the spill site, flushing traces with water.[2] Retain contaminated washing water for proper disposal.[4]
Waste Disposal Procedures
This compound and its containers must be treated as hazardous waste.[4][5]
For Unused or Surplus Product:
-
The primary recommended method of disposal is through a licensed disposal company.[1]
-
This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1][7]
For Empty or Contaminated Containers:
-
Do not mix with other waste.[3]
-
Handle uncleaned, contaminated containers in the same manner as the product itself.[3][4][5]
-
Dispose of contaminated packaging as unused product through a licensed waste disposal service.[1] Completely emptied and decontaminated packages may be recycled.[4][5]
Regulatory Consultation: It is imperative to consult with your institution's environmental health and safety department and to contact your regional Environmental Protection Agency (EPA) or equivalent regulatory body for specific guidance, as local regulations may vary.[6]
Quantitative Safety and Chemical Data
The following table summarizes key quantitative data for this compound, relevant to its safe handling and disposal.
| Parameter | Value | Species/Conditions | Source |
| Acute Oral Toxicity (LD50) | 2,360 mg/kg | Rat | [3] |
| Acute Dermal Toxicity (LD50) | 10,000 mg/kg | Rabbit | [3] |
| Flash Point | 74 °C (165 °F) | [9] | |
| Vapor Pressure | 1.81 hPa | at 25 °C | [10] |
| Hydrolysis Half-Life | ~9 minutes | at pH 4 | [10] |
| ~4 minutes | at pH 7 | [10] | |
| ~2 minutes | at pH 9 | [10] |
Disposal Workflow
The logical flow for making decisions regarding the proper disposal of this compound is illustrated below. This workflow covers both emergency spills and routine disposal of containerized waste.
Caption: this compound Disposal Decision Workflow.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. carlroth.com [carlroth.com]
- 6. nj.gov [nj.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound | C6H10O3 | CID 31263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Essential Safety and Logistics for Handling Propionic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of propionic anhydride (B1165640). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Propionic anhydride is a corrosive liquid that can cause severe skin burns and eye damage.[1][2][3][4] It is also combustible.[1][4] Proper personal protective equipment (PPE) and handling procedures are mandatory to prevent exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against the hazards of this compound. Below is a summary of the required equipment.
| PPE Category | Specification |
| Hand Protection | Wear acid-resistant gloves.[5] Materials such as Neoprene, Butyl rubber, and Nitrile are generally recommended.[2] Always consult the glove manufacturer's specific chemical resistance data. For incidental contact, nitrile gloves may be used, but they should be changed immediately upon contamination.[6] |
| Eye and Face Protection | Use tightly fitting safety goggles.[3] In addition, a face shield (minimum 8-inch) is required to protect against splashes.[3] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[1][5] If ventilation is inadequate or for large-scale operations, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate acid gas filter should be used.[6] |
| Protective Clothing | A complete suit protecting against chemicals, or at a minimum, a long-sleeved laboratory coat is required.[3][4] Footwear should be close-toed.[4] |
Quantitative Data on Exposure and Glove Selection
| Parameter | Value & Organization |
| NIOSH Recommended Exposure Limit (REL) | 10 ppm (TWA for a 10-hour workday); 15 ppm (STEL for any 15-minute period)[1][5] |
| ACGIH Threshold Limit Value (TLV) | 10 ppm (TWA for an 8-hour workday)[1][5] |
| Glove Material General Recommendation | Recommended: Butyl rubber, Neoprene Limited Use (for incidental splash protection): Nitrile Not Recommended: Natural Rubber (Latex) for chemical protection. |
Note: TWA (Time-Weighted Average), STEL (Short-Term Exposure Limit), NIOSH (National Institute for Occupational Safety and Health), ACGIH (American Conference of Governmental Industrial Hygienists).
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Handling this compound:
-
Handle and open the container with care to avoid splashes.[1]
-
Dispense the required amount of this compound slowly and carefully.
-
Keep the container tightly closed when not in use.[1]
-
Avoid contact with incompatible materials such as oxidizing agents, strong acids and bases, alcohols, and metals.[5]
-
-
Post-Handling and Cleanup:
Disposal Plan
This compound and materials contaminated with it are considered hazardous waste.[5]
-
Waste Collection:
-
Collect all waste this compound and contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed hazardous waste container.
-
-
Spill Management:
-
In the event of a spill, evacuate all non-essential personnel from the area.[5]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[5] Do not use combustible materials.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[5]
-
Ventilate the area and wash the spill site after cleanup is complete.[5]
-
-
Final Disposal:
Workflow and Logic Diagrams
To visualize the procedural flow, the following diagrams illustrate the key decision-making and action steps for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
